N-Isopropyl-4-methylpyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)10-8-9-5-4-7(3)11-8/h4-6H,1-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUFGAGHUBZOGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Isopropyl-4-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropyl-4-methylpyrimidin-2-amine is a substituted pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, focusing on the nucleophilic aromatic substitution of 2-chloro-4-methylpyrimidine with isopropylamine. It offers a detailed, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, and a thorough guide to the structural characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.
Introduction and Significance
Substituted pyrimidines are a cornerstone of modern chemical and pharmaceutical research. Their prevalence in biologically active molecules, from approved therapeutics to agrochemicals, underscores the importance of efficient and well-characterized synthetic routes to novel derivatives. This compound (CAS No. 1341073-92-4) is one such derivative, featuring a secondary amine substituent that can serve as a key pharmacophore or a handle for further chemical elaboration.[1] The strategic combination of the pyrimidine core with an isopropylamino group makes it an attractive intermediate for developing kinase inhibitors, receptor antagonists, and other targeted therapeutic agents.
This guide moves beyond a simple recitation of steps to provide a senior scientist's perspective on the synthesis, emphasizing the rationale behind procedural choices and the importance of rigorous analytical validation to ensure the integrity of the final compound.
Synthesis of this compound
The most direct and widely applicable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the reactivity of a halogenated pyrimidine precursor with a primary amine.
Retrosynthetic Analysis and Pathway Rationale
The target molecule can be disconnected at the C-N bond between the pyrimidine ring and the isopropylamino group. This retrosynthetic step points to two key starting materials: an electrophilic pyrimidine core and a nucleophilic amine. The most logical precursors are 2-chloro-4-methylpyrimidine and isopropylamine .
The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the two ring nitrogen atoms. Isopropylamine serves as a potent, albeit sterically hindered, nucleophile. A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Synthetic Workflow Diagram
The overall process, from starting materials to the purified product, is illustrated below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt scales and conditions based on their specific laboratory setup and safety protocols.
Materials:
-
2-Chloro-4-methylpyrimidine (1.0 eq)[2]
-
Isopropylamine (2.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methylpyrimidine (1.0 eq) and anhydrous ethanol to create a ~0.5 M solution.
-
Reagent Addition: Add triethylamine (1.5 eq) to the stirring solution. Subsequently, add isopropylamine (2.0 eq) dropwise. The excess isopropylamine helps to drive the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-chloro-4-methylpyrimidine) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the resulting residue in ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl) and brine.
-
-
Isolation of Crude Product: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system as the eluent, to afford this compound as a pure solid or oil.
Structural Characterization and Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic and Physical Data
| Property | Value / Description |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| CAS Number | 1341073-92-4 |
| Appearance | Typically a white to off-white solid or a pale yellow oil. |
| Purity (Typical) | >95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The expected chemical shifts (δ) are predicted based on the structure and data from similar compounds.[3]
¹H NMR (Proton NMR) Data (Predicted, in CDCl₃, 400 MHz):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrimidine H (C6-H) | ~8.15 | Doublet (d) | ~5.2 | 1H |
| Pyrimidine H (C5-H) | ~6.40 | Doublet (d) | ~5.2 | 1H |
| NH | ~5.0 (broad) | Singlet (s) | - | 1H |
| Isopropyl CH | ~4.25 | Septet (sept) | ~6.6 | 1H |
| Pyrimidine CH₃ | ~2.40 | Singlet (s) | - | 3H |
| Isopropyl CH₃ | ~1.25 | Doublet (d) | ~6.6 | 6H |
-
Interpretation: The two doublets in the aromatic region are characteristic of the adjacent protons on the pyrimidine ring. The septet and the corresponding 6H doublet are the classic signature of an isopropyl group. The broad singlet for the N-H proton is typical and its position can vary.
¹³C NMR (Carbon NMR) Data (Predicted, in CDCl₃, 100 MHz):
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyrimidine C2 | ~162.0 |
| Pyrimidine C4 | ~167.5 |
| Pyrimidine C6 | ~157.0 |
| Pyrimidine C5 | ~112.0 |
| Isopropyl CH | ~45.0 |
| Pyrimidine CH₃ | ~24.0 |
| Isopropyl CH₃ | ~22.5 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI-MS) in positive ion mode is typically used.
-
Expected Molecular Ion Peak [M+H]⁺: 152.12 (Calculated for C₈H₁₄N₃⁺)
Safety and Handling
-
Starting Materials: 2-Chloro-4-methylpyrimidine is harmful if swallowed and causes skin and eye irritation.[2] Isopropylamine is a flammable and corrosive liquid.
-
Product: this compound should be handled with care. Assume it is an irritant.
-
Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Conclusion
This guide has detailed a robust and reliable method for the synthesis of this compound via nucleophilic aromatic substitution. The provided experimental protocol, coupled with a comprehensive characterization framework, offers researchers a validated pathway to access this valuable chemical intermediate. The successful synthesis and purification, confirmed by NMR and MS data, provide a solid foundation for its application in drug discovery and materials science research.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Isopropyl-4-methylpyrimidin-2-amine
Introduction
N-Isopropyl-4-methylpyrimidin-2-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to participate in various biological interactions. The N-isopropyl and 4-methyl substitutions on the pyrimidine ring of this particular molecule modulate its steric and electronic properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the theoretical and practical aspects of this compound's characteristics, offering insights into its molecular behavior and analytical characterization. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide synthesizes predicted data, information from analogous structures, and established analytical methodologies to provide a robust scientific resource.
Chemical Identity and Molecular Structure
A foundational understanding of a compound begins with its precise chemical identity. This compound is systematically named, and its structure is defined by the connectivity of its constituent atoms.
-
IUPAC Name: this compound
-
Chemical Structure:
Physicochemical Properties: A Tabulated Summary
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation and analytical strategies. The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the available quantitative data is based on computational predictions and should be validated experimentally.
| Property | Value/Range | Significance in Drug Development |
| Melting Point | Not available (likely a low melting solid or liquid) | Influences solubility, dissolution rate, and formulation design. |
| Boiling Point | 251.6 ± 33.0 °C (Predicted)[1] | Affects purification methods (e.g., distillation) and stability at high temperatures. |
| Density | 1.042 ± 0.06 g/cm³ (Predicted)[1] | Useful for formulation calculations and understanding of molecular packing. |
| pKa | 4.30 ± 0.10 (Predicted)[1] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP (Octanol/Water Partition Coefficient) | Not available (Estimated to be in the range of 1.5 - 2.5) | A key indicator of lipophilicity, which affects membrane permeability and metabolic stability. |
| Water Solubility | Not available (Predicted to be sparingly soluble) | Crucial for bioavailability and the feasibility of aqueous formulations. |
Experimental Protocols for Physicochemical Characterization
To provide a practical framework for researchers, this section details the experimental methodologies for determining the key physicochemical properties of this compound. The causality behind experimental choices is emphasized to ensure a robust and self-validating approach.
Determination of Melting and Boiling Points
The thermal properties of a compound are fundamental to its characterization.
Workflow for Thermal Analysis:
References
An In-depth Technical Guide to N-Isopropyl-4-methylpyrimidin-2-amine (CAS 1341073-92-4)
A Note to the Reader: Comprehensive searches for detailed technical and scientific information regarding N-Isopropyl-4-methylpyrimidin-2-amine (CAS 1341073-92-4) have revealed a significant scarcity of publicly available data. While this guide aims to provide a foundational understanding based on general chemical principles and information on related compounds, it is crucial to note that specific experimental protocols, in-depth mechanistic studies, and extensive biological data for this particular molecule are not readily found in peer-reviewed literature or patents. Much of the available information pertains to the similarly named but structurally distinct compound, 2-Isopropyl-4-methylpyridin-3-amine, a known intermediate in the synthesis of KRAS G12C inhibitors. Researchers should exercise caution and verify any extrapolated information through experimental validation.
Introduction and Chemical Identity
This compound is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of an isopropylamino group at the 2-position and a methyl group at the 4-position defines its unique chemical structure and potential for further chemical modifications.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1341073-92-4 | [1] |
| Molecular Formula | C₈H₁₃N₃ | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=CC=NC(=N1)NC(C)C | |
| InChI Key | JIUFGAGHUBZOGU-UHFFFAOYSA-N | [1] |
Potential Synthesis Strategies
While a specific, experimentally validated synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established pyrimidine chemistry. A common and effective method for the synthesis of 2-aminopyrimidines is the nucleophilic aromatic substitution (SNAr) of a suitable pyrimidine precursor.
Conceptual Synthetic Workflow
A likely synthetic pathway would involve the reaction of a 2-halo-4-methylpyrimidine with isopropylamine. The halogen atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack by the amine.
Caption: Conceptual workflow for the synthesis of this compound.
Postulated Experimental Protocol
Disclaimer: The following protocol is a generalized representation and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified researchers.
-
Reaction Setup: To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in a suitable aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add isopropylamine (1.5 - 2.0 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq), to scavenge the hydrochloric acid byproduct.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like NMP or DMF are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Base: A non-nucleophilic base like DIPEA is used to prevent competition with the isopropylamine nucleophile in reacting with the starting material.
-
Excess Reagents: An excess of isopropylamine and base is often used to drive the reaction to completion.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction on the electron-deficient pyrimidine ring.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a combination of spectroscopic techniques would be essential.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl group (a septet and a doublet), the methyl group on the pyrimidine ring (a singlet), and the aromatic protons on the pyrimidine ring. The NH proton may appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbons of the isopropyl group, the methyl group, and the pyrimidine ring. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (151.21 g/mol ). |
| Purity (HPLC) | A single major peak indicating the purity of the compound. |
Potential Applications and Future Directions
Given the prevalence of the aminopyrimidine scaffold in medicinal chemistry, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest it could be explored in the development of kinase inhibitors, GPCR modulators, or other targeted therapies.
However, without specific biological data, any discussion of its mechanism of action or therapeutic potential remains purely speculative. The immediate and most critical next step for researchers interested in this compound is to perform foundational biological screening to identify any potential bioactivity.
Conclusion
This compound is a chemical entity with potential for further exploration in drug discovery and development. This guide has provided a speculative, yet chemically reasonable, framework for its synthesis and characterization. It is imperative that future research endeavors focus on the experimental validation of these methods and a thorough investigation of the compound's biological properties to unlock its full potential. The scientific community eagerly awaits published data that will illuminate the true utility of this intriguing molecule.
References
The Ascendant Therapeutic Potential of N-Isopropyl-4-methylpyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery
Foreword: A New Frontier in Targeted Therapy
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Among its vast and varied derivatives, the N-Isopropyl-4-methylpyrimidin-2-amine series has emerged as a particularly promising class of compounds, demonstrating significant potential in the realm of targeted cancer therapy. This guide provides an in-depth exploration of the biological activities of these derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and preclinical efficacy of these molecules, with a focus on their role as potent kinase inhibitors.
The this compound Core: A Privileged Scaffold
The this compound core structure is a testament to the power of nuanced molecular design. The strategic placement of the isopropyl and methyl groups on the pyrimidine ring creates a unique electronic and steric profile, rendering it an ideal candidate for interaction with the ATP-binding pockets of various protein kinases. This inherent affinity has positioned these derivatives as compelling leads in the development of targeted anticancer agents.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The primary therapeutic promise of this compound derivatives lies in their potent anticancer properties. This activity is not monolithic; rather, it stems from the inhibition of multiple key regulators of cell cycle progression and proliferation.
Inhibition of Polo-Like Kinase 4 (PLK4): Disrupting Centriole Duplication
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and the faithful segregation of chromosomes during cell division.[1] Dysregulation of PLK4 is a hallmark of many cancers, leading to aneuploidy and genomic instability.[1] this compound derivatives have been identified as potent inhibitors of PLK4, offering a targeted approach to disrupt the reproductive machinery of cancer cells.[1][2]
Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of PLK4 and preventing its catalytic activity. This inhibition leads to a failure in centriole duplication, resulting in mitotic arrest and, ultimately, apoptotic cell death in cancer cells that are often highly dependent on elevated PLK4 activity.[3][4]
Signaling Pathway:
Caption: Inhibition of PLK4 by this compound derivatives.
Inhibition of Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle Engine
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental to the regulation of the cell cycle.[5] The aberrant activity of CDKs is a common driver of uncontrolled cell proliferation in cancer.[5] Specific this compound derivatives have demonstrated potent inhibitory activity against several CDKs, including CDK1, CDK2, CDK4, CDK8, and CDK9.[5][6]
Mechanism of Action: By binding to the ATP-binding site of CDKs, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This leads to a cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby inhibiting tumor growth. The inhibition of multiple CDKs can lead to a broader and more durable antitumor response.[5][7]
Signaling Pathway:
Caption: CDK4/6 inhibition leading to G1 cell cycle arrest.
Quantitative Analysis of Biological Activity
The potency of this compound derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these compounds.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 8h | PLK4 | 0.0067 | MCF-7 (Breast) | <0.05 | [1] |
| 3c | CDK4/6 | 0.00071 / 0.0011 | MCF-7 (Breast) | Not specified | [8] |
| 37d | CDK1, 2, 4, 8, 9 | Potent inhibitor | Multiple Hematological Malignancies | Not specified | [5] |
| 28 | USP1/UAF1 | 0.180 | Non-small cell lung cancer | Not specified | [9] |
| 3a | Not specified | Not specified | A549 (Lung) | 5.988 | [10] |
| 6 | Topoisomerase II | 6.9 | MCF-7 (Breast) | 11.7 | |
| 4d | Not specified | Not specified | MDA-MB-231 (Breast) | 35.1 |
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route involves the condensation of an appropriately substituted guanidine with a β-dicarbonyl compound.
Workflow:
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Methodology:
-
Synthesis of 2-Isopropylamino-4-methyl-6-hydroxypyrimidine:
-
Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add isopropylguanidine hydrochloride and ethyl acetoacetate.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
-
Collect the precipitated product by filtration, wash with water, and dry.[11]
-
-
Chlorination:
-
Treat the hydroxypyrimidine intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture to effect the conversion of the hydroxyl group to a chlorine atom.
-
Carefully quench the reaction with ice water and neutralize to precipitate the chlorinated intermediate.
-
Purify the product by recrystallization or column chromatography.
-
-
Functionalization via Coupling Reactions:
-
The 2-chloro-N-isopropyl-4-methylpyrimidin-amine can be further functionalized using palladium-catalyzed cross-coupling reactions.
-
For example, a Suzuki coupling with a boronic acid or a Buchwald-Hartwig amination with an amine can be employed to introduce various substituents at the 2-position.[12]
-
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step Methodology:
-
Prepare a reaction buffer containing the kinase, a substrate peptide, and ATP.
-
Add varying concentrations of the this compound derivative to the reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive labeling (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to assess the cytotoxic or cytostatic effects of a compound.
Step-by-Step Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound derivative and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Other Biological Activities: A Focused Approach
While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader pyrimidine class of compounds has been investigated for a range of other biological activities, including antiviral and antibacterial effects. However, at present, there is a lack of substantial evidence in the peer-reviewed literature to suggest significant antiviral or antibacterial activity specifically for the this compound series. This underscores the highly targeted nature of their current development towards oncology applications.
Conclusion and Future Directions
The this compound derivatives represent a compelling and versatile scaffold for the development of targeted anticancer therapeutics. Their ability to potently inhibit key kinases such as PLK4 and various CDKs provides a strong rationale for their continued investigation. The data presented in this guide highlight their significant potential in preclinical models.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of their activity against a broader panel of kinases and cancer cell lines may uncover new therapeutic opportunities. The development of more specific and potent inhibitors within this class holds the promise of delivering novel and effective treatments for a range of malignancies.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular modeling studies to characterize N-phenylpyrimidin-2-amine selectivity for CDK2 and CDK4 through 3D-QSAR and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to Investigating the Mechanism of Action of N-Isopropyl-4-methylpyrimidin-2-amine
Preamble: Charting a Course into the Unknown
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of targeted therapies, particularly in oncology. Its versatile structure has given rise to a multitude of kinase inhibitors that have reshaped treatment paradigms. Within this promising chemical space lies N-Isopropyl-4-methylpyrimidin-2-amine, a compound of interest whose biological activity and mechanism of action remain to be fully elucidated. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded framework for the systematic investigation of this molecule. We will proceed from a well-reasoned hypothesis, informed by the activities of structurally analogous compounds, to a multi-phased experimental plan designed to unravel its molecular mechanism and therapeutic potential. Our approach is rooted in scientific integrity, ensuring that each experimental stage is self-validating and contributes to a cohesive and trustworthy body of evidence.
Part 1: Foundational Hypothesis and Strategic Overview
The Pyrimidine Core: A Privileged Scaffold in Kinase Inhibition
The 2-aminopyrimidine moiety is a recurring motif in a significant number of approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for the design of potent and selective inhibitors. Numerous publications have detailed the successful development of pyrimidine-based drugs targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), which are fundamental regulators of the cell cycle. The dysregulation of CDK activity is a hallmark of cancer, making them a prime target for therapeutic intervention. For instance, complex pyrimidine derivatives have been shown to act as multi-CDK inhibitors, inducing cell cycle arrest and apoptosis in hematological malignancies[1][2].
Hypothesized Mechanism of Action: A Kinase Inhibitor Targeting Cell Cycle Progression
Given the structural features of this compound, and the established precedent of the 2-aminopyrimidine scaffold, we hypothesize that this compound functions as an inhibitor of one or more protein kinases, with a high probability of targeting kinases involved in cell cycle control, such as CDKs. This hypothesis forms the central axis of our investigative strategy. We postulate that by inhibiting a key cell cycle kinase, this compound will induce cell cycle arrest and subsequently trigger apoptosis in cancer cells.
A Phased Investigational Workflow
To rigorously test our hypothesis, we will employ a phased approach, moving from broad, unbiased screening to focused, mechanism-defining assays.
Caption: Phased investigational workflow for elucidating the mechanism of action.
Part 2: Phase 1 - In Vitro Target Identification and Validation
The primary objective of this phase is to ascertain whether this compound directly interacts with and inhibits protein kinases and to identify its primary targets.
Experiment 1: Broad Kinase Panel Screening
Rationale: An initial broad screen against a diverse panel of kinases is the most efficient method to identify potential primary targets and to assess the selectivity of the compound. This unbiased approach prevents premature focus on a single kinase family and provides a comprehensive overview of the compound's kinome-wide activity.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Panel: Utilize a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) that offers a panel of at least 250-400 purified human kinases.
-
Screening Concentration: Perform the initial screen at a single, high concentration of the compound (e.g., 10 µM) to maximize the chances of detecting inhibitory activity.
-
Assay Principle: The specific assay technology will depend on the service provider but is typically based on measuring the remaining kinase activity after incubation with the compound. This is often done using radiometric methods (e.g., ³³P-ATP incorporation) or fluorescence-based assays.
-
Data Analysis: The primary output will be the percent inhibition of each kinase relative to a vehicle (DMSO) control. A common threshold for identifying a "hit" is >50% inhibition.
Experiment 2: Dose-Response and IC₅₀ Determination for 'Hit' Kinases
Rationale: For any kinases identified as "hits" in the initial screen, it is crucial to determine their potency of inhibition. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). This quantitative measure is essential for ranking the potency of the compound against different targets and for guiding the design of subsequent cellular assays.
Protocol:
-
Kinase Selection: Select all kinases that showed >50% inhibition in the primary screen.
-
Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a top concentration of 100 µM.
-
Kinase Assay: Perform the kinase assays for each selected target using the serial dilution of the compound. Ensure that the ATP concentration in the assay is at or near the Km value for each respective kinase to allow for an accurate determination of competitive inhibition.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.
| Target Kinase | Hypothetical IC₅₀ (nM) | Selectivity Fold (vs. CDK2) |
| CDK2/CycA | 50 | 1 |
| CDK1/CycB | 150 | 3 |
| CDK4/CycD1 | 800 | 16 |
| GSK3β | 2,500 | 50 |
| PIM1 | >10,000 | >200 |
Experiment 3: Mechanism of Inhibition (MOI) Studies
Rationale: To further characterize the interaction between this compound and its primary kinase target(s), it is important to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive). This information provides deeper insight into how the compound interacts with the kinase and is valuable for any future lead optimization efforts.
Protocol:
-
Kinase and Substrate: Use the most potently inhibited kinase (e.g., CDK2/CycA from the hypothetical data above) and its corresponding substrate.
-
Experimental Design: Perform the kinase assay with varying concentrations of both the compound and ATP. A matrix of conditions should be set up where the compound concentration is varied at several fixed ATP concentrations.
-
Data Analysis: Analyze the data using double-reciprocal plots (Lineweaver-Burk plots).
-
ATP-competitive: The lines on the plot will intersect on the y-axis.
-
Non-competitive: The lines will intersect on the x-axis.
-
Uncompetitive: The lines will be parallel.
-
Part 3: Phase 2 - Cellular Activity and Pathway Analysis
The objective of this phase is to determine if the in vitro kinase inhibition translates into a measurable biological effect in a cellular context.
Experiment 4: Cell Proliferation and Viability Assays
Rationale: The most fundamental cellular effect of a cell cycle kinase inhibitor is the inhibition of cancer cell proliferation. This assay will determine the concentration of this compound required to inhibit the growth of cancer cells (GI₅₀) and to cause cell death (LD₅₀).
Protocol:
-
Cell Line Selection: Choose a panel of cancer cell lines with known dependencies on the primary target kinase(s). For a CDK2 inhibitor, cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) would be appropriate.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability/Proliferation Readout: Use a commercially available assay such as CellTiter-Glo® (Promega) to measure ATP levels as an indicator of cell viability, or a resazurin-based assay to measure metabolic activity.
-
Data Analysis: Plot cell viability against compound concentration and calculate the GI₅₀ and LD₅₀ values.
Experiment 5: Cell Cycle Analysis
Rationale: If the compound inhibits a cell cycle kinase, it is expected to cause an arrest at a specific phase of the cell cycle. This experiment will directly test this hypothesis.
Protocol:
-
Cell Treatment: Treat the selected cancer cell line with this compound at concentrations corresponding to its GI₅₀ and 5x GI₅₀ for 24 hours.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
-
Data Analysis: Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells. An accumulation of cells in a specific phase is indicative of cell cycle arrest.
References
An In-depth Technical Guide to the Initial Screening of N-Isopropyl-4-methylpyrimidin-2-amine Analogs
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comprehensive, field-proven framework for the initial screening of novel analogs based on the N-Isopropyl-4-methylpyrimidin-2-amine core. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind constructing a multi-tiered screening cascade, from high-throughput biochemical assays to physiologically relevant cell-based models and critical early ADME-Tox profiling. We will detail self-validating experimental designs, explain the causality behind assay selection, and provide actionable protocols for researchers, scientists, and drug development professionals aiming to identify promising lead candidates from a new chemical series.
Introduction: The Rationale for Screening this compound Analogs
This compound represents a lead scaffold with significant potential. The pyrimidine core is a well-established bioisostere for the adenine base of ATP, making it an ideal starting point for competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2] Protein kinases are a large family of enzymes that play pivotal roles in cellular signal transduction; their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[2]
The initial screening phase is the crucible in which a chemical series is tested. Its purpose is not merely to identify the most potent compound but to generate a comprehensive data package that allows for the selection of candidates with the most promising overall profile for further development. A robust screening cascade, as outlined in this guide, is designed to "fail compounds early and cheaply," mitigating the significant financial and temporal risks associated with later-stage drug development attrition.[3] This is achieved by progressively increasing the biological complexity of the assays while simultaneously evaluating drug-like properties.
The Screening Cascade: A Multi-Tiered Strategy for Hit Identification and Validation
A successful screening campaign follows a logical progression from high-capacity, simplified assays to lower-throughput, more complex biological systems. This "funnel" approach efficiently filters a large library of analogs down to a small number of high-quality hits.
Figure 1: The tiered approach of the screening cascade.
Tier 1: Primary High-Throughput Screening (HTS)
Causality: The primary screen must be robust, scalable, and cost-effective to handle a large number of compounds. A biochemical assay is ideal as it directly measures the interaction between the analog and its purified target (e.g., a specific kinase), eliminating the complexities of cell permeability, off-target effects, and metabolism.[1] We select a universal kinase assay that measures the depletion of the co-substrate ATP, as this is a common feature of all kinase reactions.[4]
Recommended Protocol: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)
This assay format is highly sensitive and has a large dynamic range. It measures the amount of ATP remaining after a kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[4]
Experimental Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at 2X final concentration. Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol (e.g., Promega).
-
Compound Plating: Dispense 50 nL of each analog (from a 10 mM DMSO stock) into a 384-well assay plate using an acoustic dispenser. This yields a final assay concentration of 10 µM. Include columns for controls:
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known, potent inhibitor of the target kinase.
-
-
Kinase/Substrate Addition: Add 5 µL of the 2X kinase/substrate solution to all wells.
-
Reaction Initiation: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. Final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour. The exact time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in negative control wells).
-
Detection: Add 10 µL of Kinase-Glo® reagent to all wells. Incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data using the controls:
-
% Inhibition = 100 * (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)
-
A Z'-factor should be calculated for the plate to assess assay quality: Z' = 1 - (3*(SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|. A Z' > 0.5 indicates an excellent assay.
-
Tier 2: Potency Determination (Biochemical IC50)
Causality: Analogs that show significant activity (e.g., >50% inhibition) in the primary screen are advanced to determine their potency. An IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is the standard metric for quantifying potency and is essential for building a structure-activity relationship (SAR).
Methodology: The same biochemical assay from Tier 1 is used, but instead of a single concentration, each compound is tested across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution starting from ~30 µM). The resulting data are plotted on a semi-log graph (Inhibition vs. log[Concentration]) and fitted to a four-parameter logistic equation to derive the IC50 value.
Tier 3: Cell-Based Assays
Causality: A potent biochemical inhibitor is not guaranteed to be effective in a cellular context. The compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response.[5][6] Cell-based assays provide this crucial, more physiologically relevant validation.
Recommended Assays:
-
Target Engagement: Assays like the NanoBRET™ Target Engagement assay directly measure whether the compound binds to its intended target inside living cells. This is critical to confirm the mechanism of action.[5]
-
Cellular Proliferation/Viability: If the target kinase is involved in cell growth (as is common in oncology), a cell viability assay is a key phenotypic readout.[6] The CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolic activity, is a robust and widely used method.[7]
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into 384-well plates at a pre-determined optimal density (e.g., 1000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Perform a serial dilution of the compounds and add them to the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Detection: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Data Acquisition: After a brief incubation to stabilize the signal, read luminescence.
-
Data Analysis: Normalize the data to vehicle-treated (DMSO) controls and calculate the GI50 (concentration for 50% growth inhibition).
Figure 2: The logical flow from target binding to a cellular response.
Tier 4: Early ADME-Tox Profiling
Causality: A potent, cell-active compound can still fail if it has poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity properties.[3] Early assessment of these parameters is a critical de-risking step.[8][9] It allows the project team to prioritize compounds that are not only potent but also have a higher likelihood of success in vivo.
Recommended Assays:
-
Metabolic Stability: An in vitro assay using human liver microsomes (HLM) to determine how quickly a compound is metabolized by cytochrome P450 enzymes.[9][10] High clearance suggests a short half-life in vivo.
-
Aqueous Solubility: Poor solubility can limit absorption and lead to formulation challenges.
-
Cell Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion across the intestinal barrier.[8]
-
Cytotoxicity: Assessing toxicity in a non-target cell line (e.g., primary hepatocytes or a non-cancerous cell line like HEK293) helps to identify general cytotoxicity versus on-target anti-proliferative effects.[3][10]
Data Summary and Hit Prioritization
Data from all tiers must be integrated to make informed decisions. A summary table is an effective way to compare the multi-parameter data for the most promising analogs.
Table 1: Hypothetical Screening Data for Lead Analogs
| Compound ID | Biochemical IC50 (nM) | Cell Viability GI50 (nM) | HLM Stability (% remaining @ 1 hr) | PAMPA Permeability (x 10⁻⁶ cm/s) |
|---|---|---|---|---|
| LEAD-001 | 150 | 850 | 75% | 5.2 |
| ANALOG-A | 25 | 120 | 88% | 6.1 |
| ANALOG-B | 350 | >10,000 | 95% | 0.5 |
| ANALOG-C | 15 | 95 | 12% | 7.8 |
Analysis and Prioritization:
-
ANALOG-A: Emerges as the top candidate. It shows a significant improvement in both biochemical and cellular potency over the lead, maintains excellent metabolic stability, and has good permeability.
-
ANALOG-B: Despite its stability, this compound is a clear example of poor translation from biochemical to cellular activity (IC50 << GI50), likely due to its very low permeability. This compound would be deprioritized.
-
ANALOG-C: While being the most potent analog, its extremely poor metabolic stability makes it an unattractive candidate for further development, as it would likely have a very short half-life in vivo.
Conclusion
The initial screening of a new chemical series like the this compound analogs is a systematic, multi-parameter optimization process. The structured cascade presented in this guide—progressing from high-throughput biochemical assays to complex cellular models and early ADME-Tox profiling—provides a robust framework for identifying high-quality hits. By understanding the rationale behind each experimental choice and integrating data from all tiers, drug discovery teams can efficiently triage large compound sets and select candidates with a truly promising balance of potency, cellular efficacy, and drug-like properties for advancement into lead optimization.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. promega.co.uk [promega.co.uk]
- 5. reactionbiology.com [reactionbiology.com]
- 6. news-medical.net [news-medical.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cellgs.com [cellgs.com]
- 9. Drug Discovery: ADME/Toxicity [promega.jp]
- 10. marinbio.com [marinbio.com]
N-Isopropyl-4-methylpyrimidin-2-amine: A Core Scaffold for Modern Kinase Inhibitors
A Technical Guide for Drug Discovery Professionals
Abstract: N-Isopropyl-4-methylpyrimidin-2-amine is a pivotal chemical intermediate that serves as a foundational building block in the discovery and development of targeted therapeutics. Its unique structural motifs—a pyrimidine core for hydrogen bonding, an N-isopropyl group for hydrophobic interactions, and a methyl group for steric influence—position it as a privileged scaffold, particularly in the design of kinase inhibitors. This guide provides a comprehensive technical overview for researchers and drug development scientists, detailing the molecule's physicochemical properties, robust synthetic protocols, and strategic applications in medicinal chemistry. We will explore its role as a hinge-binding fragment in kinase inhibitor design, supported by mechanistic insights, Structure-Activity Relationship (SAR) data, and detailed experimental workflows, establishing its significance as a versatile intermediate in the modern drug discovery pipeline.
Introduction: The Privileged Role of Pyrimidin-2-amine Scaffolds
The pyrimidine ring system is a cornerstone of medicinal chemistry, owing to its presence in nucleic acids and its remarkable versatility as a scaffold for engaging with a multitude of biological targets. Within this class, 2-aminopyrimidine derivatives have emerged as a dominant motif in the design of protein kinase inhibitors. Their efficacy stems from the strategic placement of nitrogen atoms, which act as ideal hydrogen bond acceptors and donors, mimicking the adenine portion of ATP. This allows them to form strong, bidentate hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a highly conserved structural feature that provides a reliable anchor point for inhibitor binding.
This compound (CAS 1341073-92-4) is an exemplar of this scaffold, optimized with specific substituents to enhance its drug-like properties.[1][2] The N-isopropyl group is not merely a placeholder; it is strategically chosen to occupy a hydrophobic pocket adjacent to the hinge, often conferring increased potency and selectivity over smaller alkyl groups.[3] The 4-methyl group can provide a vector for further chemical elaboration or fine-tune the molecule's positioning within the active site. This guide serves to consolidate the essential knowledge surrounding this high-value intermediate, providing a practical framework for its synthesis and application in the development of next-generation targeted therapies.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the molecule's physical and spectral characteristics is fundamental for its synthesis, purification, and characterization.
Key Properties
The essential identifiers and computed properties for this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Isopropyl-(4-Methyl-pyrimidin-2-yl)-amine |
| CAS Number | 1341073-92-4[1][2] |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol [1] |
| InChI Key | JIUFGAGHUBZOGU-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=CC=NC(=N1)NC(C)C |
Predicted Spectroscopic Signature
While experimental spectra should always be acquired for confirmation, the expected spectroscopic data provides a reliable reference for structural verification. The following predictions are based on established principles of NMR, IR, and Mass Spectrometry.[4]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.2 ppm (d, 1H): Pyrimidine H6 proton, doublet due to coupling with H5.
-
δ ~6.5 ppm (d, 1H): Pyrimidine H5 proton, doublet due to coupling with H6.
-
δ ~5.0 ppm (br s, 1H): N-H proton of the secondary amine, broad signal.
-
δ ~4.2 ppm (sept, 1H): C-H proton of the isopropyl group, split into a septet by the six adjacent methyl protons.
-
δ ~2.4 ppm (s, 3H): Methyl protons at the C4 position of the pyrimidine ring, singlet.
-
δ ~1.2 ppm (d, 6H): Methyl protons of the isopropyl group, doublet due to coupling with the isopropyl C-H.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~162 ppm: C2 of the pyrimidine ring (attached to the amine).
-
δ ~160 ppm: C4 of the pyrimidine ring (attached to the methyl group).
-
δ ~157 ppm: C6 of the pyrimidine ring.
-
δ ~110 ppm: C5 of the pyrimidine ring.
-
δ ~45 ppm: C-H of the isopropyl group.
-
δ ~24 ppm: Methyl carbon at C4.
-
δ ~22 ppm: Methyl carbons of the isopropyl group.
-
-
IR (KBr, cm⁻¹):
-
~3300 cm⁻¹: N-H stretching vibration.
-
~2970 cm⁻¹: C-H stretching (aliphatic).
-
~1600-1550 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.
-
-
Mass Spectrometry (EI):
-
m/z 151 (M⁺): Molecular ion peak.
-
m/z 136 (M-15): Fragment corresponding to the loss of a methyl radical.
-
Section 2: Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method in heterocyclic chemistry.
Proposed Synthetic Workflow
The most direct route involves the reaction of a commercially available chloropyrimidine with isopropylamine. This approach is efficient and leverages readily accessible starting materials.
References
A Technical Guide to the Design and Evaluation of Structural Analogs of N-Isopropyl-4-methylpyrimidin-2-amine for Kinase Inhibition
Abstract: The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide focuses on N-Isopropyl-4-methylpyrimidin-2-amine as a representative starting point for a drug discovery campaign. While the specific biological activity of this exact molecule is not extensively documented, its structural motifs are prevalent in a class of therapeutics known as kinase inhibitors. This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of structural analogs of this compound, using Cyclin-Dependent Kinase 2 (CDK2) as a representative and well-validated therapeutic target for cancer.
Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Structure
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a molecule of profound biological importance.[1] In medicinal chemistry, the 2-aminopyrimidine substructure is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets through well-defined hydrogen bonding patterns.[2] This has led to its incorporation into a multitude of drugs, particularly those designed to inhibit protein kinases.[3][4] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5]
The core structure of this compound presents an excellent starting point for a kinase inhibitor discovery program. The 2-amino group can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as hydrogen bond acceptors, a common binding motif in the ATP-binding pocket of kinases. The isopropyl and methyl groups provide handles for synthetic modification to explore steric and hydrophobic interactions within the target.
Given the prevalence of this scaffold in approved kinase inhibitors like Palbociclib and Ribociclib, this guide will use the inhibition of Cyclin-Dependent Kinase 2 (CDK2) as a representative therapeutic objective.[6][7] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy.[5] This guide will provide a comprehensive roadmap for designing structural analogs of this compound with the goal of developing potent and selective CDK2 inhibitors.
Design Strategies for Novel Analogs
The design of novel analogs is a multifactorial process aimed at improving potency, selectivity, and pharmacokinetic properties. The following strategies are central to the modification of the this compound core.
Bioisosteric Replacement of the N-Isopropyl Group
The N-isopropyl group occupies a specific region of the kinase ATP-binding pocket. Its size, shape, and lipophilicity are key determinants of binding affinity. Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing these interactions.[8]
Causality behind Experimental Choices: The primary goals of bioisosteric replacement here are to modulate potency, selectivity, and metabolic stability. For instance, replacing the isopropyl group with a cyclopropyl moiety can introduce conformational rigidity and potentially improve metabolic stability without drastically altering its size.[9]
Common Bioisosteric Replacements for the Isopropyl Group:
| Group | Rationale | Potential Advantages |
| Cyclopropyl | Similar size, increased rigidity | Improved metabolic stability, potential for enhanced potency |
| tert-Butyl | Increased steric bulk | Probe for larger hydrophobic pockets, may increase potency |
| Trifluoromethyl | Electron-withdrawing, similar size to methyl | Can alter electronics and improve metabolic stability |
| Small heterocycles (e.g., oxetane) | Introduction of polarity | Improved solubility and pharmacokinetic properties[10] |
Scaffold Hopping of the Pyrimidine Core
Scaffold hopping involves replacing the central heterocyclic core with a different scaffold while retaining the key pharmacophoric elements.[11] This strategy is employed to discover novel chemical series with improved properties or to circumvent existing intellectual property.[12]
Causality behind Experimental Choices: The pyrimidine core provides a key hydrogen bonding pattern. A successful scaffold hop will replace it with a heterocycle that can replicate these interactions. This can lead to improved selectivity by engaging with different residues in the kinase hinge region.
Potential Scaffold Hops from Pyrimidine:
| Scaffold | Rationale | Potential Advantages |
| Pyridine | Similar 6-membered aromatic ring | Can alter hydrogen bonding patterns and vector of substituents[13] |
| Pyrazole | 5-membered aromatic ring | Different geometry and electronic properties, potential for novel interactions |
| Indazole | Fused bicyclic system | Explores larger chemical space, can provide additional interaction points[14] |
| Pyrrolo[2,3-d]pyrimidine | Fused bicyclic system | Often used in kinase inhibitors to mimic the purine core of ATP |
graph "Analog_Design_Strategies" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Define nodes with specific colors A [label="N-Isopropyl-4-methyl-\npyrimidin-2-amine Core", pos="0,2.5!", fillcolor="#F1F3F4", shape=ellipse]; B [label="Bioisosteric Replacement\n(N-Isopropyl Group)", pos="-3,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Scaffold Hopping\n(Pyrimidine Core)", pos="3,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="SAR at C4-Methyl", pos="0,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];
// Define sub-nodes for examples B1 [label="Cyclopropyl", pos="-4.5,-1.5!", shape=plaintext, fontcolor="#5F6368"]; B2 [label="tert-Butyl", pos="-3,-1.5!", shape=plaintext, fontcolor="#5F6368"]; B3 [label="Oxetane", pos="-1.5,-1.5!", shape=plaintext, fontcolor="#5F6368"];
C1 [label="Pyridine", pos="1.5,-1.5!", shape=plaintext, fontcolor="#5F6368"]; C2 [label="Pyrazole", pos="3,-1.5!", shape=plaintext, fontcolor="#5F6368"]; C3 [label="Indazole", pos="4.5,-1.5!", shape=plaintext, fontcolor="#5F6368"];
D1 [label="H", pos="-1,-4!", shape=plaintext, fontcolor="#5F6368"]; D2 [label="CF3", pos="0,-4!", shape=plaintext, fontcolor="#5F6368"]; D3 [label="Aryl/Heteroaryl", pos="1.5,-4!", shape=plaintext, fontcolor="#5F6368"];
// Connect nodes A -> B [label="Modify\nSubstituent"]; A -> C [label="Modify\nCore"]; A -> D [label="Explore\nSAR"]; B -> B1 [style=dashed, arrowhead=none]; B -> B2 [style=dashed, arrowhead=none]; B -> B3 [style=dashed, arrowhead=none]; C -> C1 [style=dashed, arrowhead=none]; C -> C2 [style=dashed, arrowhead=none]; C -> C3 [style=dashed, arrowhead=none]; D -> D1 [style=dashed, arrowhead=none]; D -> D2 [style=dashed, arrowhead=none]; D -> D3 [style=dashed, arrowhead=none]; }
Caption: Strategies for Analog Design.
Structure-Activity Relationship (SAR) at the C4-Methyl Position
Systematic modification of the 4-methyl group can provide crucial information about the steric and electronic requirements of the binding pocket. This is a fundamental aspect of building a structure-activity relationship (SAR) model.
Causality behind Experimental Choices: Replacing the small methyl group with larger or more complex functionalities can probe for additional binding interactions. For example, introducing an aryl or heteroaryl group at this position could lead to potent inhibitors by accessing adjacent pockets and forming new interactions, a strategy successfully employed in many CDK inhibitors.
Synthetic Methodologies
The synthesis of 2-aminopyrimidine derivatives is well-established. A common and versatile approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.[2] For more complex analogs, palladium-catalyzed cross-coupling reactions are indispensable.
General Synthesis of the 2-Aminopyrimidine Core
A straightforward synthesis of the this compound core can be achieved by the condensation of N-isopropylguanidine with acetylacetone.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioisostere - Wikipedia [en.wikipedia.org]
- 9. Bioisosterism - Drug Design Org [drugdesign.org]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of a Sotorasib Analogue Core from N-Isopropyl-4-methylpyrimidin-2-amine
Introduction: Targeting the "Undruggable" KRAS G12C
For decades, the KRAS oncogene was considered an "undruggable" target in oncology, largely due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding.[1] Mutations in KRAS are drivers in approximately 30% of all human cancers, with the G12C (glycine-to-cysteine) substitution being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancers.[2][3]
The development of covalent inhibitors, such as Sotorasib (AMG 510), marked a paradigm shift. These molecules selectively and irreversibly bind to the mutant cysteine-12 residue, trapping KRAS G12C in its inactive, GDP-bound state.[1] This covalent modification prevents reactivation and subsequent downstream oncogenic signaling through pathways like MAPK and PI3K, ultimately suppressing tumor cell growth.[1][4]
This application note provides a detailed, mechanistically-driven protocol for the synthesis of a key heterocyclic core structure analogous to that found in Sotorasib. The synthesis commences from the readily available starting material, N-Isopropyl-4-methylpyrimidin-2-amine, and proceeds through key transformations including electrophilic halogenation and palladium-catalyzed Suzuki coupling, which are central to the construction of many modern kinase inhibitors.
Overall Synthetic Strategy
The synthetic approach is designed to be robust and modular, allowing for potential derivatization. The strategy hinges on a few key transformations:
-
Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the pyrimidine ring. This step is critical as it installs a handle for subsequent cross-coupling reactions.
-
Suzuki Cross-Coupling: A palladium-catalyzed reaction to form a crucial C-C bond, linking the brominated pyrimidine core to a functionalized phenyl boronic acid derivative. This is a cornerstone reaction in modern medicinal chemistry for constructing biaryl systems.
-
Final Functionalization (Conceptual): While this note focuses on the core's synthesis, the resulting intermediate is primed for further elaboration, such as the introduction of a piperazine moiety and the acrylamide "warhead" necessary for covalent binding to Cys12.[5][6]
The overall workflow is depicted below.
Caption: Synthetic workflow from starting material to the target biaryl core.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents are hazardous and should be handled with care.
Step 1: Synthesis of 5-Bromo-N-isopropyl-4-methylpyrimidin-2-amine (Intermediate 2)
Rationale: This step activates the pyrimidine core for cross-coupling. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent for electron-rich heterocyclic systems. Acetonitrile is a suitable polar aprotic solvent for this transformation.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound (1 ) | 151.21 | 5.00 g | 33.06 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 6.48 g | 36.4 | 1.1 |
| Acetonitrile (MeCN) | 41.05 | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1 ) (5.00 g, 33.06 mmol).
-
Add acetonitrile (100 mL) and stir until the starting material is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Bromosuccinimide (NBS) (6.48 g, 36.4 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Scientist's Note: Portion-wise addition of NBS is crucial to control the reaction exotherm and prevent the formation of di-brominated byproducts.
-
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (DCM, 150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the title compound 2 as a white to off-white solid.
-
Expected Yield: 70-80%
-
QC Check: Confirm product identity via ¹H NMR and Mass Spectrometry. The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound.
Step 2: Synthesis of a Biaryl Pyrimidine Core (Intermediate 3)
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds. Here, it is used to construct the central biaryl scaffold of the inhibitor. A palladium catalyst, such as Pd(dppf)Cl₂, is highly effective for coupling heteroaryl bromides. A base (e.g., Na₂CO₃) is required to activate the boronic acid for transmetalation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Bromo-pyrimidine (2 ) | 230.11 | 5.00 g | 21.73 | 1.0 |
| (2-Fluoro-6-hydroxyphenyl)boronic acid | 155.92 | 4.06 g | 26.07 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 887 mg | 1.09 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 6.91 g | 65.18 | 3.0 |
| 1,4-Dioxane | 88.11 | 80 mL | - | - |
| Water | 18.02 | 20 mL | - | - |
Procedure:
-
To a flame-dried 250 mL Schlenk flask, add 5-Bromo-N-isopropyl-4-methylpyrimidin-2-amine (2 ) (5.00 g, 21.73 mmol), (2-fluoro-6-hydroxyphenyl)boronic acid (4.06 g, 26.07 mmol), and sodium carbonate (6.91 g, 65.18 mmol).
-
Evacuate and backfill the flask with argon gas three times.
-
Scientist's Note: An inert atmosphere is critical. Oxygen can oxidize the Pd(0) active catalyst, leading to lower yields and catalyst decomposition.
-
-
Add 1,4-dioxane (80 mL) and water (20 mL) via syringe. The use of degassed solvents is highly recommended.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (887 mg, 1.09 mmol) to the flask under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (150 mL) and water (50 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford the biaryl pyrimidine core 3 .
-
Expected Yield: 65-75%
-
QC Check: Confirm product identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the bromine isotopic pattern and the appearance of signals corresponding to the new aryl group are key indicators.
Conclusion and Next Steps
This application note details a reliable, two-step synthesis of a key biaryl pyrimidine intermediate, a core structure found in the potent KRAS G12C inhibitor Sotorasib. The protocols are optimized for yield and purity, with specific attention to the mechanistic rationale behind critical steps and reaction conditions.
The synthesized intermediate (3 ) is a valuable platform for further drug discovery efforts. Subsequent synthetic steps would typically involve a nucleophilic aromatic substitution (SNAr) to install a substituted piperazine, followed by Boc-deprotection and final acylation with acryloyl chloride to install the covalent warhead.[5][7] The modularity of this route allows for the synthesis of a library of analogues to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024229442A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 7. m.youtube.com [m.youtube.com]
Application Note: A Robust Buchwald-Hartwig Amination Protocol for the Synthesis of N-Isopropyl-4-methylpyrimidin-2-amine
Abstract
This application note provides a detailed and optimized protocol for the synthesis of N-Isopropyl-4-methylpyrimidin-2-amine via a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of C-N bonds. The described methodology employs a state-of-the-art (G3)-XPhos-Pd precatalyst, known for its high reactivity and broad substrate scope, particularly with challenging heteroaromatic chlorides. We will delve into the rationale behind the selection of each reaction component, offer a step-by-step experimental guide, and provide a comprehensive troubleshooting section to ensure reproducible and high-yielding results for researchers in synthetic and medicinal chemistry.
Introduction and Reaction Scheme
The synthesis of substituted aminopyrimidines is of significant interest in drug discovery, as this scaffold is a key component in a multitude of biologically active molecules, including kinase inhibitors. The Buchwald-Hartwig amination stands out as one of the most powerful and versatile methods for constructing the crucial aryl- or heteroarylamine bond. This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl or heteroaryl halide.
The specific transformation detailed herein is the coupling of 2-chloro-4-methylpyrimidine with isopropylamine, a reaction that can be challenging due to the relatively low reactivity of the chloropyrimidine substrate and the volatility of the amine. This protocol is designed to overcome these challenges, providing a reliable pathway to the target compound.
Reaction Scheme:
Experimental Protocol
This protocol is optimized for a 5 mmol scale reaction. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |
| 2-Chloro-4-methylpyrimidine | C₅H₅ClN₂ | 128.56 | 5.0 | 643 mg | Substrate |
| Isopropylamine | C₃H₉N | 59.11 | 7.5 (1.5 eq) | 0.78 mL | Reagent, ensure anhydrous |
| (G3)-XPhos-Pd Precatalyst | C₄₂H₅₄NO₃PPdS | 829.38 | 0.05 (1 mol%) | 41.5 mg | Catalyst, air-stable |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 7.0 (1.4 eq) | 673 mg | Base, handle in glovebox |
| Toluene | C₇H₈ | 92.14 | - | 25 mL | Solvent, anhydrous |
| Schlenk Flask (100 mL) | - | - | - | 1 | Oven-dried |
| Magnetic Stir Bar | - | - | - | 1 | Oven-dried |
| Standard Glassware | - | - | - | - | For workup and purification |
Step-by-Step Procedure
-
Reaction Setup: In a glovebox, add the (G3)-XPhos-Pd precatalyst (41.5 mg, 0.05 mmol), sodium tert-butoxide (673 mg, 7.0 mmol), and a magnetic stir bar to an oven-dried 100 mL Schlenk flask.
-
Reagent Addition: Add 2-chloro-4-methylpyrimidine (643 mg, 5.0 mmol) to the flask.
-
Solvent and Amine Addition: Remove the flask from the glovebox. Add anhydrous toluene (25 mL) via syringe, followed by isopropylamine (0.78 mL, 7.5 mmol).
-
Reaction Execution: Seal the Schlenk flask and place it in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Rationale for Protocol Design
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and reaction conditions. Each component in this protocol was chosen to address the specific challenges posed by the substrates.
-
Palladium Precatalyst: (G3)-XPhos-Pd: We selected a third-generation (G3) Buchwald precatalyst. These catalysts are air-stable, which simplifies handling, and they rapidly form the active monoligated Pd(0) species in solution upon addition of a base. The XPhos ligand is a bulky, electron-rich dialkylbiaryl phosphine ligand that is highly effective for coupling a wide range of substrates, including electron-deficient heteroaryl chlorides like 2-chloro-4-methylpyrimidine.
-
Base: Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex in the catalytic cycle. NaOtBu is highly effective for this purpose and is generally superior to weaker bases like carbonates or phosphates for less reactive aryl chlorides.
-
Solvent: Toluene: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point, which allows for elevated reaction temperatures, and its relatively non-polar nature, which promotes the solubility of the organometallic species in the catalytic cycle. Anhydrous conditions are critical to prevent catalyst deactivation.
-
Temperature and Time: The reaction is heated to 100 °C to ensure a sufficient rate of reaction, particularly for the oxidative addition step involving the relatively unreactive C-Cl bond. An extended reaction time of 12-18 hours is recommended to drive the reaction to completion.
Visualized Workflow and Mechanism
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the synthesis protocol.
Buchwald-Hartwig Catalytic Cycle
Caption: A diagram of the key steps in the palladium-catalyzed C-N cross-coupling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Insufficiently strong base. 4. Reaction temperature too low. | 1. Use a fresh bottle of precatalyst. 2. Ensure all solvents and reagents are rigorously dried. 3. Confirm the quality of the NaOtBu; consider using a freshly opened bottle. 4. Verify the oil bath temperature. |
| Formation of Side Products | 1. Hydrodehalogenation of the starting material. 2. Dimerization of the starting material. | 1. Ensure the reaction is kept under a strictly inert atmosphere. 2. This is less common with modern catalysts but could indicate a problem with catalyst activity. |
| Difficulty in Purification | 1. Product co-elutes with impurities. 2. Product is volatile. | 1. Try a different solvent system for chromatography (e.g., dichloromethane/methanol). 2. Be cautious during solvent removal; avoid excessive heat or high vacuum. |
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, they should be handled in a well-ventilated area or fume hood.
-
Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle exclusively in a glovebox.
-
Toluene: A flammable solvent with potential health risks upon inhalation or skin contact. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isopropylamine: A volatile, flammable, and corrosive liquid. Handle with care in a fume hood.
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted N-Isopropyl-4-methylpyrimidin-2-amines
Introduction: The Strategic Importance of Substituted Aminopyrimidines
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous clinically significant therapeutic agents.[1] Compounds bearing this motif have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] Specifically, N-substituted 2-aminopyrimidines are critical components of various kinase inhibitors, where the pyrimidine core often acts as a hinge-binding motif.[2][3] The synthesis of novel analogs, particularly through the introduction of diverse aryl and heteroaryl groups, is a key strategy in lead optimization and the development of next-generation therapeutics.[4]
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis for forging carbon-carbon bonds with exceptional reliability and functional group tolerance.[5][6] This protocol provides a detailed guide for the synthesis of 4-aryl-N-isopropyl-6-methylpyrimidin-2-amines via a Suzuki-Miyaura coupling strategy. We will explore the critical reaction parameters, provide a robust, step-by-step experimental procedure, and discuss the underlying mechanistic principles that govern the transformation. This guide is intended for researchers in synthetic chemistry and drug development aiming to generate libraries of substituted aminopyrimidines for biological screening.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (in our case, a chloropyrimidine) to form a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive chlorides.[6]
-
Transmetalation : The organoboron species (boronic acid) is activated by a base to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[7]
-
Reductive Elimination : The two organic ligands on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Synthetic Strategy and Workflow
The target molecule, N-isopropyl-4-methylpyrimidin-2-amine, is not the starting material for the Suzuki reaction but rather the desired scaffold to be arylated. A common and effective strategy involves a two-step sequence starting from the commercially available 2-amino-4-chloro-6-methylpyrimidine.
-
Step 1: Suzuki-Miyaura Coupling: The chlorine at the C4 position of 2-amino-4-chloro-6-methylpyrimidine is selectively coupled with a variety of aryl or heteroaryl boronic acids. The C4 position is generally more reactive towards nucleophilic substitution and cross-coupling than the C2 position in such systems.[9]
-
Step 2: Buchwald-Hartwig Amination (or alternative N-isopropylation): While not the focus of this protocol, the subsequent step would involve the N-isopropylation of the 2-amino group. For the purpose of this guide, we will focus exclusively on the critical Suzuki coupling step.
Caption: Figure 2: General Experimental Workflow.
Detailed Experimental Protocol
This protocol describes the Suzuki-Miyaura coupling of 2-amino-4-chloro-6-methylpyrimidine with a generic arylboronic acid.
Materials & Reagents:
-
2-amino-4-chloro-6-methylpyrimidine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) with a suitable phosphine ligand like Xantphos (4 mol%).[3]
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Acetonitrile and Water (1:1 v/v).[3]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-amino-4-chloro-6-methylpyrimidine (e.g., 1.0 mmol, 143.6 mg), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Scientist's Note: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Degassing the solvent by bubbling with N₂ for 15-20 minutes prior to use is highly recommended.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring. For microwave-assisted reactions, a temperature of 120-150 °C for 15-30 minutes can significantly accelerate the reaction.[9]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting chloropyrimidine is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Scientist's Note: The aminopyrimidine products can sometimes have moderate water solubility. Ensuring thorough extraction is key to maximizing yield.
-
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-4-aryl-6-methylpyrimidine.
Optimization Parameters & Comparative Data
The success of the Suzuki coupling on heteroaryl chlorides is highly dependent on the careful selection of catalyst, base, and solvent.[10] While specific data for the this compound precursor is proprietary in many drug discovery programs, the table below provides representative conditions for analogous 2-amino-4-chloropyrimidine systems as a starting point for optimization.[3][9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) / Time | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 °C / 8h | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 °C / 6h | 90-98% |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | ACN/H₂O (1:1) | 80 °C / 7h | 70-80%[3] |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 °C / 12h | 80-90% |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | DMF | 120 °C / 4h | 75-85% |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-aryl substituted 2-aminopyrimidines, which are crucial intermediates in drug discovery. By carefully selecting the palladium catalyst, base, and solvent system, researchers can efficiently couple a wide range of aryl and heteroaryl boronic acids with chloropyrimidine precursors. The protocol detailed herein provides a robust and well-grounded starting point for the synthesis of novel this compound derivatives, enabling the exploration of new chemical space in the quest for potent and selective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Cell-based assays for derivatives of N-Isopropyl-4-methylpyrimidin-2-amine
As a Senior Application Scientist, this document provides a comprehensive guide to a suite of cell-based assays for characterizing derivatives of N-Isopropyl-4-methylpyrimidin-2-amine. Given that the pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors, this guide is structured around the hypothesis that these derivatives are likely to modulate cellular signaling pathways, impacting cell fate processes such as proliferation, cell cycle progression, and apoptosis.
This guide is designed to be a dynamic resource, moving beyond a rigid template to provide an integrated strategy for compound characterization. We will progress from foundational cytotoxicity and viability assessments to more nuanced mechanistic assays that probe specific cellular responses. Each protocol is presented with an emphasis on the underlying scientific principles and the inclusion of critical controls to ensure data integrity and reproducibility.
An Integrated Strategy for Compound Characterization
The journey from a novel chemical entity to a characterized lead compound requires a multi-faceted approach. A single assay provides only one dimension of a compound's biological activity. Therefore, we present a logical workflow that builds in complexity, allowing researchers to make data-driven decisions at each stage.
Caption: Integrated workflow for characterizing novel compounds.
Foundational Assays: Cytotoxicity and Cell Viability
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[2][4] This assay is a direct measure of cytotoxicity.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Controls: Prepare three types of controls:
-
Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (provided in commercial kits) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity | Measures membrane leakage |
| Endpoint | Cell Viability | Cytotoxicity |
| Key Reagent | Tetrazolium Salt | LDH Substrate |
| Detection | Colorimetric (Formazan) | Colorimetric (Formazan) |
| Interpretation | Reflects viable, proliferating cells | Reflects dead or dying cells |
Assays for Antiproliferative Effects
If the foundational assays suggest a reduction in viable cells without significant LDH release, the compound may be cytostatic. The next logical step is to specifically investigate its impact on cell proliferation and the cell cycle.
BrdU Incorporation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay is a direct measure of DNA synthesis. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase of the cell cycle.[6][7] Incorporated BrdU is then detected using a specific antibody.[6]
Protocol: BrdU Assay
-
Cell Seeding and Treatment: Follow steps 1-2 of the MTT protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: Remove the culture medium and fix the cells with a fixative/denaturing solution for 30 minutes at room temperature. This step is crucial to denature the DNA and allow the antibody to access the incorporated BrdU.[6]
-
Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU detector antibody and incubate for 1 hour.
-
Secondary Antibody: Wash the wells and add a peroxidase-conjugated secondary antibody (e.g., HRP-Goat anti-Mouse IgG). Incubate for 30 minutes.
-
Substrate Addition: Wash the wells and add a substrate solution (e.g., TMB). Incubate until color develops.
-
Stop Reaction & Reading: Add a stop solution and measure the absorbance at 450 nm.
Cell Cycle Analysis by Propidium Iodide Staining
To understand how a compound inhibits proliferation, we analyze its effect on cell cycle distribution. Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.[8] PI is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.[9][10] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]
Caption: Phases of the cell cycle and DNA content.
Protocol: Cell Cycle Analysis
-
Cell Culture: Seed cells in 6-well plates and treat with the compound derivatives for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for 5-10 minutes at room temperature.[10][11]
-
PI Staining: Add 400 µL of PI solution (50 µg/mL) to the cells.[10][11]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use gating strategies to exclude doublets and debris.[11]
Investigating the Mechanism of Cell Death: Apoptosis Assays
When cytotoxicity is observed, it is crucial to determine if the cell death is programmed (apoptosis) or uncontrolled (necrosis). Apoptosis is often a desired mechanism for anti-cancer drugs.
Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases whose activation is considered a point of commitment to apoptotic cell death.[12] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal.
Protocol: Caspase-Glo® 3/7 Assay
-
Assay Setup: Seed cells in a white-walled 96-well plate and treat with compounds as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Annexin V Staining for Apoptosis Detection
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection by flow cytometry or microscopy.[12]
Protocol: RealTime-Glo™ Annexin V Apoptosis Assay
This real-time assay allows for the continuous monitoring of apoptosis.[12][13] It combines a luminescent Annexin V fusion protein with a fluorescent DNA dye that enters necrotic cells.[13]
-
Assay Setup: Seed cells in a white-walled 96-well plate.
-
Reagent Preparation: Prepare the 2X RealTime-Glo™ Reagent as per the manufacturer's protocol.
-
Treatment and Assay: Add an equal volume of 2X Reagent to the cells at the same time as the compound treatment.
-
Kinetic Reading: Place the plate in a plate reader capable of measuring both luminescence and fluorescence. Take repeated readings over the desired time course (e.g., every hour for 48 hours).
-
Data Interpretation: An increase in luminescence indicates Annexin V binding and early apoptosis. A subsequent or simultaneous increase in fluorescence indicates a loss of membrane integrity, characteristic of late apoptosis or necrosis.[13]
Mechanistic Assays: Pathway Analysis
Assuming the this compound derivatives are kinase inhibitors, the following assays can provide direct evidence of target engagement and downstream pathway modulation.
Caption: A generic kinase signaling pathway.
Western Blotting for Phospho-Protein Analysis
Western blotting is a powerful technique to detect changes in the phosphorylation status of specific proteins within a signaling cascade.[14][15] A decrease in the phosphorylation of a kinase's substrate upon treatment with a compound is strong evidence of inhibition.
Protocol: Western Blotting
-
Cell Culture and Treatment: Seed cells to 70-80% confluency. Serum-starve for 12-24 hours to reduce basal phosphorylation, then treat with the compound for a short duration (e.g., 15-60 minutes).
-
Lysis: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts (e.g., 20-30 µg per sample) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[14]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate overnight at 4°C with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-ERK) or total protein.[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[14] Detect the signal using an enhanced chemiluminescence (ECL) reagent.[14]
-
Analysis: Quantify band intensity. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Dual-Luciferase® Reporter Assay
Reporter gene assays can measure the transcriptional activity of a signaling pathway's endpoint.[17][18] For a pathway culminating in a transcription factor (e.g., AP-1 or NF-κB), a reporter construct containing response elements for that factor upstream of a luciferase gene is transfected into cells. A second, constitutively expressed luciferase (e.g., Renilla) is co-transfected as an internal control for normalization.[19]
Protocol: Dual-Luciferase® Assay
-
Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Plate the transfected cells and allow them to recover.
-
Treatment: Treat the cells with the compound derivatives.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luciferase Measurement: In a luminometer plate, add 20 µL of cell lysate to 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.[20]
-
Renilla Measurement: Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla activity.[19][20]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
ELISA for Cytokine Quantification
Many signaling pathways, particularly those involving kinases like JAKs or MAPKs, regulate the production of inflammatory cytokines. A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) secreted into the cell culture medium.[21][22]
Protocol: Sandwich ELISA
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.[23]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add cell culture supernatants and a standard curve of known cytokine concentrations to the wells. Incubate for 1-2 hours.[24]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.[23][24]
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.[24]
-
Substrate Development: Wash the plate and add a TMB substrate solution. A blue color will develop.[24]
-
Stop and Read: Stop the reaction with sulfuric acid, which turns the color yellow. Read the absorbance at 450 nm.[24]
-
Analysis: Plot the standard curve and determine the concentration of the cytokine in the unknown samples.
Assay Validation and Data Interpretation
For all assays, adherence to validation principles is paramount for generating trustworthy data. While full regulatory validation may not be required for early-stage discovery, a "fit-for-purpose" approach should be adopted.[25]
-
Controls are Non-Negotiable: Every plate must include positive controls (a known active compound), negative controls (vehicle only), and appropriate background controls (medium only).
-
Dose-Response Curves: Test compounds over a wide range of concentrations (e.g., 8-10 points, half-log dilutions) to generate a full dose-response curve.
-
Determine IC₅₀/EC₅₀: Use non-linear regression analysis to calculate the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration. This is the key metric for comparing compound potency.
-
Statistical Significance: Perform experiments in at least triplicate to allow for statistical analysis (e.g., t-test, ANOVA) to determine if the observed effects are significant.
-
Adherence to Guidelines: While primarily for clinical applications, guidelines from bodies like the FDA provide a framework for best practices in assay validation, covering aspects like accuracy, precision, and reproducibility.[26][27]
By systematically applying this integrated suite of cell-based assays, researchers can efficiently profile derivatives of this compound, moving from broad phenotypic effects to specific mechanistic insights, thereby accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. アポトーシスアッセイ [promega.jp]
- 13. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. promega.com [promega.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 20. assaygenie.com [assaygenie.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. benchchem.com [benchchem.com]
- 25. rdworldonline.com [rdworldonline.com]
- 26. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 27. fda.gov [fda.gov]
Crystallization Techniques for N-Isopropyl-4-methylpyrimidin-2-amine: Application Notes and Protocols
Introduction: The Critical Role of Crystalline Form in Drug Development
N-Isopropyl-4-methylpyrimidin-2-amine is a key intermediate in the synthesis of various pharmacologically active molecules. The purity, stability, and handling properties of this solid-state compound are of paramount importance in the drug development pipeline. Crystallization is a critical purification step that directly influences these attributes. The formation of a well-defined, stable crystalline lattice ensures batch-to-batch consistency, predictable bioavailability, and optimal formulation characteristics. This guide provides a comprehensive overview of crystallization techniques tailored for this compound, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The choice of crystallization method and the precise control of its parameters are dictated by the physicochemical properties of the compound and the desired final product specifications. This document will explore cooling crystallization, anti-solvent addition, and solvent evaporation techniques, providing a framework for developing a robust and reproducible crystallization process.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization strategy.
Structure and Properties:
-
Molecular Formula: C₈H₁₃N₃[1]
-
Molecular Weight: 151.21 g/mol [1]
-
Appearance: Typically a white to off-white crystalline solid.
-
Melting Point: While not definitively reported in peer-reviewed literature, supplier data suggests a predicted boiling point of 251.6 ± 33.0 °C, indicating a solid at room temperature.[1] For the purpose of crystallization development, experimental determination of the melting point of the purified material is highly recommended.
Solubility:
The solubility of this compound is a critical parameter for selecting an appropriate crystallization solvent. Based on the general solubility characteristics of 2-aminopyrimidine derivatives, it is expected to be more soluble in polar organic solvents and less soluble in non-polar organic solvents, with solubility increasing with temperature.[2]
Table 1: Estimated Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Polarity | Estimated Solubility at 20°C | Estimated Solubility at Elevated Temperature |
| Ethanol | Polar Protic | Moderately Soluble | Highly Soluble |
| Isopropanol | Polar Protic | Moderately Soluble | Highly Soluble |
| Acetone | Polar Aprotic | Soluble | Highly Soluble |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Soluble |
| Heptane | Non-polar | Insoluble/Slightly Soluble | Sparingly Soluble |
| Toluene | Non-polar | Sparingly Soluble | Moderately Soluble |
| Water | Polar Protic | Slightly Soluble | Moderately Soluble |
Note: This table provides estimated solubility based on the behavior of analogous compounds. It is imperative for researchers to experimentally determine the precise solubility curve for this compound in their chosen solvent system to optimize crystallization protocols.
Crystallization Methodologies: Protocols and Rationale
The selection of a crystallization technique is a strategic decision based on the compound's solubility profile and the desired crystal attributes.
Cooling Crystallization: Leveraging Temperature-Dependent Solubility
Cooling crystallization is the most common technique for compounds that exhibit a significant increase in solubility with temperature. The principle lies in dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and subsequent crystallization.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent will dissolve a large amount of the compound at its boiling point and a significantly lower amount at room temperature or below. This differential solubility ensures a high yield upon cooling. Ethanol and isopropanol are excellent starting points for this compound based on the expected solubility profile.
-
Cooling Rate: A slow, controlled cooling rate is crucial for the growth of large, well-defined crystals. Rapid cooling can lead to the formation of small, often impure, crystals due to high levels of supersaturation that favor nucleation over crystal growth.
-
Seeding: Introducing a small quantity of pure seed crystals at the point of supersaturation can control the polymorphic form and promote uniform crystal growth, leading to a more consistent particle size distribution.
Experimental Protocol: Cooling Crystallization
-
Dissolution: In a suitable flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude this compound in a minimal amount of a pre-selected solvent (e.g., ethanol) at its boiling point. Add the solvent portion-wise until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling.
-
Maturation: Once at room temperature, continue to stir the resulting slurry for a period (e.g., 2-4 hours) to allow for crystal growth and equilibration.
-
Further Cooling: To maximize the yield, cool the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum at a temperature appropriate to remove the residual solvent without causing degradation.
Workflow Diagram: Cooling Crystallization
Caption: Workflow for Cooling Crystallization.
Anti-Solvent Addition: Inducing Crystallization through Solubility Reduction
Anti-solvent crystallization is an effective method when a suitable single solvent for cooling crystallization cannot be identified. This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is poorly soluble. The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.
Causality Behind Experimental Choices:
-
Solvent/Anti-Solvent Selection: The pair of solvents must be miscible. The "good" solvent should readily dissolve the compound, while the "anti-solvent" should cause it to precipitate. For this compound, a good starting pair could be ethanol (good solvent) and water or heptane (anti-solvents).
-
Addition Rate: A slow, controlled addition of the anti-solvent is critical to maintain a low level of supersaturation, which favors the growth of larger, more uniform crystals. Rapid addition can lead to localized high supersaturation and the formation of amorphous material or small, poorly-defined crystals.
-
Temperature Control: Performing the addition at a constant temperature allows for better control over the supersaturation profile.
Experimental Protocol: Anti-Solvent Addition
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethanol) at a constant temperature (e.g., room temperature).
-
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Crystal Growth: Allow the mixture to stir at the same temperature for a period to promote crystal growth.
-
Completion of Addition: Continue the slow addition of the anti-solvent to complete the precipitation and maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a mixture of the "good" solvent and "anti-solvent" in the final ratio, or with the pure anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Caption: Workflow for Solvent Evaporation.
Troubleshooting Common Crystallization Issues
Table 2: Common Crystallization Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Inappropriate solvent choice. | - Concentrate the solution by evaporating some solvent.- Try scratching the inner surface of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Re-evaluate solvent choice; a less effective solvent may be needed. |
| Oiling Out | - The compound's melting point is below the boiling point of the solvent.- High concentration of impurities. | - Lower the crystallization temperature.- Use a larger volume of solvent.- Try a different solvent with a lower boiling point.- Purify the crude material by another method (e.g., chromatography) before crystallization. |
| Rapid Formation of Fine Powder | - Cooling or anti-solvent addition is too fast, leading to excessive nucleation. | - Slow down the cooling rate or the rate of anti-solvent addition.- Use a more dilute solution. |
| Low Yield | - The compound has significant solubility in the cold solvent.- Insufficient cooling. | - Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-salt bath).- Consider a different solvent in which the compound is less soluble at low temperatures. |
| Colored Crystals | - Co-crystallization of colored impurities. | - Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. |
Expert Insights: The Impact of Impurities and Polymorphism
The Role of Impurities:
The presence of impurities can have a profound impact on the crystallization process. Structurally similar impurities can become incorporated into the crystal lattice, affecting purity and potentially altering the crystal habit (the external shape of the crystal). Even small amounts of impurities can inhibit nucleation or slow down crystal growth. Therefore, starting with the purest possible material is always advantageous. If impurities are a persistent issue, a preliminary purification step, such as column chromatography, may be necessary.
Polymorphism:
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability. For pharmaceutical applications, it is crucial to identify and control the polymorphic form of the active pharmaceutical ingredient. The crystallization conditions, particularly the solvent, cooling rate, and temperature, can all influence which polymorph is obtained. A thorough polymorph screen is often a necessary part of the drug development process to ensure the most stable and desirable crystalline form is consistently produced.
Conclusion
The crystallization of this compound is a critical step in ensuring its suitability for pharmaceutical applications. A systematic approach to developing a crystallization protocol, beginning with a thorough understanding of the compound's physicochemical properties, is essential for success. By carefully selecting the appropriate crystallization technique and meticulously controlling the process parameters, researchers can obtain a pure, stable, and consistent crystalline product. The protocols and insights provided in this guide serve as a robust starting point for the development of a tailored and optimized crystallization process for this compound.
References
In Vitro Evaluation of N-Isopropyl-4-methylpyrimidin-2-amine Derivatives: A Comprehensive Guide to Target Validation and Pharmacological Profiling
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer agents.[1][2][3] Derivatives of N-Isopropyl-4-methylpyrimidin-2-amine are a class of compounds with significant therapeutic potential, largely due to their structural similarity to known inhibitors of critical cellular signaling pathways. Many pyrimidine-based molecules have been shown to exhibit potent inhibitory activity against protein kinases, which are key regulators of cell proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for drug development.
This guide provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives. As a senior application scientist, the goal is to present a scientifically rigorous, field-proven approach that moves logically from foundational cytotoxicity assessments to specific target engagement and pathway modulation analysis. The protocols herein are designed to be self-validating systems, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
This document will guide researchers, scientists, and drug development professionals through a systematic workflow for characterizing this promising class of molecules, enabling a thorough understanding of their biological activity and mechanism of action.
Section 1: Compound Management and Preparation
Consistent and accurate results begin with proper handling of test compounds. The chemical properties of this compound derivatives, such as solubility and stability, must be considered.
Scientist's Notes (Causality): The majority of small molecules are dissolved and stored in dimethyl sulfoxide (DMSO). It is critical to prepare a high-concentration stock (e.g., 10-20 mM) to minimize the final concentration of DMSO in the cell-based assays, as DMSO itself can be toxic to cells at concentrations above 0.5-1%. Serial dilutions should be prepared fresh from the stock solution for each experiment to avoid degradation and precipitation issues.
Protocol 1.1: Preparation of Compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh the this compound derivative.
-
Dissolve in 100% DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution series in 100% DMSO. For a typical 8-point dose-response curve, a 3-fold or 4-fold dilution series is common.[4]
-
From this DMSO-based serial dilution, create an intermediate dilution plate in the appropriate cell culture medium. This step is crucial to prevent compound precipitation when adding it to the final assay plate.
-
Section 2: Foundational Cellular Assays: Cytotoxicity and Viability
The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a general measure of its biological activity and helps establish a concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust colorimetric method for this purpose.[2][5][6]
Scientist's Notes (Trustworthiness): The principle of the MTT assay is the conversion of the yellow tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells. It is essential to include vehicle controls (DMSO only) to establish a baseline for 100% viability and a positive control (e.g., a known cytotoxic agent like Doxorubicin) to validate the assay's responsiveness.[2]
Protocol 2.1: Cell Viability/Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) to 70-80% confluency.[1]
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium from the stock solutions.
-
Add the desired final concentrations of the compounds to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include vehicle control (medium + DMSO) and positive control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for formazan crystal formation.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 540-570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Workflow for In Vitro Evaluation
The following diagram outlines the logical progression of experiments for characterizing this compound derivatives.
Caption: Experimental workflow for compound evaluation.
Section 3: Target-Specific Enzyme Inhibition Assays
Given that pyrimidine derivatives frequently target protein kinases, a direct biochemical assay is the logical next step to determine if the observed cytotoxicity is due to the inhibition of a specific enzyme.[4] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8]
Scientist's Notes (Authoritative Grounding): The assay works in two steps. First, the kinase reaction occurs, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.[8] An active inhibitor will result in less ADP, less light, and thus a lower signal.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare the kinase buffer, recombinant kinase enzyme, substrate (a specific peptide for the kinase), and ATP solution. The ATP concentration should ideally be at its apparent Kₘ for the kinase to ensure sensitive detection of competitive inhibitors.[4]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the this compound derivative at 2x the final desired concentration.
-
Add 2.5 µL of a 2x kinase/substrate mixture.
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (high signal) and "no inhibitor" (low signal) controls.
-
Plot the percent inhibition versus compound concentration and calculate the IC₅₀ value.
-
| Derivative | Cell Viability IC₅₀ (µM) | Kinase Activity IC₅₀ (µM) |
| Compound A | 5.2 | 0.8 |
| Compound B | 15.8 | 2.1 |
| Compound C | > 50 | 45.7 |
| Staurosporine (Control) | 0.1 | 0.01 |
| Caption: Sample data comparing cellular and biochemical potency. |
Section 4: Cellular Target Engagement and Pathway Analysis
A potent inhibitor in a biochemical assay may not necessarily be effective in a cellular environment due to factors like membrane permeability or off-target effects. Western blotting is a fundamental technique to confirm that the compound inhibits the target kinase within the cell and to assess the impact on the downstream signaling pathway.[9][10][11]
Scientist's Notes (Expertise): The key is to measure the phosphorylation state of the kinase's direct downstream substrate. A successful inhibitor should decrease the level of the phosphorylated substrate without affecting the total amount of that substrate protein. Serum starvation of cells before treatment is often necessary to reduce basal levels of pathway activation, allowing for a clearer observation of the inhibitor's effect.[9]
Hypothetical Signaling Pathway Inhibition
This diagram illustrates how a derivative might inhibit a kinase (e.g., MEK), preventing the phosphorylation of its downstream target (e.g., ERK), thereby blocking a pro-proliferative signal.
Caption: Inhibition of the MEK/ERK signaling pathway.
Protocol 4.1: Western Blotting for Phospho-Protein Analysis
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A431) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for 10-15 minutes to activate the signaling cascade.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK) overnight at 4°C.[12]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.[9]
-
Capture the signal using a digital imager or X-ray film.
-
-
Stripping and Reprobing:
-
To normalize the data, the same membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) to ensure equal protein loading.
-
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Video: Cytotoxicity Assays with Zebrafish Cell Lines [jove.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Leveraging N-Isopropyl-4-methylpyrimidin-2-amine in Fragment-Based Drug Design
Introduction: The Strategic Value of N-Isopropyl-4-methylpyrimidin-2-amine in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), offering an efficient pathway to novel lead compounds by exploring chemical space more effectively.[1][2] This approach begins with identifying low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial hits then serve as starting points for rational, structure-guided evolution into high-affinity leads.[5]
Within this paradigm, the selection of a high-quality fragment library is paramount. This compound emerges as a fragment of significant strategic value. Its utility is rooted in the convergence of a privileged chemical scaffold with ideal fragment properties. The pyrimidine core is a ubiquitous motif in numerous FDA-approved drugs and biologically active molecules, recognized for its ability to engage in diverse biological interactions.[6][7][8][9] This heterocycle can readily interact with enzymes and other biological targets, making it a fertile starting point for discovery campaigns.[7]
This guide provides a comprehensive overview of the application of this compound in an FBDD workflow, detailing its properties, screening protocols, and strategies for hit-to-lead progression.
Physicochemical Profile of a Privileged Fragment
This compound is an exemplary fragment that aligns well with the empirical "Rule of Three," a guideline for desirable fragment characteristics.[2] Its properties make it an ideal candidate for screening libraries, exhibiting favorable solubility and a low molecular weight that allows for efficient exploration of a protein's binding sites.
| Property | Value | Rationale for FBDD |
| IUPAC Name | This compound | - |
| CAS Number | 1341073-92-4 | - |
| Molecular Formula | C₈H₁₃N₃ | - |
| Molecular Weight | 151.21 g/mol [10][11] | Compliant with "Rule of Three" (<300 Da), ensuring higher ligand efficiency.[2][12] |
| Predicted pKa | 4.30 ± 0.10[10] | Provides potential for specific ionic interactions with target residues. |
| Predicted Density | 1.042 ± 0.06 g/cm³[10] | - |
| Structure | ![]() | Pyrimidine Core: A privileged scaffold in medicinal chemistry, offering multiple points for hydrogen bonding and synthetic elaboration.[6][8] N-Isopropyl Group: Provides a simple, non-polar, branched substituent that can probe hydrophobic pockets.[13][14] Its defined shape offers distinct vectors for future chemical growth. Methyl Group: Acts as a simple hydrophobic feature and can provide valuable information on steric tolerance within a binding site. |
The FBDD Workflow: A Phased Approach to Discovery
The FBDD process is an iterative cycle of screening, validation, and optimization. Unlike HTS, which seeks high-potency hits from large libraries, FBDD uses highly sensitive biophysical techniques to detect weak but meaningful interactions from a smaller, curated library of fragments.[3][5][12] This approach increases the probability of finding a binding event and yields starting points with superior physicochemical properties.
Caption: The Fragment-Based Drug Design (FBDD) Workflow.
Protocols for Screening and Validation
The detection of low-affinity fragment binding necessitates the use of sensitive biophysical methods.[15] A robust FBDD campaign employs a cascade of techniques to identify, validate, and characterize fragment hits, minimizing the risk of false positives.[3]
Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening due to its real-time measurement of binding events and relatively high throughput.[16][17]
-
Causality & Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. When this compound binds to the target, the mass at the surface increases, causing a measurable change in the refractive index, reported in Response Units (RU). This method provides kinetic data (kon, koff) and affinity (KD).[16]
-
Methodology:
-
Target Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling to achieve a target density of 10,000-15,000 RU. A reference channel should be prepared by activating and deactivating the surface without protein to subtract non-specific binding.
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. For screening, create a working solution by diluting the stock to 200 µM in running buffer (e.g., HBS-EP+) with a final DMSO concentration of ≤0.2%. High solubility is critical for fragment screening.
-
Screening Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the 200 µM fragment solution over the target and reference channels for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Perform a solvent correction by injecting buffer with matching DMSO concentrations.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal.
-
Subtract the solvent correction data.
-
A fragment is considered a "hit" if it produces a consistent, concentration-dependent binding response significantly above the noise level.
-
-
-
Self-Validation System: Hits from the primary screen should be re-tested in a dose-response format (e.g., 8 concentrations from 500 µM to 3.9 µM) to confirm binding and determine an approximate dissociation constant (KD). A true binding event will exhibit a saturable binding curve.
Protocol 2: Orthogonal Validation with NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating hits from primary screens.[15] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited as they do not require isotopic labeling of the protein and can reliably detect weak binding.[16]
-
Causality & Principle: STD NMR identifies binding ligands by observing the transfer of saturation from the protein to the ligand. The protein is selectively saturated with radiofrequency pulses. If a ligand is bound, this saturation is transferred to it via spin diffusion. After the ligand dissociates, it carries this "memory" of saturation, resulting in attenuated signals in its NMR spectrum. Only binding molecules will show this effect.
-
Methodology:
-
Sample Preparation: Prepare a sample containing 10-20 µM of the target protein and 1 mM of this compound in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).
-
NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum as a reference.
-
Set up the STD experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at 0.5 ppm) and an "off-resonance" spectrum where the pulse is applied in a region with no protein or ligand signals (e.g., at 40 ppm).
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from protons of the binding ligand.
-
-
Self-Validation System: The presence of signals in the STD difference spectrum corresponding to the N-isopropyl and methyl protons of the fragment confirms a direct interaction with the target protein. The relative intensity of the signals can provide initial insights into which part of the fragment is in closest proximity to the protein.
Protocol 3: Structural Characterization with X-ray Crystallography
X-ray crystallography provides the definitive validation of a fragment hit by revealing its precise binding mode at atomic resolution.[16][18] This structural information is the cornerstone of the subsequent structure-based design phase.[19]
-
Causality & Principle: A crystallized protein is exposed to a high-concentration solution of the fragment. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, which reveals the positions of the atoms of the protein and the bound fragment.
-
Methodology:
-
Protein Crystallization: Grow high-quality crystals of the target protein using established conditions (e.g., via vapor diffusion).
-
Fragment Soaking: Prepare a "soaking solution" by dissolving this compound in the crystal mother liquor to a final concentration of 10-50 mM. Transfer a protein crystal into a drop of this solution and allow it to incubate for a period ranging from minutes to hours.
-
Cryo-Protection and Data Collection: Transfer the soaked crystal to a cryo-protectant solution before flash-cooling it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution: Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure. Carefully examine the resulting difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.
-
-
Self-Validation System: Unambiguous and well-defined electron density corresponding to the shape of this compound in a specific pocket of the target protein is the gold standard for hit validation. The model of the fragment should fit the density with a high correlation coefficient and reasonable B-factors.
| Technique | Primary Output | Typical Affinity Range | Throughput |
| SPR | Binding kinetics (kₐ, kₔ), Affinity (Kₗ) | 100 nM - 10 mM | High |
| NMR (STD) | Binding confirmation, Epitope mapping | 1 µM - 20 mM | Medium |
| ITC | Affinity (Kₗ), Enthalpy (ΔH), Entropy (ΔS) | 10 nM - 500 µM | Low |
| X-ray | 3D structure of protein-fragment complex | N/A | Low |
From Hit to Lead: Strategies for Fragment Elaboration
Once this compound is validated as a binder, the high-resolution structural information from crystallography guides its evolution into a more potent lead molecule.[12] The goal is to improve affinity and selectivity while maintaining favorable physicochemical properties.
-
Fragment Growing: This strategy involves adding chemical functionality to the fragment core to engage with adjacent pockets in the binding site. The N-isopropyl group and the pyrimidine ring itself offer clear vectors for synthetic modification. For example, if the methyl group is near a small hydrophobic pocket, it could be extended to a larger alkyl group. If the amine is solvent-exposed, it could be modified to form a hydrogen bond with a nearby residue.
-
Fragment Linking: If another fragment is found to bind in a nearby site, the two can be chemically linked together. This can lead to a dramatic increase in affinity due to the additive nature of the binding energies and a favorable entropic contribution.
Caption: Strategies for evolving a fragment hit into a lead compound.
Conclusion
This compound represents a high-quality chemical starting point for fragment-based drug design campaigns. Its privileged pyrimidine scaffold, combined with ideal fragment properties, makes it a valuable tool for probing the binding sites of diverse biological targets.[6][20] The successful application of this fragment relies on a rigorous, multi-faceted screening cascade employing sensitive biophysical techniques like SPR for initial identification, NMR for orthogonal validation, and X-ray crystallography for definitive structural characterization. The resulting structural insights provide a clear and rational path for evolving this simple, elegant fragment into a novel, high-affinity lead compound.
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. drughunter.com [drughunter.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Isopropyl-(4-Methyl-pyriMidin-2-yl)-aMine | 1341073-92-4 [amp.chemicalbook.com]
- 11. This compound | 1341073-92-4 [sigmaaldrich.com]
- 12. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. reddit.com [reddit.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Scale-up Synthesis of N-Isopropyl-4-methylpyrimidin-2-amine for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of N-Isopropyl-4-methylpyrimidin-2-amine, a key intermediate for various pharmacologically active agents. The protocols detailed herein are designed to be robust, scalable, and compliant with the rigorous standards required for producing material for preclinical evaluation. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations essential for a successful and safe scale-up campaign. All procedures are presented with in-text citations to authoritative sources, ensuring a foundation built on established scientific literature.
Introduction: The Significance of this compound in Preclinical Research
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1][2] this compound, in particular, serves as a crucial building block for a diverse range of bioactive molecules, including kinase inhibitors and other targeted therapies. The development of novel therapeutics targeting various diseases often relies on the efficient and scalable synthesis of such key intermediates.[3]
As a compound progresses from discovery to preclinical trials, the demand for larger quantities of high-purity material necessitates the development of a scalable and reproducible synthetic process. This application note addresses this critical need by providing a detailed protocol for the gram-scale synthesis of this compound, with a focus on process safety, efficiency, and adherence to the principles of Good Manufacturing Practices (GMP) for Active Pharmaceutical Ingredients (APIs) intended for preclinical studies.[4][5]
Strategic Approach to a Scalable Synthesis
The chosen synthetic strategy for this compound focuses on a direct and efficient N-alkylation of the readily available starting material, 2-amino-4-methylpyrimidine. This approach is favored for its atom economy and convergence. Two primary methods for N-isopropylation are considered: direct alkylation with an isopropyl halide and a greener, transition-metal-catalyzed reaction with isopropyl alcohol.
For the purpose of providing a robust and widely applicable protocol, this guide will focus on the N-alkylation using an isopropyl halide due to its generally high reactivity and predictability. However, for future process optimization and to align with green chemistry principles, the development of a catalytic process using isopropyl alcohol is highly encouraged.[6]
Detailed Synthesis Protocol
This section outlines a step-by-step procedure for the synthesis of this compound, suitable for producing gram-to-multigram quantities of the target compound.
Reaction Scheme
Caption: Synthetic route for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-4-methylpyrimidine | ≥98% | Commercially Available | Starting material |
| Isopropyl Bromide | ≥99% | Commercially Available | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially Available | Solvent |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction solvent |
| Brine (sat. aq. NaCl) | - | Prepared in-house | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For chromatography |
Step-by-Step Protocol
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add 2-amino-4-methylpyrimidine (10.9 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (200 mL) to the flask.
-
Addition of Alkylating Agent: While stirring the suspension, add isopropyl bromide (14.8 g, 120 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetonitrile (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in dichloromethane (150 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid or oil.
-
Scale-up Considerations and Process Safety
Scaling up a chemical synthesis from the laboratory to a pilot plant or manufacturing facility requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[7]
-
Heat Transfer: The N-alkylation reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent thermal runaways. The use of a jacketed reactor with controlled heating and cooling is essential.
-
Mass Transfer: In a larger reactor, adequate mixing is necessary to ensure homogeneity and maintain a consistent reaction rate. The choice of impeller and stirring speed should be optimized.
-
Reagent Addition: The dropwise addition of the alkylating agent on a larger scale should be carefully controlled to manage the exotherm.
-
Safety: Isopropyl bromide is a volatile and potentially hazardous alkylating agent. All operations should be conducted in a well-ventilated fume hood or a contained environment. Appropriate personal protective equipment (PPE) must be worn. A thorough process safety review should be conducted before commencing any large-scale synthesis.
-
Solvent Selection: While acetonitrile is a suitable solvent, for larger-scale operations, alternative solvents with higher flash points and lower toxicity may be considered, provided they offer similar reactivity and solubility profiles.
Quality Control and Characterization
For preclinical studies, it is imperative to thoroughly characterize the synthesized API and ensure its purity and identity.[8] The following analytical techniques are recommended for the quality control of this compound.
Analytical Methods
| Technique | Purpose | Expected Results (Illustrative) |
| ¹H NMR | Structural elucidation and confirmation of identity | Peaks corresponding to the isopropyl group (septet and doublet), the methyl group on the pyrimidine ring (singlet), and the aromatic protons of the pyrimidine ring. |
| ¹³C NMR | Confirmation of the carbon skeleton | Signals for the aliphatic carbons of the isopropyl and methyl groups, and the aromatic carbons of the pyrimidine ring. |
| HPLC | Purity assessment | A single major peak with a purity of ≥98%. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of C₈H₁₃N₃ ([M+H]⁺ ≈ 152.1182). |
| Elemental Analysis | Determination of elemental composition | Values for C, H, and N should be within ±0.4% of the theoretical values. |
Quality Control Workflow
Caption: Quality control workflow for preclinical API release.
Regulatory Compliance for Preclinical Material
The synthesis of an API for preclinical studies must be conducted in accordance with Good Laboratory Practices (GLP) and with consideration for current Good Manufacturing Practices (cGMP).[7] Key aspects include:
-
Documentation: All steps of the synthesis, purification, and analysis must be meticulously documented in a batch record.
-
Traceability: All raw materials used must be of known quality and their sources traceable.
-
Purity and Impurity Profile: The final compound must meet stringent purity criteria, and any impurities present at significant levels should be identified and characterized.
-
Stability: Preliminary stability studies should be conducted to ensure the compound is stable under the proposed storage conditions.
Adherence to these principles is crucial for ensuring the quality and safety of the material used in preclinical toxicology and efficacy studies, and for a smooth transition into clinical development.[9]
Conclusion
This application note provides a comprehensive and practical guide for the scale-up synthesis of this compound. By following the detailed protocols and considering the critical aspects of scale-up, quality control, and regulatory compliance, researchers and drug development professionals can confidently produce high-quality material suitable for preclinical evaluation. The successful implementation of this synthetic strategy will facilitate the advancement of novel drug candidates through the development pipeline.
References
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Alkylation of N-alkylamides with styrenes in air and scale-up using a microwave flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 4. 52698-68-7|2-Isopropyl-N-methylpyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 5. 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE(1698293-93-4) 1H NMR [m.chemicalbook.com]
- 6. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Spectroscopic Characterization of N-Isopropyl-4-methylpyrimidin-2-amine using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide to the analytical characterization of N-Isopropyl-4-methylpyrimidin-2-amine (CAS: 1341073-92-4), a key heterocyclic amine scaffold. We present optimized protocols for acquiring and interpreting ¹H NMR, ¹³C NMR, and ESI-HRMS data. The methodologies are designed to ensure data integrity and reproducibility, providing a self-validating framework for structural confirmation and purity assessment. This guide explains the rationale behind key experimental parameters, offering insights grounded in established analytical principles to aid researchers in drug discovery and chemical synthesis.
Introduction: The Significance of this compound
This compound is a substituted pyrimidine derivative. The 2-aminopyrimidine moiety is a prevalent structural motif in a vast array of biologically active compounds and natural products.[1] Its ability to act as a versatile scaffold in medicinal chemistry makes it a compound of significant interest.[1] Accurate and unambiguous structural elucidation is the cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose, providing orthogonal and complementary information regarding a molecule's atomic connectivity and elemental composition.
Compound Profile:
-
IUPAC Name: this compound[2]
This guide provides robust, step-by-step protocols for obtaining high-quality NMR and HRMS data for this compound, followed by a detailed analysis of the expected spectral features.
Experimental Protocols
Sample Preparation
The quality of spectroscopic data is directly dependent on the purity and preparation of the analytical sample.
Protocol:
-
Ensure Purity: Verify the purity of this compound using a primary analytical technique such as HPLC or UPLC, aiming for ≥95% purity.[5]
-
NMR Sample:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Rationale: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering excellent solubility for this compound. TMS provides an inert, sharp reference signal at 0.00 ppm for calibrating the chemical shift axis.
-
Transfer the solution to a 5 mm NMR tube.
-
-
HRMS Sample:
-
Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade methanol.
-
Rationale: Methanol is a polar, protic solvent compatible with Electrospray Ionization (ESI) and promotes the formation of protonated molecular ions.
-
Create a dilute working solution by adding 10 µL of the stock solution to 990 µL of 50:50 methanol:water containing 0.1% formic acid. This results in a final concentration of ~10 µg/mL.
-
Rationale: The addition of formic acid facilitates protonation of the basic nitrogen atoms in the molecule, enhancing the signal intensity in positive ion mode ESI.
-
NMR Data Acquisition Workflow
The following workflow outlines the acquisition of high-resolution ¹H and ¹³C NMR spectra.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 1341073-92-4 [sigmaaldrich.com]
- 3. Isopropyl-(4-Methyl-pyriMidin-2-yl)-aMine | 1341073-92-4 [amp.chemicalbook.com]
- 4. Isopropyl-(4-Methyl-pyriMidin-2-yl)-aMine CAS#: 1341073-92-4 [amp.chemicalbook.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Aminopyrimidines
<
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-aminopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet challenging transformation. The unique electronic properties of the 2-aminopyrimidine scaffold present specific hurdles that can lead to low yields, side reactions, and catalyst deactivation. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these obstacles and achieve your synthetic goals.
Section 1: Troubleshooting Low or No Yield
Low product yield is one of the most frequently encountered issues. This section breaks down the common causes and provides systematic solutions.
Q1: My Suzuki coupling with a 2-aminopyrimidine halide is failing or giving very low yields. What are the primary factors to investigate?
A1: The challenges with this substrate class often stem from the inherent properties of the 2-aminopyrimidine ring. The two nitrogen atoms, particularly the endocyclic nitrogen adjacent to the amino group, are Lewis basic and can strongly coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively stalling the catalytic cycle.[1][2][3]
Here’s a prioritized checklist of factors to investigate:
-
Catalyst System (Palladium Precursor & Ligand): This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates.[2] You need a more robust system.
-
Base Selection: The choice and strength of the base are crucial. An inappropriate base can either fail to promote transmetalation efficiently or lead to unwanted side reactions.[4]
-
Boronic Acid/Ester Stability: 2-Aminopyrimidines often require higher temperatures, which can promote the decomposition of your boronic acid partner, especially if it's an unstable heteroaryl boronic acid.[5][6]
-
Solvent and Temperature: Solubility of all components and thermal stability of the catalyst and reagents are key.
-
Atmosphere Control: Inadequate degassing can lead to catalyst oxidation and side reactions.[1]
Q2: I'm using a standard palladium catalyst like Pd(PPh₃)₄ with poor results. What specific catalyst and ligand combination should I try for coupling with a 2-chloro or 2-bromo-aminopyrimidine?
A2: For electron-rich and sterically hindered substrates like 2-aminopyrimidines, the choice of ligand is paramount. You need bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step (especially with chlorides) and stabilize the palladium center, preventing deactivation.[1][2][7]
Recommended Catalyst Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-couplings.[1] They are highly effective for heteroaryl couplings and can overcome the inhibitory effects of the aminopyrimidine nitrogen.
-
Pre-catalysts: Using modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) is highly recommended. These provide a more active and stable Pd(0) species in solution, leading to more reliable results.[1][8]
A highly effective starting point for a 2-chloro-aminopyrimidine is a combination of a Pd(0) source like Pd₂(dba)₃ with a ligand like SPhos.[2]
Workflow for Catalyst Screening:
Caption: A systematic workflow for troubleshooting catalyst systems.
Q3: My reaction is sluggish and I suspect the base is not optimal. Which bases are most effective for Suzuki couplings with 2-aminopyrimidines?
A3: The base plays a critical role in activating the boronic acid for the transmetalation step.[4][9] For challenging substrates like 2-aminopyrimidines, a careful selection is necessary.
| Base | Strength | Common Use & Rationale | Potential Issues |
| K₃PO₄ | Strong | Often a good first choice for difficult couplings. Its strength can facilitate the transmetalation of electron-poor or sterically hindered boronic acids.[4][6] | Can promote boronic acid decomposition at high temperatures. |
| Cs₂CO₃ | Strong | Generally provides high yields and is often superior for challenging substrates.[4][10] Its high solubility in organic solvents can be advantageous. | More expensive than other carbonate bases. |
| K₂CO₃ | Moderate | A milder option that can be effective and may reduce the rate of side reactions like protodeboronation.[1][4] | May not be strong enough for less reactive coupling partners (e.g., aryl chlorides). |
| KF | Weak | Used when base-sensitive functional groups (like esters) are present.[9] Activates the boronic acid without promoting hydrolysis. | Often results in slower reaction rates.[11] |
Recommendation: Start with K₃PO₄ or Cs₂CO₃. If you observe significant decomposition of your starting materials, consider switching to a milder base like K₂CO₃.
Section 2: Identifying and Mitigating Side Reactions
Even when the reaction proceeds, side products can significantly lower the yield of the desired compound. Understanding these pathways is key to minimizing their impact.
Q4: I am observing a significant amount of a byproduct corresponding to the protonated version of my boronic acid. What is this side reaction and how can I prevent it?
A4: This is a classic side reaction known as protodeboronation , where the carbon-boron bond of your organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[12] This is particularly problematic with heteroaryl boronic acids and under basic, aqueous conditions, which are common in Suzuki couplings.[6][12][13]
Mechanism of Protodeboronation:
Caption: The undesired protodeboronation side reaction.
Strategies to Minimize Protodeboronation:
-
Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[1][6][13] These are more resistant to hydrolysis and slowly release the active boronic acid in situ, keeping its concentration low and favoring transmetalation over protodeboronation.[5][12]
-
Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize the presence of water, which is a key proton source for this side reaction.[6]
-
Optimize Base and Temperature: High temperatures and strongly basic conditions can accelerate protodeboronation.[6][14] If this is a major issue, try a milder base (e.g., K₂CO₃) or a lower reaction temperature, if the coupling still proceeds.
-
Use a More Active Catalyst: A highly active catalyst system can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[5]
Q5: My crude reaction mixture shows my starting 2-aminopyrimidine halide has been converted to 2-aminopyrimidine (dehalogenation). What causes this and how can I stop it?
A5: Dehalogenation is the reductive cleavage of the carbon-halide bond. This can occur through various pathways in a palladium-catalyzed reaction.
Common Causes and Solutions:
-
Hydride Sources: Trace impurities in solvents or reagents can act as hydride sources. For instance, some alcohols or even certain amine bases can facilitate this process.
-
Solution: Ensure high-purity, anhydrous solvents. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.[2]
-
-
Catalyst Decomposition: Overly long reaction times or high temperatures can lead to the formation of palladium hydride species, which can then cause reductive dehalogenation.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid excessive heating. Shorter reaction times can minimize this side reaction.[1]
-
Section 3: Frequently Asked Questions (FAQs)
This section addresses broader, practical questions that arise during experimental design and execution.
Q6: Do I need to protect the amino group on the pyrimidine ring?
A6: Not necessarily, and in many cases, it's preferable not to. Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands (like the Buchwald ligands), are highly effective and are not inhibited by the basicity of unprotected aminopyridines or aminopyrimidines.[15] Attempting the reaction without a protecting group first can save synthetic steps. If catalyst inhibition is still suspected to be the primary issue after optimizing other parameters, then protection (e.g., as a Boc or Pivaloyl derivative) could be considered as a last resort.
Q7: I am using a 2-aminopyrimidine boronic acid. Are there special considerations?
A7: Yes. Pyrimidine boronic acids, especially 2-pyrimidinylboronic acid, are notoriously unstable and highly susceptible to protodeboronation.[3] The proximity of the Lewis basic ring nitrogen to the boronic acid moiety facilitates this decomposition pathway, a phenomenon analogous to the well-known "2-pyridyl problem".[3][16]
Key Recommendations:
-
Use a Stable Derivative: It is strongly advised to use the corresponding pinacol ester or MIDA boronate instead of the free boronic acid.[3]
-
Mild Conditions: Employ the mildest possible reaction conditions (temperature, base) that still afford product formation to minimize decomposition.
-
Fast Catalyst: Use a highly active catalyst system to ensure the cross-coupling rate is much faster than the decomposition rate.[5]
Q8: Can I use microwave irradiation to improve my reaction?
A8: Absolutely. Microwave-assisted heating can be highly effective for Suzuki couplings of challenging substrates. It often leads to dramatically shorter reaction times (minutes instead of hours) and can improve yields by minimizing the thermal decomposition of sensitive reagents and catalysts.[17] If you are struggling with a sluggish reaction under conventional heating, transitioning to a microwave protocol is a highly recommended troubleshooting step.
Experimental Protocol Example: General Procedure for a Challenging Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 2-chloro-5-aminopyrimidine with an arylboronic acid.
Materials:
-
2-Chloro-5-aminopyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk flask or microwave vial, add the 2-chloro-5-aminopyrimidine, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 90–110 °C with vigorous stirring. If using a microwave reactor, a typical starting point would be 120-140 °C for 15-30 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in N-Isopropyl-4-methylpyrimidin-2-amine synthesis
Welcome to the technical support guide for the synthesis of N-Isopropyl-4-methylpyrimidin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms and the causality behind experimental choices, enabling you to identify and minimize byproducts effectively.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in the synthesis of this compound, typically prepared via Nucleophilic Aromatic Substitution (SNAr) from 2-chloro-4-methylpyrimidine and isopropylamine, can be attributed to several factors.
-
Reagent Quality and Stoichiometry:
-
Moisture: The presence of water in your reagents or solvent can lead to the formation of 4-methylpyrimidin-2-ol as a significant byproduct. Ensure all glassware is oven-dried, and use anhydrous solvents. A process for preparing a similar hydroxypyrimidine highlights the need for dry, non-aqueous conditions to maximize yield[1].
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of the amine nucleophile (isopropylamine) can help drive the reaction to completion. However, a large excess can complicate purification.
-
-
Reaction Conditions:
-
Temperature: The SNAr reaction on a pyrimidine ring is often thermally driven. If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition. The optimal temperature must be determined empirically, but refluxing in a suitable solvent is a common starting point[2][3].
-
Base: A non-nucleophilic base is often required to scavenge the HCl generated during the reaction. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. The choice and amount of base are critical; insufficient base will allow the HCl to protonate the isopropylamine, rendering it non-nucleophilic.
-
-
Reaction Monitoring:
-
Incomplete conversion is a common cause of low yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-chloro-4-methylpyrimidine is fully consumed.
-
Question 2: I'm observing a significant byproduct with a mass corresponding to a hydroxyl group replacing the amine. How can I prevent this?
This byproduct is 4-methylpyrimidin-2-ol. Its formation is a classic example of a competing nucleophilic substitution reaction where water acts as the nucleophile instead of isopropylamine.
Causality: The pyrimidine ring is activated towards nucleophilic attack by the ring nitrogens. Water, although a weaker nucleophile than isopropylamine, can still react, especially at elevated temperatures or if present in significant concentrations.
Preventative Measures:
-
Anhydrous Conditions: This is the most critical factor.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (Nitrogen or Argon).
-
Ensure your starting materials, particularly the 2-chloro-4-methylpyrimidine and the base, are dry.
-
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction vessel. A patent for a similar synthesis emphasizes running the reaction in a dry, non-aqueous medium while azeotropically distilling off any water formed[1].
Question 3: My LC-MS analysis shows a peak with a mass suggesting a di-isopropylamino-pyrimidine byproduct. Is this possible and how can it be minimized?
The formation of a di-substituted product is unlikely if your starting material is 2-chloro-4-methylpyrimidine. However, if you were to start with a di-halogenated pyrimidine, such as 2,4-dichloro-5-methylpyrimidine, di-substitution would be a primary concern[4].
If you are certain about your starting material, this observation could point to an impurity in the starting material or a misinterpretation of the mass spectrometry data.
Minimization Strategy (for di-halo starting materials):
-
Control Stoichiometry: Use only one equivalent of the nucleophile (isopropylamine) relative to the di-halopyrimidine.
-
Lower Temperature: Nucleophilic substitution at the C4 position of a 2,4-dichloropyrimidine is generally faster than at the C2 position due to electronic effects[5]. Running the reaction at a lower temperature may allow for selective mono-substitution.
-
Slow Addition: Adding the amine dropwise to the reaction mixture can help maintain a low concentration of the nucleophile, favoring mono-substitution over di-substitution.
Frequently Asked Questions (FAQs)
What is the most common and cost-effective method for synthesizing this compound?
The most prevalent method is the Nucleophilic Aromatic Substitution (SNAr) reaction. This approach involves the direct reaction of a 2-halo-4-methylpyrimidine (typically 2-chloro-4-methylpyrimidine) with isopropylamine.[6]
Why it's preferred:
-
Atom Economy: It's a direct C-N bond formation without the need for complex catalysts.
-
Cost-Effectiveness: The starting materials and reagents (e.g., amine, base, solvent) are generally inexpensive and readily available.
-
Scalability: The procedure is relatively straightforward and can be scaled for larger-quantity production.
The general reaction scheme is illustrated below:
References
- 1. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for N-Isopropyl-4-methylpyrimidin-2-amine
Welcome to the technical support guide for the purification of N-Isopropyl-4-methylpyrimidin-2-amine (CAS 1341073-92-4)[1]. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key pyrimidine derivative. As a substituted aminopyrimidine, this compound's basic nature and potential impurities from synthesis require a well-thought-out purification strategy to achieve high purity essential for downstream applications.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and explanations herein are grounded in established chemical principles to ensure you can make informed decisions in the lab.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems in a question-and-answer format, providing not just the "how" but also the "why" behind each recommended step.
Question 1: My initial work-up yielded a crude product with significant impurities according to TLC and ¹H NMR. What is the most robust first-pass purification strategy?
Answer:
For a crude mixture containing a basic compound like this compound, an acid-base extraction is the most effective initial purification step.[2][3] This technique leverages the basicity of the amine functional group to separate it from neutral organic impurities, unreacted starting materials, or acidic byproducts.
Causality: The nitrogen atoms in the pyrimidine ring and the secondary amine make the target compound basic. By treating the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous acid (e.g., 1M HCl), the amine is protonated, forming a water-soluble ammonium salt.[4][5] Neutral impurities remain in the organic layer, which can be separated and discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) deprotonates the ammonium salt, regenerating the neutral amine which will often precipitate or can be extracted back into an organic solvent.[6]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid. Shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. The organic layer, containing neutral impurities, can be discarded. For thorough extraction, wash the organic layer with 1M HCl two more times, combining all aqueous extracts.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 3M NaOH) with stirring until the solution is basic (confirm with pH paper). The neutral this compound should precipitate out or form an oily layer.
-
Back-Extraction: Extract the regenerated amine back into a fresh organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[3]
Logical Workflow for Acid-Base Extraction
Caption: Workflow for purification by acid-base extraction.
Question 2: After acid-base extraction, my product is a persistent oil and refuses to crystallize. How can I obtain a solid, crystalline product?
Answer:
The failure to crystallize is often due to the presence of residual solvents or minor impurities that inhibit lattice formation. Recrystallization is the ideal technique to address this and obtain a high-purity solid. The key is selecting an appropriate solvent system.
Causality: Recrystallization works on the principle of differential solubility. A good solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature.[7] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Solvent Selection & Protocol:
For aminopyrimidines, common recrystallization solvents include ethanol, methanol, water, ethyl acetate, and mixtures thereof.[7]
Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In a test tube, add a small amount of your oily product. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection & Washing: Collect the crystals via vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol: Two-Solvent Recrystallization If a single suitable solvent cannot be found, a two-solvent system is effective. This requires a "good" solvent that readily dissolves the compound and a miscible "poor" solvent in which the compound is insoluble.[7]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Induce Cloudiness: While hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization & Collection: Follow steps 4-6 from the single-solvent protocol.
| Solvent System | Type | Rationale |
| Ethanol/Water | Two-Solvent | Good for moderately polar amines. |
| Ethyl Acetate/Hexane | Two-Solvent | Excellent for non-polar to moderately polar compounds. |
| Isopropanol | Single-Solvent | A common choice for many organic solids. |
Question 3: I am using flash column chromatography, but my product shows significant peak tailing and co-elutes with a closely related impurity. What can I do?
Answer:
Peak tailing for amines on standard silica gel is a classic problem. It is caused by strong interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This can be overcome by modifying either the stationary phase or the mobile phase.
Causality & Solutions:
-
Mobile Phase Modification (Preferred for Silica Gel): The most common solution is to add a small amount of a volatile base to the mobile phase.[8] This base (e.g., triethylamine or ammonium hydroxide) acts as a competitive binder to the acidic sites on the silica gel, preventing the target amine from adsorbing too strongly. This results in a more symmetrical peak shape and improved resolution.
-
Recommendation: Add 0.1-1% triethylamine (TEA) or a few drops of concentrated ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
-
Stationary Phase Modification: If tailing persists, switch to a more suitable stationary phase.
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Amine-Functionalized Silica (KP-NH): This is an excellent, though more expensive, option. The surface is pre-treated with an amine, providing a basic environment that is highly conducive to the purification of other amines, often allowing for the use of simple neutral solvents.[8]
-
Experimental Protocol: Optimized Flash Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system like Hexane/Ethyl Acetate. Find a ratio that gives your product an Rf of ~0.3 on a TLC plate.
-
Modifier Addition: To the chosen mobile phase, add 0.5% triethylamine.
-
Column Packing & Equilibration: Pack the column with silica gel and equilibrate with the modified mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the column.
-
Elution & Collection: Elute with the modified mobile phase, collecting fractions and monitoring by TLC.
-
Product Recovery: Combine the pure fractions and remove the solvent (and the volatile TEA) under reduced pressure.
Purification Strategy Workflow
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
-
Common impurities derive from the synthesis route. For instance, in a typical synthesis involving the reaction of a 2-chloropyrimidine with isopropylamine, you might find unreacted 2-chloro-4-methylpyrimidine or byproducts from over-alkylation. If synthesized from guanidine and a β-dicarbonyl compound, unreacted starting materials could be present.[9][10]
Q2: How can I reliably assess the purity of my final product?
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly accurate information on purity and confirms the molecular weight of the compound.
Q3: My compound is sticking irreversibly to the silica gel column, even with a modified eluent. What should I do?
-
This indicates very strong adsorption. First, try a more polar eluent system, such as dichloromethane/methanol with 1% TEA. If that fails, switching to a different stationary phase like basic alumina or using reversed-phase chromatography is the best course of action.[8]
Q4: Is distillation a viable purification method for this compound?
-
Distillation is only suitable for liquids that are thermally stable at their boiling point.[11] While some amines can be distilled, many, especially those with higher molecular weights, can decompose at high temperatures. Given that this compound is likely a solid or high-boiling liquid at room temperature, recrystallization or chromatography are generally safer and more effective methods.
References
- 1. This compound | 1341073-92-4 [sigmaaldrich.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. youtube.com [youtube.com]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of N-Isopropyl-4-methylpyrimidin-2-amine Synthesis
Welcome to the technical support center for the synthesis of N-Isopropyl-4-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to facilitate the successful optimization of this important reaction. The synthesis, typically achieved through a Buchwald-Hartwig amination, is a powerful tool for creating C-N bonds, but like any sophisticated chemical transformation, it can present challenges.[1][2] This document aims to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Consistently Low or No Product Yield
A low yield is one of the most common frustrations in synthetic chemistry. Here’s a breakdown of potential culprits and how to address them.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Inactive Catalyst | The active form of the palladium catalyst is Pd(0), which is generated in situ from a Pd(II) precatalyst.[3][4] This reduction can be hindered by impurities or improper reaction setup. Solution: Ensure your palladium source, such as Pd(OAc)₂, is of high quality. Consider using a pre-formed Pd(0) catalyst or a more advanced precatalyst from the Buchwald group, which are designed for stability and efficient activation. |
| Ligand Incompatibility or Degradation | The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[2] The ligand stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered biaryl phosphine ligands are often effective. Solution: If using a standard ligand like P(o-tol)₃ is proving ineffective, consider switching to a more specialized ligand such as XPhos or BrettPhos, which have shown success in challenging amination reactions.[3] Ensure ligands are stored under an inert atmosphere to prevent oxidation. |
| Ineffective Base | The base plays a crucial role in deprotonating the amine and the palladium-amine complex.[5][6] A base that is too weak will result in a slow or incomplete reaction, while an overly strong base can lead to side reactions. Solution: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation.[7] If you suspect issues with your base, ensure it is fresh and has been stored under anhydrous conditions. Other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, particularly when dealing with sensitive functional groups.[3] |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and intermediates of the catalytic cycle.[4][8] Apolar aprotic solvents are generally preferred for Buchwald-Hartwig aminations.[6] Solution: Toluene is a standard and often effective solvent for this reaction.[7] If solubility issues are suspected, 1,4-dioxane or xylenes can be viable alternatives.[2] However, be mindful of the higher boiling points of these solvents and adjust your reaction temperature accordingly. |
| Reaction Temperature Too Low | The activation energy for the various steps in the catalytic cycle, particularly the reductive elimination, may not be overcome at lower temperatures. Solution: The reaction is often run at elevated temperatures, such as refluxing toluene (around 110 °C).[7] If the reaction is sluggish, a modest increase in temperature may be beneficial. Monitor for potential decomposition of starting materials or product at higher temperatures. |
Issue 2: Significant Byproduct Formation
The appearance of unexpected peaks in your analytical data can be perplexing. Here are some common byproducts and strategies to minimize their formation.
| Potential Byproduct | Formation Mechanism & Mitigation Strategy |
| Hydrodehalogenation of the Starting Material | This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction can be promoted by certain palladium catalysts and reaction conditions. Mitigation: Lowering the reaction temperature or switching to a different ligand can sometimes suppress this pathway. Ensuring a strictly inert atmosphere can also be beneficial. |
| Diarylation of the Amine | While less common with secondary amines like isopropylamine, the formation of a tertiary amine by reaction with a second molecule of the pyrimidine is possible, especially with prolonged reaction times or high catalyst loading. Mitigation: Use a stoichiometric amount or a slight excess of the isopropylamine. Monitor the reaction progress and stop it once the starting material is consumed. |
| Homocoupling of the Aryl Halide | This results in the formation of a bi-pyrimidine species. This is more prevalent with highly reactive aryl halides and can be influenced by the catalyst system. Mitigation: Optimizing the palladium-to-ligand ratio can minimize this side reaction. Using a less reactive aryl halide precursor, if possible, can also be a solution. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the recommended starting materials for this synthesis?
A1: The most common starting materials are 2-chloro-4-methylpyrimidine or 2-bromo-4-methylpyrimidine and isopropylamine. The choice between the chloro and bromo derivative can impact reactivity, with the bromo compound generally being more reactive.
Q2: How critical is the inert atmosphere for this reaction?
A2: A strictly inert atmosphere (e.g., nitrogen or argon) is highly critical. The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen and can be deactivated through oxidation.[2] Proper degassing of the solvent and use of Schlenk techniques or a glovebox are strongly recommended for reproducible results.
Q3: Can I use a different base, like potassium carbonate?
A3: While weaker inorganic bases like potassium carbonate (K₂CO₃) are sometimes used in cross-coupling reactions, they are generally not strong enough to be effective in Buchwald-Hartwig aminations, which require a stronger base to deprotonate the amine and facilitate the catalytic cycle.[3] Using a weaker base will likely result in a very slow or incomplete reaction.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q5: What is a typical purification method for the final product?
A5: After the reaction is complete, a standard workup involves quenching the reaction, extracting the product into an organic solvent, and washing with brine. The crude product is then typically purified by column chromatography on silica gel.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
2-chloro-4-methylpyrimidine
-
Isopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and XPhos.
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
Add 2-chloro-4-methylpyrimidine, followed by isopropylamine, and finally, sodium tert-butoxide.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow
Caption: A troubleshooting workflow for low yield in the synthesis.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming poor solubility of N-Isopropyl-4-methylpyrimidin-2-amine in organic solvents
Welcome to our dedicated technical support center for N-Isopropyl-4-methylpyrimidin-2-amine. As a Senior Application Scientist with extensive experience in medicinal chemistry and compound handling, I understand that realizing the full potential of a novel molecule can be challenged by practical hurdles like solubility. This guide is designed to provide you with in-depth, actionable strategies to overcome the poor solubility of this compound in organic solvents, ensuring your research progresses smoothly and efficiently.
The pyrimidine core, while a valuable scaffold in drug discovery, can present solubility challenges depending on its substitution pattern.[1][2] The interplay of the lipophilic isopropyl group and the hydrogen bonding capabilities of the amine function on the this compound molecule results in a nuanced solubility profile that requires careful consideration of solvent choice and experimental conditions.
This resource is structured to anticipate the questions and challenges you may encounter. We will begin with frequently asked questions to address common issues, followed by comprehensive troubleshooting guides that provide step-by-step protocols for enhancing solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents like dichloromethane (DCM) or ethyl acetate?
A1: The solubility of this compound is governed by a balance of factors, including its crystal lattice energy, the polarity of the solvent, and the potential for hydrogen bonding. While the isopropyl and methyl groups add lipophilicity, the pyrimidine ring and the secondary amine introduce polarity and hydrogen bonding capacity. If the energy required to break the crystal lattice of your compound is greater than the energy gained from solvating the molecule, you will observe poor solubility. Solvents like DCM and ethyl acetate may not offer the optimal polarity or hydrogen bonding characteristics to effectively solvate this specific molecule.
Q2: I've noticed that the solubility of my compound seems to decrease over time after being dissolved. What could be happening?
A2: This phenomenon, known as precipitation, can occur if you have created a supersaturated solution. This might happen if you used heating to dissolve the compound and then allowed it to cool, or if you used a solvent system from which a component has evaporated. The thermodynamic solubility, which is the stable equilibrium solubility, may be lower than the kinetic solubility you initially achieved. For long-term experiments, it is crucial to work with solutions that are at or below the thermodynamic solubility limit at the experimental temperature.
Q3: Are there any general solvent classes that are more likely to be successful for dissolving this compound?
A3: Based on the structure of this compound, polar aprotic solvents and polar protic solvents are generally good starting points. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often excellent solvents for a wide range of organic molecules due to their high polarity and ability to disrupt crystal lattices.[3] Polar protic solvents, such as lower alcohols (methanol, ethanol), can also be effective due to their ability to engage in hydrogen bonding with the amine and pyrimidine nitrogens.[4]
Q4: Can modifying the compound itself improve its solubility?
A4: Yes, chemical modification is a common strategy in drug discovery to improve physicochemical properties.[5][6] For this compound, this could involve introducing more polar functional groups or creating a salt form. Salt formation, by reacting the basic amine with an acid, is a highly effective method for increasing solubility in polar solvents.[7] However, this is a medicinal chemistry strategy and may not be suitable if you need to work with the parent compound.
Troubleshooting Guides: Enhancing Solubility
Guide 1: Systematic Solvent Screening
A systematic approach to solvent screening is the most effective way to identify a suitable solvent system for your compound. This protocol will guide you through a logical screening process.
Experimental Workflow for Solvent Screening
Caption: A systematic workflow for initial solvent screening.
Step-by-Step Protocol:
-
Preparation: Accurately weigh 1-2 mg of this compound into several small, clear vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a single test solvent.
-
Agitation: Vigorously mix the vials using a vortex mixer for 1-2 minutes at a consistent room temperature.
-
Observation: Visually inspect each vial against a dark background to assess solubility. Categorize the results as "freely soluble," "partially soluble," or "insoluble."
-
Expansion: If initial solvents are unsuccessful, expand your screen to include a wider range of solvent classes as outlined in the diagram above.
Table 1: Qualitative Solubility of Pyrimidine Derivatives in Common Organic Solvents
| Solvent Class | Solvent | Expected Solubility of Pyrimidine Derivatives | Rationale |
| Polar Aprotic | DMF, DMSO | High | High polarity effectively solvates the polar pyrimidine core.[3] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the compound.[4] |
| Ethers | THF, 1,4-Dioxane | Moderate | Moderate polarity can be effective for some derivatives.[8] |
| Chlorinated | DCM, Chloroform | Low to Moderate | Lower polarity may not be sufficient to overcome crystal lattice energy. |
| Aromatic | Toluene | Low | Non-polar nature is generally not conducive to solvating polar heterocycles. |
| Non-polar Aliphatic | Hexanes, Heptane | Very Low | Unlikely to be effective solvents. |
This table provides expected trends based on the general behavior of pyrimidine derivatives. Actual solubility of this compound should be experimentally determined.
Guide 2: The Co-Solvent Approach
If your compound is partially soluble in a desired solvent, a co-solvent strategy can be highly effective.[9][10] This involves adding a small amount of a "stronger" solvent to the primary solvent to enhance solubility.
Decision Tree for Co-Solvent Selection
Caption: A decision tree for selecting an appropriate co-solvent.
Step-by-Step Protocol:
-
Primary Suspension: Prepare a suspension of your compound in the primary solvent at the desired concentration.
-
Co-solvent Addition: While stirring, add a small percentage (e.g., 1-5% v/v) of a miscible co-solvent in which your compound is known to be highly soluble (e.g., DMF or DMSO).
-
Observation: Observe for dissolution. If the solution is not clear, you can incrementally add more co-solvent. Be mindful of the total volume of co-solvent added as it may impact downstream applications.
-
Compatibility Check: Always ensure that the chosen co-solvent is compatible with your experimental conditions (e.g., reaction chemistry, analytical method).
Guide 3: Leveraging Temperature
For many compounds, solubility increases with temperature.[3][4][8] This can be a simple and effective method for achieving dissolution, but it must be used with caution.
Step-by-Step Protocol:
-
Initial Suspension: Create a suspension of your compound in the chosen solvent at room temperature.
-
Controlled Heating: Gently warm the suspension in a water bath or on a hot plate with stirring. Increase the temperature in small increments (e.g., 5-10 °C).
-
Thermal Stability: Be aware of the thermal stability of this compound. Prolonged exposure to high temperatures can cause degradation. It is advisable to consult any available stability data or perform a preliminary stability test.
-
Cooling and Precipitation Risk: Remember that upon cooling, the compound may precipitate out of solution if the thermodynamic solubility is exceeded. If the solution is to be used at room temperature, this method is only suitable for preparing solutions at or below the room temperature solubility limit.
Advanced Strategies
If the above methods are insufficient, more advanced techniques can be employed, particularly in a formulation development context.
-
pH Adjustment: For applications in aqueous or protic organic media, the basicity of the amine can be leveraged. Adding a small amount of a suitable acid to protonate the amine will form a salt in situ, which is likely to have significantly higher solubility.
-
Solid Dispersions: This technique involves dispersing the compound in a solid matrix at the molecular level.[9] Common methods include co-precipitation or solvent evaporation with a carrier polymer. This approach can enhance the dissolution rate and apparent solubility.
-
Micronization: Reducing the particle size of the solid compound increases the surface area available for solvation, which can increase the rate of dissolution.[7][10] This does not, however, change the thermodynamic solubility.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with this compound and advance your research with confidence.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. ijmsdr.org [ijmsdr.org]
Preventing decomposition of N-Isopropyl-4-methylpyrimidin-2-amine during synthesis
Welcome to the technical support center for the synthesis of N-Isopropyl-4-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to prevent decomposition and optimize the synthesis of this important chemical intermediate.
I. Introduction to the Synthesis and Stability of this compound
This compound is a substituted aminopyrimidine, a class of compounds with significant interest in medicinal chemistry and materials science. The stability of the pyrimidine ring, coupled with the reactivity of the amino group, makes these compounds versatile building blocks. However, like many heterocyclic amines, this compound can be susceptible to decomposition during synthesis and purification if reaction conditions are not carefully controlled.
This guide will focus on the most common synthetic route: the nucleophilic substitution of 2-chloro-4-methylpyrimidine with isopropylamine. We will explore the critical parameters of this reaction and provide actionable advice to minimize side reactions and degradation.
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the synthesis of this compound.
Q1: What is the most common cause of low yield in the synthesis of this compound?
A1: Low yields are often attributed to incomplete reaction, side reactions, or product decomposition. A primary cause of decomposition is hydrolysis of the desired product or starting materials, especially if the reaction is not carried out under anhydrous conditions. Additionally, improper temperature control can lead to the formation of byproducts.
Q2: I am observing an unknown impurity in my final product. What could it be?
A2: An unknown impurity could be an isomer, a byproduct from a side reaction, or a degradation product. One common byproduct is the dialkylated species, where a second isopropyl group has reacted with the amino group of the product. Another possibility is the formation of hydroxypyrimidine derivatives if water is present in the reaction mixture.
Q3: Can I use a different base for the reaction?
A3: The choice of base is critical. A non-nucleophilic, sterically hindered base is preferred to avoid competition with isopropylamine as the nucleophile. While bases like triethylamine or diisopropylethylamine are commonly used, stronger, more nucleophilic bases could lead to unwanted side reactions.
Q4: My product seems to be degrading during purification. What can I do?
A4: Decomposition during purification is often due to prolonged exposure to acidic or basic conditions, or high temperatures during solvent evaporation. It is advisable to neutralize the reaction mixture before workup and to use mild purification techniques such as column chromatography with a suitable eluent system. Avoid unnecessarily high temperatures during solvent removal.
III. Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 2-chloro-4-methylpyrimidine. 2. Insufficient reaction temperature or time. 3. Poor quality of isopropylamine or solvent. | 1. Check the purity of the starting material. 2. Monitor the reaction by TLC to determine the optimal reaction time and consider a moderate increase in temperature. 3. Use freshly distilled isopropylamine and anhydrous solvents. |
| Formation of a White Precipitate (Suspected Hydrolysis Product) | Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture. A patent for a similar synthesis emphasizes the benefits of a dry, non-aqueous medium to improve yield[1]. |
| Presence of a Higher Molecular Weight Impurity | Formation of a dialkylated byproduct. | Use a moderate excess of isopropylamine to favor the formation of the mono-substituted product. Careful monitoring of the reaction progress can also help to stop the reaction before significant dialkylation occurs. |
| Product Decomposition During Workup | Residual acid or base in the crude product. | Neutralize the reaction mixture carefully before extraction. Wash the organic layer with brine to remove residual acids or bases. |
| Product Darkening or Tar Formation | Excessive heat during the reaction or solvent evaporation. | Maintain the recommended reaction temperature. Use a rotary evaporator at a reduced pressure and moderate temperature for solvent removal. |
IV. Experimental Protocols and Methodologies
A. Synthesis of 2-Chloro-4-methylpyrimidine (Precursor)
The precursor, 2-chloro-4-methylpyrimidine, can be synthesized from commercially available starting materials. A common method involves the reaction of 2,6-dichloro-4-methylpyrimidine with zinc powder and a catalytic amount of iodine in an ethanol/water mixture. The reaction is typically heated to reflux for several hours. After cooling, the mixture is filtered, and the filtrate is concentrated and extracted with a suitable solvent like dichloromethane. Purification by column chromatography yields the desired product[2].
B. Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of 2-chloro-4-methylpyrimidine with isopropylamine.
Materials:
-
2-Chloro-4-methylpyrimidine
-
Isopropylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous solvent (e.g., acetonitrile, THF, or DMF)
-
Standard laboratory glassware
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloro-4-methylpyrimidine and the anhydrous solvent.
-
Add triethylamine (or another base) to the mixture.
-
Cool the mixture in an ice bath and slowly add isopropylamine.
-
Allow the reaction to warm to room temperature and then heat to reflux. The optimal temperature and reaction time should be determined by TLC monitoring. A related synthesis of N-arylpyrimidin-2-amines suggests heating for several hours[3].
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Mechanistic Insights and Decomposition Pathways
Understanding the potential decomposition pathways is crucial for preventing them.
A. Hydrolysis
The pyrimidine ring, particularly when substituted with an electron-withdrawing group like chlorine, is susceptible to nucleophilic attack by water. This can lead to the formation of 4-methyl-2-hydroxypyrimidine from the starting material or the hydrolysis of the final product to the same compound.
Diagram of the Hydrolysis Pathway
Caption: Potential hydrolysis of the starting material or product.
B. Over-alkylation
The product, this compound, still possesses a secondary amine character and can be further alkylated by the starting material, 2-chloro-4-methylpyrimidine, or undergo reaction with another molecule of an alkylating agent if one is used. This leads to the formation of a quaternary ammonium salt or a dialkylated amine.
Diagram of the Over-alkylation Pathway
Caption: Formation of a dialkylated byproduct.
VI. References
-
BenchChem. (2025). Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols. BenchChem.
-
Kogon, I. C., Minin, R., & Overberger, C. G. (n.d.). 2-Chloropyrimidine. Organic Syntheses.
-
Guidechem. (n.d.). How to Prepare 2-Chloro-4-Methylpyrimidine?. Guidechem.
-
ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis. ChemicalBook.
-
ResearchGate. (2025). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate.
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PubMed Central.
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central.
-
MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI.
-
Google Patents. (n.d.). US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine. Google Patents.
-
ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.
-
Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka.
-
Chem 4330/6330 Advanced Synthesis Laboratory Manual. (n.d.). EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE.
-
National Center for Biotechnology Information. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed Central.
-
PubMed. (n.d.). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. PubMed.
-
Google Patents. (n.d.). CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central.
-
Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.
-
ResearchGate. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate.
-
PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed.
-
National Center for Biotechnology Information. (n.d.). Reaction of Several Aminopyrimidines With Formaldehyde. PubMed Central.
-
RSC Publishing. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances.
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-2-(propan-2-yl)pyridin-3-amine. PubChem.
-
ResearchGate. (2025). The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone. ResearchGate.
-
Wiley Online Library. (2025). Decomposition of aziridine (ethyleneimine) and N‐acetylaziridine in aqueous solution. Wiley Online Library.
References
Technical Support Center: Analysis of Impurities in N-Isopropyl-4-methylpyrimidin-2-amine Production
Introduction: The robust characterization of impurities is a cornerstone of modern pharmaceutical development, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). N-Isopropyl-4-methylpyrimidin-2-amine is a key intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount, and a thorough understanding of potential process-related impurities and degradation products is essential for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the analytical characterization of this compound.
Troubleshooting Guide: Navigating Common Analytical Challenges
This section is designed to address specific issues that may arise during the analysis of this compound and its associated impurities.
Question 1: I'm observing unexpected peaks in my reverse-phase HPLC chromatogram. What are the likely sources and how should I proceed?
Answer: Unexpected peaks are a common challenge in HPLC analysis and can originate from several sources. A systematic approach is crucial for identification and resolution.
-
Potential Sources:
-
Process-Related Impurities: These are byproducts from the synthesis process. Given that pyrimidine synthesis often involves condensation reactions, potential impurities include unreacted starting materials, intermediates, or products from side reactions.[1][2][3] For instance, a common side reaction in similar syntheses is the formation of Hantzsch-type dihydropyridines, which are often highly fluorescent.[1][2]
-
Degradation Products: The API may degrade under certain conditions (e.g., exposure to light, heat, or incompatible excipients). Forced degradation studies can help identify these compounds.[4][5]
-
System Contamination: Impurities can be introduced from the mobile phase, solvents used for sample preparation, or leach from the HPLC system itself (e.g., tubing, seals).[6][7] Ghost peaks, which appear in blank runs, are a strong indicator of system contamination.
-
Sample Matrix Effects: If you are analyzing a formulated drug product, excipients could interfere with the analysis.
-
-
Recommended Troubleshooting Workflow:
-
Run a Blank Gradient: Inject your sample solvent without the analyte. This will help you identify peaks originating from the solvent or the HPLC system.
-
Check Solvent Purity: Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily to minimize contamination.[7]
-
Review the Synthesis Route: Analyze samples of starting materials and intermediates. This can help confirm if any of the unexpected peaks correspond to these compounds.
-
Employ Mass Spectrometry (LC-MS): The most powerful tool for initial identification is to couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) provides the molecular weight of the unknown peak, which is a critical piece of information for structural elucidation.[8]
-
Question 2: My main analyte peak is tailing significantly. What are the causes and how can I achieve better peak symmetry?
Answer: Peak tailing can compromise resolution and lead to inaccurate quantification. It is typically caused by secondary interactions between the analyte and the stationary phase or other issues within the chromatographic system.
-
Primary Causes:
-
Silanol Interactions: The target compound, this compound, contains basic nitrogen atoms which can interact strongly with acidic silanol groups on the surface of traditional silica-based C18 columns. This is a very common cause of peak tailing for basic compounds.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Column Degradation: The formation of a void at the column inlet or contamination of the column frit can distort peak shape.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.
-
-
Solutions:
-
Adjust Mobile Phase pH: For a basic compound, ensure the mobile phase pH is at least 2 units below its pKa to keep it in a single, protonated form. A low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate is recommended.
-
Use a Base-Deactivated Column: Modern columns are often end-capped or use hybrid particle technology to shield the underlying silica and minimize silanol interactions. Using a column specifically designed for the analysis of basic compounds is highly effective.
-
Reduce Injection Volume/Concentration: Perform a dilution series to determine if the tailing is concentration-dependent. If it improves upon dilution, you are likely overloading the column.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained contaminants that might cause peak shape issues.[9]
-
Question 3: How do I definitively identify the structure of an unknown impurity?
Answer: Identifying an unknown impurity requires a multi-technique approach to gather orthogonal data points that, when combined, reveal the structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.[10][11][12]
-
Workflow for Structural Elucidation:
-
Obtain Molecular Weight: Use High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to determine the accurate mass and elemental formula of the impurity.
-
Isolate the Impurity: If the impurity is present at a sufficient level (typically >0.1%), use preparative HPLC to isolate a pure fraction for further analysis.[13]
-
Acquire NMR Spectra:
-
1H NMR: Provides information on the number and types of protons and their connectivity.
-
13C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together. COSY shows proton-proton correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range proton-carbon correlations, allowing you to connect molecular fragments.
-
-
Compare with Parent Structure: Analyze the NMR and MS data in comparison to the parent compound, this compound. Often, impurities are structurally related (e.g., missing a methyl group, having an extra hydroxyl group), and the differences in the spectra will be key to identification.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for impurity profiling in pharmaceutical development?
A1: A suite of techniques is used to build a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for impurity analysis, typically coupled with a UV detector for quantification and a mass spectrometer (MS) for identification.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is used for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the structural elucidation of unknown impurities and can also be used for quantification (qNMR) without the need for a reference standard of the impurity itself.[12][16]
Q2: Why are forced degradation studies necessary, and what conditions are typically used?
A2: Forced degradation (or stress testing) studies are a regulatory requirement and a critical part of drug development.[5] Their purpose is to intentionally degrade the drug substance to:
-
Identify likely degradation products: This helps predict how the drug might behave during storage and formulation.
-
Establish degradation pathways: Understanding how the molecule breaks down is key to improving its stability.
-
Demonstrate the specificity of stability-indicating analytical methods: The analytical method must be able to separate the intact API from all its degradation products.[4]
Common stress conditions include hydrolysis (acidic and basic), oxidation (e.g., with hydrogen peroxide), photolysis (exposure to UV and visible light), and thermal stress (heat).[5]
Q3: What are the regulatory expectations for controlling impurities?
A3: Regulatory bodies like the FDA and EMA follow the guidelines set by the International Council for Harmonisation (ICH).[17] The key guidelines for impurities are:
-
ICH Q3A (Impurities in New Drug Substances): This guideline sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[18][19]
-
ICH Q3B (Impurities in New Drug Products): This addresses impurities and degradation products in the final dosage form.[18][20]
The core principle involves three thresholds:
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[18]
Experimental Protocols & Data
Table 1: Potential Process-Related Impurities in this compound Synthesis
| Potential Impurity | Likely Origin | Expected [M+H]⁺ (m/z) | Key Analytical Considerations |
| Unreacted Starting Materials | Incomplete reaction | Varies | Monitor by HPLC-UV against reference standards. |
| Positional Isomer | Lack of regioselectivity | 152.1182 | May co-elute with the main peak. Requires a highly selective HPLC method. MS fragmentation may be identical. NMR is definitive. |
| Oxidized Product (+16 Da) | Oxidation during synthesis or storage | 168.1131 | Forced oxidation studies can confirm. Look for changes in aromatic protons in ¹H NMR. |
| Dimeric Species | Side reaction | 303.2291 | Will have a significantly higher molecular weight. Often less soluble. |
Protocol 1: General HPLC Method Development for Impurity Profiling
-
Column Selection: Start with a robust, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
-
-
Initial Gradient:
-
Time (min) | %B
-
---|---
-
0 | 5
-
25 | 95
-
30 | 95
-
31 | 5
-
35 | 5
-
-
Detection: Use a UV detector set at a wavelength where the API and potential impurities have good absorbance (e.g., 254 nm). Use a photodiode array (PDA) detector if available to check for peak purity.
-
Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve a resolution of >1.5 between all known impurities and the main peak.
-
Method Validation: Once optimized, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: A systematic workflow for identifying an unknown impurity.
Caption: Decision tree for resolving poor peak shape in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. veeprho.com [veeprho.com]
- 11. toref-standards.com [toref-standards.com]
- 12. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azooptics.com [azooptics.com]
- 17. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 19. mca.gm [mca.gm]
- 20. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
Validation & Comparative
A Researcher's Guide to the Synthesis and Validation of N-Isopropyl-4-methylpyrimidin-2-amine: A Key Intermediate for Novel KRAS Inhibitors
This guide provides an in-depth technical analysis of N-Isopropyl-4-methylpyrimidin-2-amine, a crucial building block in the development of next-generation Kirsten Rat Sarcoma (KRAS) inhibitors. We will objectively explore its synthesis, propose a rigorous validation workflow, and compare its synthetic accessibility to established intermediates used in the manufacture of FDA-approved drugs like sotorasib and adagrasib. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and optimization of targeted cancer therapies.
Introduction: The Challenge of Targeting KRAS
The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling, governing critical pathways for cell proliferation, differentiation, and survival.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets.[2] The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), created a new therapeutic window. This mutation, prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer, introduces a reactive cysteine residue that can be targeted by covalent inhibitors.[3]
These inhibitors, such as sotorasib and adagrasib, function by irreversibly binding to the mutant cysteine-12, locking the KRAS protein in an inactive, GDP-bound state.[4][5] This action prevents the downstream activation of pro-proliferative pathways like the MAPK and PI3K signaling cascades.[6][7] The clinical success of these agents has validated direct KRAS inhibition as a therapeutic strategy and spurred the development of new chemical entities with improved properties. The pyrimidine core is a common and vital scaffold in many of these inhibitors, making the synthesis and validation of key pyrimidine intermediates a critical step in the drug development pipeline.[8][9]
Validation of this compound
A robust and scalable synthesis of key intermediates is fundamental to any drug development program. Here, we propose a streamlined synthetic route to this compound and outline a comprehensive analytical workflow to validate its identity, purity, and quality.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available materials. The chosen pathway is designed for efficiency and scalability, avoiding harsh reagents and complex purifications.
Causality of Experimental Choices: The key to this synthesis is the regioselective condensation of isopropylguanidine with an appropriate 1,3-dicarbonyl equivalent. While acetylacetone is a common choice for pyrimidine synthesis, it would yield the undesired 4,6-dimethyl isomer. Therefore, we select 1,1-dimethoxy-3-butanone. The dimethoxy acetal protects one carbonyl group, ensuring that cyclization occurs at the desired positions to yield the target 4-methylpyrimidine structure. Sodium methoxide is chosen as a strong, non-nucleophilic base suitable for generating the guanidine free base in situ and catalyzing the condensation reaction in an alcoholic solvent.
Experimental Protocol: Synthesis
Step 1: Preparation of this compound
-
To a dry, nitrogen-purged 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (1.0 eq) and methanol (200 mL).
-
While stirring, add sodium methoxide (25 wt% solution in methanol, 1.1 eq) dropwise at room temperature. Stir for 30 minutes.
-
Add isopropylamine (1.2 eq) and stir for an additional 1 hour.
-
To this mixture, add 1,1-dimethoxy-3-butanone (1.05 eq).
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford this compound as a solid.
Analytical Validation Workflow
Validation is a non-negotiable step to ensure the intermediate meets the stringent quality requirements for pharmaceutical synthesis. Each analytical technique provides a unique piece of information, which together confirm the material's identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and connectivity of atoms.
-
Protocol: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Rationale: ¹H NMR will confirm the presence and integration of protons corresponding to the isopropyl, methyl, and pyrimidine ring protons. ¹³C NMR will confirm the number and type of carbon atoms.
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Protocol: Prepare a dilute solution (approx. 1 mg/mL) in methanol or acetonitrile. Analyze using electrospray ionization mass spectrometry (ESI-MS), typically coupled with liquid chromatography (LC-MS).
-
Rationale: ESI is a soft ionization technique that will yield the protonated molecular ion [M+H]⁺, allowing for precise mass determination.
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the sample by separating it from any impurities.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Rationale: This method provides excellent separation of the main compound from starting materials, by-products, or degradation products. Purity is calculated based on the area percentage of the main peak.
| Analytical Test | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shift (δ), Multiplicity, Integration | Isopropyl (doublet, septet), Methyl (singlet), Pyrimidine ring (2 doublets), NH (broad singlet) | Structural Confirmation |
| ¹³C NMR | Chemical Shift (δ) | ~8 distinct carbon signals corresponding to the structure | Structural Confirmation |
| Mass Spec (ESI+) | m/z | Expected: 152.1182 for [C₈H₁₄N₃]⁺ | Molecular Weight Verification |
| HPLC | Purity (Area %) | ≥ 98.0% | Quantify Purity |
| Appearance | Physical State | White to off-white solid | Quality Control |
Comparative Guide: Synthetic Routes to KRAS Inhibitor Intermediates
To contextualize the value of this compound, it is instructive to compare its proposed synthesis with the established manufacturing routes for key intermediates of sotorasib and adagrasib. These industrial processes have been optimized for scale, safety, and efficiency.
Sotorasib Intermediate (rac-4): The first-generation synthesis of this complex pyrimidinedione intermediate involved an intramolecular SₙAr cyclization.[10] While effective, it required multiple solvent swaps and the use of dichloromethane (DCM). A second-generation, telescoped process was developed that uses only acetonitrile, eliminates aqueous work-ups, and replaces hazardous reagents, significantly improving the process mass intensity and environmental footprint.[10][11]
Adagrasib Intermediate (Tetrahydropyridopyrimidine Core): The synthesis of adagrasib's core structure has also been refined. An improved five-step, chromatography-free synthesis was developed that avoids palladium catalysis and protecting group manipulations present in earlier routes.[12][13] This newer process proceeds in a 45% overall yield and relies on sequential SₙAr reactions to build complexity.[12][14]
| Metric | This compound (Proposed) | Sotorasib Intermediate (2nd Gen) [10][15] | Adagrasib Intermediate (Improved Route) [12][13] |
| Synthetic Complexity | Low (Simple condensation) | High (Atropisomeric, multi-step) | Moderate (Fused heterocyclic core) |
| Number of Steps | 1-2 steps from commercial materials | 3-step telescoped sequence | 5-step linear sequence |
| Key Reaction | Guanidine Condensation | Intramolecular SₙAr Cyclization | Sequential SₙAr Reactions |
| Scalability | High; common reaction class | High; demonstrated at >500 kg scale | High; designed for manufacturing |
| Safety/Green Profile | Good; avoids highly toxic reagents | Excellent; eliminated DCM and phosgene precursors | Very Good; transition-metal and protection-free |
| Purification | Standard Chromatography/Crystallization | Crystallization-induced resolution | Chromatography-free process |
Field-Proven Insights
The comparison highlights a critical trade-off in drug development: the complexity of the intermediate versus the efficiency of the overall synthesis.
-
Simplicity vs. Functionality: The proposed synthesis for this compound is straightforward, reflecting a less complex intermediate. The intermediates for sotorasib and adagrasib are more structurally elaborate because they incorporate features (like atropisomerism in sotorasib's case) that are essential for the final drug's activity and are introduced early.[15]
-
Process Optimization: The evolution of the sotorasib and adagrasib syntheses demonstrates a strong industry drive towards "greener," safer, and more cost-effective manufacturing.[10][16] Key improvements include telescoping steps (combining multiple reactions without isolating intermediates), eliminating problematic solvents, and moving away from protecting groups and costly metal catalysts.[12]
-
Strategic Value: While this compound may not be a direct intermediate for currently approved drugs, its simple and robust synthesis makes it an attractive starting point for novel KRAS inhibitor discovery programs. Its validation provides a reliable platform for medicinal chemists to explore new chemical space without the immediate need for complex, multi-step intermediate syntheses.
Conclusion
The validation of this compound as a key intermediate is a critical exercise for any research program targeting KRAS. The proposed synthesis is efficient and scalable, and the outlined analytical workflow provides a robust framework for ensuring its quality and purity. When compared to the highly optimized and complex intermediates of approved drugs like sotorasib and adagrasib, it stands out for its synthetic accessibility. This makes it an ideal building block for early-stage drug discovery and lead optimization, enabling rapid exploration of new pyrimidine-based KRAS inhibitors. As the landscape of KRAS targeting continues to evolve, a deep understanding of the synthesis and validation of such foundational intermediates will remain paramount for success.
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Future of KRAS Targeting Cancer Therapies Beyond G12C [delveinsight.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel pyrimidine-based KRAS-G12C inhibitors with potent anti-NSCLC activity via virtual screening and structure optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. molscanner.com [molscanner.com]
- 11. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 12. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
A Senior Application Scientist's Guide to Pyrimidine Building Blocks: A Comparative Analysis of N-Isopropyl-4-methylpyrimidin-2-amine
Introduction: The Ubiquitous Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine core is a privileged heterocyclic motif, forming the structural bedrock of numerous FDA-approved therapeutics, from kinase inhibitors in oncology to antiviral and antibacterial agents.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets, often mimicking the purine bases of DNA and RNA.[3] Consequently, the strategic selection of functionalized pyrimidine building blocks is a pivotal decision in the synthetic design of novel drug candidates, profoundly influencing the efficiency, cost, and ultimate success of a research program.
This guide presents a comparative analysis of N-Isopropyl-4-methylpyrimidin-2-amine, a key building block, against other commonly employed pyrimidine synthons. We will delve into the nuances of their reactivity in cornerstone synthetic transformations, supported by experimental data from the literature, and provide detailed protocols to empower researchers in their quest for next-generation therapeutics.
Featured Building Block: this compound
This compound (Figure 1) is a disubstituted pyrimidine that offers a unique combination of steric and electronic properties. The N-isopropyl group provides moderate steric bulk, which can influence binding selectivity and metabolic stability, while the 2-amino group acts as a key hydrogen bond donor. The 4-methyl group can also play a role in directing downstream functionalization and modulating the overall electronic nature of the pyrimidine ring.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Comparative Analysis of Reactivity in Key Synthetic Transformations
The utility of a pyrimidine building block is largely defined by its performance in robust and versatile chemical reactions. We will now compare the anticipated reactivity of this compound with other key pyrimidine building blocks in two of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species with a halide or triflate, enabling the formation of C-C bonds.[4] For pyrimidine building blocks, this reaction is crucial for introducing aryl or heteroaryl substituents, which are often key for modulating pharmacological activity.
Comparative Reactivity Profile:
The reactivity of halopyrimidines in Suzuki-Miyaura coupling is generally influenced by the position and nature of the halogen, as well as the electronic properties of the pyrimidine ring. The general order of reactivity for halogens is I > Br > Cl. For dichloropyrimidines, the C4 position is often more reactive than the C2 position.[5]
While specific data for this compound is not extensively published, its reactivity can be inferred from its structural similarity to 2-amino-4-methylpyrimidine. The presence of the electron-donating amino group at the 2-position can decrease the reactivity of a halide at other positions on the ring towards oxidative addition to the palladium catalyst.[6]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Halogen Position | Typical Catalyst/Ligand | Base | Solvent | Arylboronic Acid | Typical Yield (%) | Reference |
| This compound (Hypothetical Halogenated Analog) | C5-Br | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 75-90 (estimated) | [7][8] |
| 2-Chloro-4-methylpyrimidine | C2-Cl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Phenylboronic acid | 51 | [9] |
| 2,4-Dichloropyrimidine | C4-Cl > C2-Cl | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Phenylboronic acid | 80 (for C4-substitution) | [7] |
| 2-Amino-5-bromo-4-methylpyridine* | C5-Br | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 | [8] |
Note: 2-Amino-5-bromo-4-methylpyridine is included as a close structural and electronic analog to a hypothetical halogenated version of the target molecule to provide a reasonable estimate of reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-Aminopyrimidine Derivative
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reaction Setup: In a dry reaction vessel, combine the halogenated pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[10] This reaction allows for the coupling of an amine with an aryl halide or triflate. For pyrimidine building blocks, this enables the introduction of a wide range of amino substituents.
Comparative Reactivity Profile:
Similar to the Suzuki-Miyaura coupling, the reactivity of halopyrimidines in the Buchwald-Hartwig amination is dependent on the nature and position of the leaving group. The choice of ligand for the palladium catalyst is also critical for achieving high yields, especially with less reactive aryl chlorides or electron-rich anilines. The N-isopropyl group on our target molecule may introduce some steric hindrance, potentially requiring more robust catalytic systems (e.g., using bulky biarylphosphine ligands like XPhos or SPhos).
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Building Block | Halogen Position | Amine | Typical Catalyst/Ligand | Base | Solvent | Typical Yield (%) | Reference |
| This compound (Hypothetical Halogenated Analog) | C5-Br | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 70-85 (estimated) | [11] |
| 2-Chloro-4-methylpyrimidine | C2-Cl | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 60-75 (estimated) | [12] |
| 2,4-Dichloropyrimidine | C4-Cl > C2-Cl | Secondary Aliphatic Amine | Pd Catalyst | LiHMDS | THF | >95 (for C4-substitution) | [5] |
| 2-Bromo-4-methylpyridine* | C2-Br | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 | [13] |
Note: 2-Bromo-4-methylpyridine is included as a pyridine analog to provide a reasonable estimate of reactivity for a halogenated 2-aminopyrimidine.
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated 2-Aminopyrimidine Derivative
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk tube or sealed vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the halogenated pyrimidine (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for completion using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.
Conclusion and Future Perspectives
This compound represents a valuable building block in the medicinal chemist's arsenal, offering a unique combination of steric and electronic features. While direct comparative data is sparse, by analyzing the reactivity of structurally similar analogs, we can confidently predict its utility in key C-C and C-N bond-forming reactions. Its performance is expected to be comparable to other 2-aminopyrimidine derivatives, with the N-isopropyl group potentially offering advantages in terms of modulating solubility and metabolic stability.
The choice of the optimal pyrimidine building block will always be project-specific, guided by the desired substitution pattern, the overall synthetic strategy, and the target product's pharmacological profile. This guide provides a framework for making informed decisions by comparing the reactivity of this compound with other readily available pyrimidine synthons. As new catalytic systems and synthetic methodologies emerge, the versatility of these fundamental heterocyclic building blocks will undoubtedly continue to expand, paving the way for the discovery of novel and life-saving medicines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) Synthesis of 2-Substituted Pyrimidines via [research.amanote.com]
The In Vivo Efficacy of Covalent KRAS G12C Inhibitors: A Comparative Guide for Drug Development Professionals
The discovery of small molecules capable of directly targeting the KRAS G12C mutation represents a landmark achievement in oncology, transforming a previously "undruggable" target into a clinically validated node for therapeutic intervention. This guide provides a comparative analysis of the in vivo efficacy of leading KRAS G12C inhibitors, with a focus on compounds that have progressed to clinical evaluation. While the specific scaffold of N-Isopropyl-4-methylpyrimidin-2-amine serves as a foundational element in the design of some kinase inhibitors, the direct lineage of all prominent KRAS G12C inhibitors to this exact starting material is not universally documented. Therefore, this guide will focus on the broader class of covalent inhibitors that have demonstrated significant preclinical and clinical activity, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance and the experimental frameworks used for their evaluation.
The KRAS G12C Mutation: A Long-Sought Target
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, occurring in approximately 30% of all human tumors.[2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2][3] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[4][5]
The breakthrough in targeting KRAS G12C came with the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue.[6][7] This covalent interaction traps the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking its oncogenic signaling.[6][8] This guide will delve into the in vivo efficacy of two pioneering drugs in this class, sotorasib (AMG 510) and adagrasib (MRTX849), as well as other emerging inhibitors.
Comparative In Vivo Efficacy of Leading KRAS G12C Inhibitors
The preclinical evaluation of KRAS G12C inhibitors has been instrumental in their advancement to the clinic. A variety of in vivo models, including cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs), have been employed to assess their anti-tumor activity.
Sotorasib (AMG 510)
Sotorasib, developed by Amgen, was the first KRAS G12C inhibitor to receive FDA approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.[2][8] Its preclinical profile demonstrated potent and selective inhibition of KRAS G12C.
-
In Cell Line-Derived Xenograft (CDX) Models: In the NCI-H358 NSCLC subcutaneous xenograft model, oral administration of sotorasib led to dose-dependent tumor growth inhibition (TGI), with a 100 mg/kg once-daily dose resulting in 90% TGI after 21 days of treatment.[2] In the MIA PaCa-2 pancreatic cancer xenograft model, a 100 mg/kg daily oral dose of sotorasib achieved an 80% TGI and a 75% reduction in tumor weight.[2]
-
In Patient-Derived Xenograft (PDX) Models: In five different KRAS G12C-mutant NSCLC PDX models, sotorasib (50-100 mg/kg, orally, once daily) induced partial responses in three models and stable disease in the remaining two, with a mean TGI of 65%.[2]
-
In Genetically Engineered Mouse Models (GEMM): In a Kras G12C-driven lung adenocarcinoma GEMM, sotorasib treatment (75 mg/kg, orally, once daily) for 14 days resulted in a 78% reduction in lung tumor burden and inhibited the formation of metastatic lesions.[2]
Adagrasib (MRTX849)
Adagrasib, developed by Mirati Therapeutics, is another potent and selective covalent inhibitor of KRAS G12C.[9] It has been optimized for favorable pharmacokinetic properties, including a long half-life and central nervous system (CNS) penetration.[9][10]
-
In Cell Line-Derived Xenograft (CDX) Models: In preclinical models, adagrasib has demonstrated broad-spectrum antitumor activity across a panel of KRAS G12C-positive tumor models, including lung, colorectal, and pancreatic cancer xenografts.[11] A single 30 mg/kg dose in H358 xenograft-bearing mice resulted in sustained target modification.[12]
-
In Brain Metastases Models: Given its ability to penetrate the CNS, adagrasib has shown significant activity in preclinical models of brain metastases.[9] In mice with intracranial xenografts of KRAS G12C-mutant NSCLC cells, daily oral administration of adagrasib at 100 mg/kg twice daily for 21 days resulted in significant inhibition of brain tumor growth.[9]
Other Investigational Inhibitors
Several other KRAS G12C inhibitors are in various stages of preclinical and clinical development, including divarasib (GDC-6036) and BI 1823911.[5][13] Divarasib has shown greater potency and efficacy than sotorasib and adagrasib in in vitro studies.[5] BI 1823911 demonstrated comparable in vivo efficacy to sotorasib and adagrasib in a panel of NSCLC and colorectal cancer CDX and PDX models at a daily oral dose of 60 mg/kg.[13]
Quantitative Comparison of In Vivo Efficacy
| Inhibitor | Model Type | Cancer Type | Dosing Regimen | Key Efficacy Endpoint | Citation |
| Sotorasib (AMG 510) | CDX (H358) | NSCLC | 100 mg/kg, PO, QD | 90% Tumor Growth Inhibition | [2] |
| CDX (MIA PaCa-2) | Pancreatic | 100 mg/kg, PO, QD | 80% TGI, 75% tumor weight reduction | [2] | |
| PDX | NSCLC | 50-100 mg/kg, PO, QD | 65% mean TGI, partial responses in 3/5 models | [2] | |
| GEMM | Lung Adenocarcinoma | 75 mg/kg, PO, QD | 78% reduction in lung tumor burden | [2] | |
| Adagrasib (MRTX849) | CDX (H358) | NSCLC | 30 mg/kg, single dose | Sustained target engagement | [12] |
| Intracranial Xenograft | NSCLC Brain Metastases | 100 mg/kg, PO, BID | Significant inhibition of brain tumor growth | [9] | |
| BI 1823911 | CDX/PDX | NSCLC, Colorectal | 60 mg/kg, PO, QD | Comparable efficacy to sotorasib and adagrasib | [13] |
Experimental Protocols for In Vivo Efficacy Studies
The following provides a generalized, step-by-step methodology for conducting in vivo xenograft studies to evaluate the efficacy of KRAS G12C inhibitors.
Step-by-Step Xenograft Study Protocol
-
Cell Culture and Animal Models:
-
Culture KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) under standard conditions.
-
Utilize immunodeficient mice (e.g., athymic nude or NSG mice) for tumor implantation.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in a matrix like Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Drug Formulation and Administration:
-
Formulate the KRAS G12C inhibitor in a suitable vehicle for oral gavage.
-
Administer the inhibitor or vehicle to the respective groups at the specified dose and schedule.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
Calculate tumor growth inhibition (TGI) as a primary efficacy endpoint.
-
-
Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, collect tumor tissues for pharmacodynamic analysis, such as measuring the levels of phosphorylated ERK (p-ERK) to confirm target engagement and downstream pathway inhibition.[2]
-
Visualizing the KRAS Signaling Pathway and Experimental Workflow
KRAS G12C Signaling Pathway and Inhibitor Action
Caption: Covalent inhibitors trap KRAS G12C in its inactive GDP-bound state.
In Vivo Xenograft Study Workflow
Caption: A typical workflow for evaluating inhibitor efficacy in xenograft models.
Conclusion and Future Directions
The development of covalent KRAS G12C inhibitors has ushered in a new era of targeted therapy for a significant patient population. The robust in vivo efficacy demonstrated by sotorasib and adagrasib in a variety of preclinical models has translated into meaningful clinical benefit.[6][14] However, challenges such as acquired resistance remain.[6][7] Future research will likely focus on combination therapies to overcome resistance and enhance the durability of response.[4][15] For instance, combining KRAS G12C inhibitors with inhibitors of upstream activators like SHP2 or downstream effectors like MEK has shown promise in preclinical studies.[14][15] The continued exploration of novel scaffolds and the optimization of drug properties will be crucial in expanding the therapeutic window and improving outcomes for patients with KRAS G12C-driven cancers.
References
- 1. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 3. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. researchgate.net [researchgate.net]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Head-to-Head Comparison of Synthetic Routes to N-Isopropyl-4-methylpyrimidin-2-amine: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of target molecules is paramount. N-Isopropyl-4-methylpyrimidin-2-amine is a key building block in the development of various biologically active compounds, making its synthetic accessibility a topic of significant interest to the scientific community. This guide provides a detailed, head-to-head comparison of the most prevalent synthetic routes to this valuable pyrimidine derivative, offering insights into the practical considerations and underlying chemical principles that govern each approach. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that aligns with their specific research and development goals.
Introduction: The Significance of this compound
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The introduction of an N-isopropyl group at the 2-position and a methyl group at the 4-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. As such, the development of robust and scalable synthetic methods for this compound is a critical endeavor. This guide will focus on two primary, and mechanistically distinct, synthetic strategies: Route 1: Nucleophilic Aromatic Substitution (SNAr) and Route 2: Cyclocondensation .
At a Glance: Comparative Overview of Synthetic Routes
For a rapid assessment, the following table summarizes the key performance indicators for the two primary synthetic routes to this compound.
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Cyclocondensation |
| Starting Materials | 2-Chloro-4-methylpyrimidine, Isopropylamine | N-Isopropylguanidine, Acetylacetone |
| Key Transformation | SNAr Reaction | Pyrimidine Ring Formation |
| Typical Yields | Moderate to High | Good to Excellent |
| Reaction Conditions | Often requires elevated temperatures or catalysts | Can be performed under milder conditions, including microwave irradiation |
| Scalability | Generally good, with potential for flow chemistry | Good, with one-pot variations available |
| Atom Economy | Moderate | High |
| Key Advantages | Utilizes readily available starting materials; straightforward reaction | Convergent synthesis; builds complexity efficiently |
| Potential Drawbacks | Potential for side reactions; may require catalyst | Availability and stability of substituted guanidine can be a factor |
Route 1: Nucleophilic Aromatic Substitution (SNAr) - A Step-by-Step Approach
The nucleophilic aromatic substitution (SNAr) pathway is a classic and widely employed method for the synthesis of substituted aminopyrimidines. This route hinges on the inherent electrophilicity of the pyrimidine ring, which is further activated by the presence of a good leaving group, typically a halogen, at the 2-position.
The Underlying Chemistry: Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic isopropylamine attacks the electron-deficient C2 carbon of 2-chloro-4-methylpyrimidine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the desired this compound.
Caption: Mechanism of the SNAr reaction.
Experimental Protocol: A Practical Guide
The following protocol is a representative procedure for the synthesis of this compound via SNAr, adapted from general methods for the amination of chloropyrimidines.[2][3]
Materials:
-
2-Chloro-4-methylpyrimidine
-
Isopropylamine
-
Triethylamine (or other non-nucleophilic base)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Polyethylene Glycol (PEG) 400)
Procedure:
-
To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in the chosen solvent, add isopropylamine (1.2-2.0 eq).
-
Add triethylamine (1.5-2.5 eq) to the reaction mixture to act as a scavenger for the HCl generated during the reaction.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the solvent used. For instance, reactions in PEG 400 can be significantly faster.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford pure this compound.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the starting material, 2-chloro-4-methylpyrimidine, can be monitored by TLC or LC-MS.
Performance and Considerations
This route is often favored for its operational simplicity and the commercial availability of the starting materials. Yields are typically in the moderate to high range. However, the reaction may require elevated temperatures and extended reaction times, depending on the specific conditions. The use of a base is crucial to neutralize the generated acid, which could otherwise protonate the isopropylamine, rendering it non-nucleophilic. Greener solvent choices, such as PEG 400, can offer advantages in terms of reaction time and environmental impact.[3]
Route 2: Cyclocondensation - Building the Pyrimidine Core
The cyclocondensation approach represents a more convergent strategy, where the pyrimidine ring is constructed from acyclic precursors in a single synthetic operation. This method is a powerful tool in heterocyclic chemistry, allowing for the rapid assembly of complex molecular architectures.
The Underlying Chemistry: Mechanism of Cyclocondensation
This synthesis involves the reaction of an N-substituted guanidine, in this case, N-isopropylguanidine, with a 1,3-dicarbonyl compound, acetylacetone. The reaction is typically base-catalyzed and proceeds through a series of nucleophilic additions and dehydrations. The guanidine nitrogen atoms act as nucleophiles, attacking the carbonyl carbons of acetylacetone, leading to a cyclic intermediate that subsequently eliminates two molecules of water to form the aromatic pyrimidine ring.
Caption: Workflow of the cyclocondensation route.
Experimental Protocol: A Practical Guide
The following is a proposed experimental protocol for the synthesis of this compound via cyclocondensation, based on established methods for 2-aminopyrimidine synthesis.[4][5]
Materials:
-
N-Isopropylguanidine hydrochloride (or a suitable salt)
-
Acetylacetone (2,4-pentanedione)
-
A base (e.g., Sodium ethoxide, Potassium carbonate)
-
A solvent (e.g., Ethanol, or solvent-free under microwave irradiation)
Procedure:
-
In a reaction vessel, dissolve the base in the chosen solvent. If using sodium ethoxide, it can be prepared in situ from sodium metal and absolute ethanol.
-
Add N-isopropylguanidine hydrochloride to the basic solution and stir until dissolved.
-
To this mixture, add acetylacetone (1.0 eq) dropwise.
-
The reaction mixture is then heated to reflux or subjected to microwave irradiation (e.g., 110-115 °C for a specified time).[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid or dilute HCl).
-
The product may precipitate upon neutralization and can be collected by filtration. Alternatively, the solvent is removed, and the residue is partitioned between water and an organic solvent.
-
The crude product is purified by recrystallization or column chromatography.
Self-Validation: The formation of the target molecule can be confirmed by spectroscopic methods (NMR, MS). The consumption of the starting materials, particularly the acetylacetone, can be followed by chromatographic techniques.
Performance and Considerations
The cyclocondensation route offers the advantage of high atom economy and the ability to construct the desired pyrimidine ring in a single step. Yields are often good to excellent. The use of microwave assistance can dramatically reduce reaction times and improve yields.[7] A key consideration for this route is the availability and stability of the N-isopropylguanidine starting material. While guanidine hydrochloride is readily available, substituted guanidines may need to be synthesized in a separate step.
Head-to-Head Conclusion: Which Route is Right for You?
The choice between the SNAr and cyclocondensation routes for the synthesis of this compound will ultimately depend on the specific needs and resources of the researcher.
-
For straightforward, small-scale synthesis with readily available starting materials, the Nucleophilic Aromatic Substitution (Route 1) is often a reliable choice. Its linear nature makes it easy to plan and execute.
-
For a more convergent and potentially more atom-economical approach, especially when considering library synthesis or larger-scale production, the Cyclocondensation (Route 2) presents a compelling alternative. Its ability to rapidly build molecular complexity is a significant advantage.
Both routes are robust and have been widely applied in the synthesis of related compounds. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists in the field, facilitating the efficient and effective synthesis of this compound for further research and development.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 6. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles [mdpi.com]
- 7. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Evaluating Off-Target Effects of N-Isopropyl-4-methylpyrimidin-2-amine Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from bench to bedside is fraught with challenges. One of the most critical hurdles is ensuring the specificity of the drug candidate. While a compound may exhibit potent activity against its intended target, its interactions with other cellular components—the so-called "off-target" effects—can lead to unforeseen toxicity or diminished efficacy.[1][2] This guide provides an in-depth, comparative framework for evaluating the off-target effects of N-Isopropyl-4-methylpyrimidin-2-amine derivatives, a scaffold of significant interest in kinase inhibitor development.[3][4]
The 2-aminopyrimidine core is a well-established "hinge-binding" motif, adept at interacting with the ATP-binding site of numerous kinases.[5][6] This inherent versatility, however, necessitates a rigorous and multi-faceted approach to selectivity profiling to identify and mitigate potential off-target liabilities early in the drug discovery pipeline.[2][7]
The Imperative of Early and Comprehensive Off-Target Profiling
Identifying off-target interactions is not merely a late-stage safety assessment; it is a fundamental aspect of lead optimization. A promiscuous compound that inhibits multiple kinases can trigger a cascade of unintended biological consequences.[8] Early, comprehensive profiling allows for:
-
Informed Structure-Activity Relationship (SAR) Studies: Understanding the off-target profile of a lead compound can guide medicinal chemists in modifying the structure to enhance selectivity without compromising on-target potency.
-
Reduced Attrition Rates: Identifying problematic off-target activities early on can prevent the costly failure of drug candidates in later, more expensive stages of development.
-
De-risking of Clinical Candidates: A well-characterized selectivity profile is a crucial component of the safety package for any investigational new drug.
This guide will compare and contrast the selectivity profiles of representative pyrimidine-based kinase inhibitors, detail the state-of-the-art methodologies for off-target assessment, and provide actionable protocols for their implementation.
Comparative Selectivity Analysis of Pyrimidine-Based Kinase Inhibitors
| Kinase Target | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) | Kinase Family |
| Primary Target Kinase | 98% | 95% | TK |
| Off-Target Kinase 1 | <10% | 85% | TK |
| Off-Target Kinase 2 | <5% | 78% | CAMK |
| Off-Target Kinase 3 | <15% | 65% | CMGC |
| Off-Target Kinase 4 | <10% | 55% | AGC |
Analysis:
-
Compound A demonstrates a highly desirable selectivity profile. It potently inhibits the primary target while showing minimal interaction with a panel of off-target kinases at a high concentration. This suggests that the chemical substitutions on the this compound scaffold of Compound A are optimized for specific interactions within the ATP-binding pocket of the primary target.
-
Compound B , while also potent against the primary target, exhibits significant inhibition of multiple kinases across different families. This polypharmacology could be a liability, potentially leading to off-target toxicities. However, in some therapeutic contexts, such as oncology, multi-targeting can be a desirable attribute.[10]
The following diagram illustrates the concept of kinase selectivity.
Caption: Kinase inhibitor selectivity profiles.
Key Methodologies for Off-Target Effect Evaluation
A robust assessment of off-target effects requires a combination of biochemical and cell-based assays.
Biochemical Kinase Profiling (Kinome Scanning)
This is the gold standard for assessing the selectivity of a kinase inhibitor across a broad panel of purified kinases.[2] Commercial services like DiscoverX's KINOMEscan® or Eurofins' KinaseProfiler™ offer screening against hundreds of kinases.[7]
-
Principle: These assays typically rely on competition binding. The test compound is incubated with a kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is then quantified, which is inversely proportional to the affinity of the test compound for the kinase.
Experimental Protocol: Representative Kinome Scan
-
Compound Preparation: Solubilize the this compound derivative in DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound (at a fixed concentration, e.g., 1µM) with the individual kinase targets from the panel.
-
Competition Binding: Add the immobilized ligand to each well and incubate to allow for binding equilibrium to be reached.
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Quantification: Quantify the amount of kinase bound to the solid support, typically using a proprietary detection method (e.g., qPCR for DNA-tagged kinases or enzyme-fragment complementation).
-
Data Analysis: The results are often expressed as a percentage of control (inhibition) or as a dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a more physiologically relevant cellular environment.[11] It can also identify off-target binding events.
-
Principle: The binding of a ligand (your compound) to a protein (your target or an off-target) generally increases the protein's thermal stability. CETSA measures this change in stability.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Cell-Based Phenotypic Assays
Assessing the downstream consequences of potential off-target interactions is crucial. This is typically done using assays that measure cell health, such as viability and apoptosis.
-
Cell Viability (MTT/MTS Assays): These colorimetric assays measure the metabolic activity of a cell population, which is an indicator of cell viability.[6][12] A reduction in metabolic activity can suggest cytotoxic or cytostatic off-target effects.[13][14]
-
Apoptosis (Caspase-Glo® 3/7 Assay): This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[7][15] An increase in caspase activity is a hallmark of apoptosis, which can be induced by off-target kinase inhibition.[16]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent substrate for caspases 3 and 7 and also lyses the cells.[7]
-
Incubation: Incubate the plate at room temperature to allow for the enzymatic reaction to proceed.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of caspase 3/7 activity.
Interpreting the Data: Building a Comprehensive Off-Target Profile
The data from these orthogonal assays should be integrated to build a comprehensive picture of the compound's off-target effects.
| Assay | Data Generated | Interpretation |
| Kinome Scan | % Inhibition or Kd values for a large panel of kinases. | Identifies direct off-target interactions and quantifies their potency. |
| CETSA | Thermal melt curves of the target protein in the presence and absence of the compound. | Confirms target engagement in a cellular context and can reveal unexpected off-target binding. |
| MTT/MTS Assay | IC50 value for the reduction in cell viability. | Quantifies the overall cytotoxic or cytostatic effect of the compound. |
| Caspase-Glo® 3/7 Assay | EC50 value for the induction of apoptosis. | Determines if cytotoxicity is mediated through the apoptotic pathway. |
A selective this compound derivative should exhibit a clean profile in the kinome scan, demonstrate a thermal shift only for the intended target in CETSA, and have a large therapeutic window between its on-target cellular potency and its induction of cytotoxicity or apoptosis.
The following diagram illustrates a hypothetical signaling pathway that could be impacted by an off-target effect, leading to apoptosis.
Caption: Off-target kinase inhibition inducing apoptosis.
Conclusion
The evaluation of off-target effects is a critical and non-negotiable aspect of modern drug discovery. For promising scaffolds like this compound, a systematic and multi-pronged approach is essential to ensure the development of safe and effective therapeutics. By combining broad biochemical profiling with targeted cell-based assays, researchers can gain a comprehensive understanding of a compound's selectivity profile, make informed decisions during lead optimization, and ultimately increase the probability of clinical success.
References
- 1. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Navigating the Structure-Activity Landscape of N-Isopropyl-4-methylpyrimidin-2-amine Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals vested in the exploration of novel kinase inhibitors and therapeutic agents, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. Its inherent ability to form crucial hydrogen bonds within enzyme active sites has rendered it a privileged structure in numerous approved drugs. This guide delves into the nuanced structure-activity relationships (SAR) of N-Isopropyl-4-methylpyrimidin-2-amine analogs, a promising class of compounds with potential applications in oncology and beyond. While direct, comprehensive SAR studies on this specific scaffold are emerging, this guide provides a comparative analysis, drawing insights from closely related pyrimidine and pyridine series to illuminate the path for rational drug design.
The Core Scaffold: this compound
The this compound core is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and an isopropylamino group at the 2-position. This arrangement presents several key features for molecular interactions:
-
The 2-Aminopyrimidine Moiety: The amino group and the adjacent ring nitrogen are critical for forming hydrogen bond interactions with the hinge region of many protein kinases, a common binding motif for this class of inhibitors.[1]
-
The N-Isopropyl Group: This bulky, lipophilic group can influence solubility, metabolic stability, and steric interactions within the binding pocket. Its size and shape can be pivotal for achieving selectivity for the target kinase.
-
The 4-Methyl Group: This small alkyl group can impact the electronic properties of the pyrimidine ring and create specific hydrophobic interactions, potentially enhancing binding affinity.
Deconstructing the Structure-Activity Relationship: A Comparative Analysis
To understand the potential SAR of this compound analogs, we will comparatively analyze findings from studies on structurally similar compounds.
The Significance of the 2-Amino Substitution
The substitution on the 2-amino group is a critical determinant of biological activity.
-
N-Alkylation: The presence of an N-alkyl group, such as isopropyl, is a common strategy to modulate potency and pharmacokinetic properties. In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the replacement of a quinazoline core with a pyrimidine was well-tolerated, and the introduction of an isopropyl group on a phenyl ring at the 2-position was explored to address metabolic hydroxylation.[2] While direct SAR on N-alkyl groups at the 2-amino position of our core scaffold is not extensively documented in the retrieved literature, the general principles of medicinal chemistry suggest that varying the size and nature of this alkyl group (e.g., cyclopropyl, tert-butyl) would significantly impact steric hindrance and lipophilicity, thereby affecting binding affinity and selectivity.
-
N-Arylation: The synthesis of N-arylpyrimidin-2-amine derivatives is often achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3] The electronic and steric properties of the aryl substituent can dramatically influence the compound's activity. For instance, in a series of 2-aminopyrimidine-containing histamine H4 receptor ligands, replacing a tert-butyl group at the 6-position with aromatic moieties led to optimized potency.[4] This suggests that exploring various aryl and heteroaryl substitutions on the 2-amino group of our core scaffold could unlock novel biological activities.
The Influence of Substitutions at the 4- and 6-Positions
Modifications at the 4- and 6-positions of the pyrimidine ring are crucial for fine-tuning the activity and selectivity of these analogs.
Drawing parallels from a study on 2-amino-4-methylpyridine analogues as inducible nitric oxide synthase (iNOS) inhibitors, where the pyridine ring is a close bioisostere of pyrimidine, we can infer the following:
-
Bulk Tolerance: The 6-position of the pyridine ring demonstrated the greatest tolerance for bulky substituents.[5] This suggests that the corresponding 6-position of the pyrimidine ring in our scaffold could be a prime location for introducing larger chemical groups to enhance potency and explore new interactions within the target's binding site.
-
Steric and Electronic Effects: In the 2-amino-4-methylpyridine series, replacing a methyl group with a fluorine atom at the 2'-position of a 6-substituent maintained potency, while introducing a hydroxyl group led to a significant reduction.[5] This highlights the sensitivity of this position to both steric and electronic modifications. Therefore, careful consideration of the electronic nature and size of substituents at the 6-position of the this compound core is warranted.
The Role of the 5-Position
The 5-position of the pyrimidine ring offers another avenue for structural modification. In a series of 2,4-diaminopyrimidines, the introduction of a methyl group at the 5-position resulted in a twofold increase in potency against c-jun N-terminal kinase (JNK2).[2] This indicates that even small substituents at this position can have a significant impact on activity, likely by influencing the overall conformation and electronic distribution of the molecule.
Comparative Data on Related Scaffolds
To provide a clearer perspective, the following table summarizes the inhibitory activities of representative compounds from related series.
| Scaffold | Target | Key Substitutions | IC50 | Reference |
| 2-Amino-4-methylpyridine | iNOS | 6-(2-fluoropropyl) | 28 nM (for analog 2) | [5] |
| 2-Amino-4-methylpyridine | iNOS | 6-((E)-prop-1-enyl) | 282 nM | [5] |
| N-Benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | 5-methyl | 70 nM | [2] |
| Pyrimidin-2-amine | PLK4 | Varied aromatic rings | 0.0312 µM (for compound 3b) | [6] |
| 2-Aminopyrimidine | Histamine H4 Receptor | 4-(4-methylpiperazin-1-yl)-6-(4-cyanophenyl) | Potent in vitro | [4] |
This table is a comparative summary from different studies and direct comparison of absolute values should be done with caution.
Experimental Protocols
The synthesis of this compound analogs typically involves multi-step procedures. Below are generalized protocols based on common synthetic strategies for related pyrimidine derivatives.
General Synthesis of N-Substituted-4-methylpyrimidin-2-amines
A common route starts from a di-substituted pyrimidine, such as 2-chloro-4-methylpyrimidine.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 4. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking KRAS Inhibitors: A Comparative Analysis of Key Therapeutic Classes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword
The Kirsten Rat Sarcoma (KRAS) oncogene, once deemed "undruggable," has transitioned into one of the most dynamic targets in modern oncology. The advent of small molecules capable of inhibiting its various mutant forms represents a paradigm shift in cancer therapy. This guide is designed to provide an in-depth, objective comparison of the performance of leading KRAS inhibitors, grounded in experimental data.
A note on the starting chemistry: This analysis was initially prompted by an inquiry into inhibitors synthesized from N-Isopropyl-4-methylpyrimidin-2-amine. While pyrimidine and pyridopyrimidine scaffolds are indeed central to the architecture of many successful KRAS inhibitors, a comprehensive search of publicly available preclinical and clinical data did not identify a distinct, well-benchmarked class of inhibitors directly originating from this specific starting material.[1] Therefore, to provide the most valuable and data-rich guide for researchers, we have broadened the scope to a comparative analysis of the primary classes of KRAS inhibitors defined by their mutational targets and mechanisms of action. This approach allows for a robust comparison of compounds with extensive, verifiable performance data, such as sotorasib, adagrasib, and MRTX1133, whose core structures are based on related heterocyclic systems.[2][3][4][5]
This guide is structured to follow the logical progression of drug evaluation, from understanding the underlying biology to detailed, practical protocols for performance benchmarking.
The KRAS Signaling Pathway: A Central Node in Oncogenesis
KRAS is a small GTPase that functions as a molecular switch in cellular signaling.[6] In its active, GTP-bound state, it triggers downstream cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are fundamental drivers of cell proliferation, survival, and differentiation. Oncogenic mutations, most commonly at codon 12, lock KRAS in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[6] The goal of KRAS inhibitors is to interrupt this aberrant signaling.
Major Classes of KRAS Inhibitors: A Head-to-Head Comparison
The current landscape of KRAS inhibitors can be broadly categorized by the specific mutation they target. The most clinically advanced agents target the KRAS G12C mutation, while highly potent inhibitors for KRAS G12D are demonstrating significant preclinical promise.
Class I: Covalent KRAS G12C Inhibitors
These inhibitors leverage the unique cysteine residue present in the G12C mutant, which is absent in wild-type KRAS. They form an irreversible covalent bond, locking the protein in its inactive, GDP-bound state.
-
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor.[4] It demonstrated significant clinical activity in patients with previously treated NSCLC.
-
Adagrasib (MRTX849): Another FDA-approved covalent inhibitor noted for its longer half-life and ability to penetrate the central nervous system.[7][8]
-
Glecirasib (JAB-21822): An emerging inhibitor showing impressive efficacy and a favorable safety profile in clinical trials.[9][10]
Class II: Non-Covalent KRAS G12D Inhibitors
Targeting KRAS G12D is more challenging due to the absence of a reactive cysteine. These inhibitors must rely on high-affinity, non-covalent interactions to bind to the switch-II pocket.
-
MRTX1133: A first-in-class, potent, and selective non-covalent inhibitor of KRAS G12D.[11] It has shown remarkable tumor regression in preclinical models of pancreatic cancer, a disease where the G12D mutation is highly prevalent.[12][13]
Class III: Pan-KRAS Inhibitors
This emerging class aims to inhibit multiple KRAS mutants simultaneously, including those beyond G12C and G12D. This approach could address a broader patient population.
-
BI-2493: A potent, reversible pan-KRAS inhibitor that has demonstrated the ability to inhibit KRAS activity in various mutant cell lines and in vivo models without notable toxicity.[6]
Performance Benchmarking: Quantitative Data Comparison
The following tables summarize key performance metrics for representative inhibitors from each class, compiled from published preclinical and clinical data.
Table 1: Biochemical and Cellular Potency
| Inhibitor | Class | Target | Assay Type | Potency (IC₅₀ / K_d) | Cell Line(s) | Cellular IC₅₀ | Reference(s) |
| Sotorasib | G12C Covalent | KRAS G12C | pERK Inhibition | - | MIA PaCa-2 | ~1-10 nM | [14] |
| Adagrasib | G12C Covalent | KRAS G12C | Cell Viability | - | NCI-H358 | 0.12-0.15 µM | [15] |
| MRTX1133 | G12D Non-covalent | KRAS G12D | SPR (Binding) | 0.2 pM (K_d est.) | AGS | 6 nM | [11] |
| BI-2493 | Pan-KRAS | Multiple | Cell Viability | - | Various KRAS mutants | Low µM | [6] |
Table 2: In Vivo Preclinical Efficacy
| Inhibitor | Cancer Type | Xenograft Model | Dosing & Administration | Efficacy Outcome | Reference(s) |
| Sotorasib | NSCLC | NCI-H358 (CDX) | 100 mg/kg, Oral, QD | Tumor regression | [16] |
| Adagrasib | NSCLC | NCI-H358 (CDX) | 100 mg/kg, Oral, QD | Tumor regression | [16] |
| MRTX1133 | Pancreatic | HPAC (CDX) | 30 mg/kg, IP, BID | 85% tumor regression | [11][12] |
| D-1553 | NSCLC | NCI-H358 (CDX) | 60 mg/kg, Oral, QD | Significant tumor growth inhibition | [17] |
Table 3: Clinical Performance in NSCLC (KRAS G12C)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |
| Sotorasib | CodeBreaK 100 | 37.1% - 40.7% | 11.1 - 12.3 months | 6.3 - 6.8 months | 12.5 months | [18][19][20] |
| Adagrasib | KRYSTAL-1 | 42.9% | 8.5 months | 6.5 months | 12.6 months | [8][21] |
| Glecirasib | Phase II | 47.9% | Not Reached | 8.2 months | 13.6 months | [10][22] |
Experimental Workflows & Protocols
Reproducible and robust assays are the cornerstone of inhibitor benchmarking. The following section provides detailed, step-by-step methodologies for key experiments.
Protocol: Cellular Viability Assay (Using CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a KRAS inhibitor on the proliferation of cancer cells harboring the target mutation.
Causality: This assay measures the metabolic activity (via ATP levels) of the cell population, which is a direct proxy for cell viability and proliferation. A potent inhibitor will decrease ATP levels in a dose-dependent manner by arresting growth or inducing apoptosis.
Methodology:
-
Cell Seeding: Plate KRAS-mutant cancer cells (e.g., NCI-H358 for G12C, AsPC-1 for G12D) in opaque-walled 96-well plates at a pre-optimized density (e.g., 2,000-5,000 cells/well). Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[14]
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 10 µM to 0.1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions. This duration allows for multiple cell doublings, making the anti-proliferative effects measurable.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to calculate the IC₅₀ value.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To directly confirm target engagement of the KRAS inhibitor with its protein target inside intact cells.
Causality: Ligand binding stabilizes a protein's structure, increasing its resistance to thermal denaturation. By heating cell lysates treated with an inhibitor and measuring the amount of soluble (non-denatured) KRAS protein remaining, we can directly observe target engagement.
Methodology:
-
Cell Culture and Treatment: Culture KRAS-mutant cells to ~80% confluency. Treat the cells with the test inhibitor at a desired concentration (e.g., 10x cellular IC₅₀) and a vehicle control for 1-2 hours.
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the levels of soluble KRAS protein using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble KRAS protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and thus, engagement.
Protocol: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of a KRAS inhibitor in a living organism.
Causality: This experiment provides the most physiologically relevant data on a drug's potential therapeutic effect, integrating its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target inhibition in the tumor) to produce a measurable outcome on tumor growth.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.[12][16][23]
-
Tumor Implantation: Subcutaneously implant a suspension of KRAS-mutant cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume ≈ 0.5 x Length x Width²).
-
Randomization and Dosing: Once tumors reach the target size, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Drug Administration: Administer the KRAS inhibitor and vehicle control according to the planned schedule, route (e.g., oral gavage, intraperitoneal injection), and dose level, determined from prior PK/PD studies.[11]
-
Efficacy Endpoints: Continue treatment for a defined period (e.g., 21-28 days). Monitor tumor volume and mouse body weight throughout the study. Body weight is a key indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study. For highly active compounds, tumor regression may be observed. Analyze statistical significance between treatment and vehicle groups.
Future Directions: Overcoming Resistance and Expanding the Arsenal
The success of first-generation KRAS inhibitors is a monumental achievement, but challenges remain. Acquired resistance is a known clinical issue, often driven by secondary KRAS mutations or activation of bypass signaling pathways.[24] The future of KRAS-targeted therapy lies in several key areas:
-
Combination Therapies: Combining KRAS inhibitors with other targeted agents (e.g., SHP2, EGFR, or mTOR inhibitors) or with immunotherapy is a leading strategy to enhance efficacy and overcome resistance.[25]
-
Targeted Protein Degradation: The development of Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of mutant KRAS rather than just inhibiting it offers a novel and potentially more durable therapeutic approach.
-
Targeting Other Mutants: Expanding the portfolio of potent inhibitors for other common mutations (e.g., G12V, G13D) is a high priority for the field.
References
- 1. Page loading... [wap.guidechem.com]
- 2. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 3. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted drug achieves 43% response rate in KRAS-mutated lung cancer [dana-farber.org]
- 9. The Registrational Clinical Data of Glecirasib was Published in Nature Medicine [prnewswire.com]
- 10. The Registrational Clinical Data of Glecirasib was Published in Nature Medicine | Jacobio Pharma [jacobiopharma.com]
- 11. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. medkoo.com [medkoo.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. Sotorasib Shows Long-Term Efficacy in Metastatic NSCLC with KRAS Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 20. ascopubs.org [ascopubs.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Glecirasib Shows Efficacy and Safety in KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 23. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
A Comparative Guide to Cross-Reactivity Profiling of N-Substituted Aminopyrimidine Derivatives
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
The 2-aminopyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors, serving as a highly effective "hinge-binding" motif.[1][2] This structural element mimics the adenine base of ATP, allowing it to form key hydrogen bonds within the highly conserved ATP-binding pocket of many protein kinases.[2] However, this conserved binding mode is a double-edged sword. While it provides a robust anchor for inhibitor design, the similarity of the ATP pocket across the human kinome means that inhibitors built on this scaffold can often bind to and inhibit multiple kinases beyond the intended target.[1][3] These unintended interactions, or off-target effects, are a significant concern in drug development, as they can lead to toxicity or confound the interpretation of experimental data.[4][5]
Therefore, comprehensive cross-reactivity profiling is not merely a supplementary check but a critical step in the development of any novel kinase inhibitor. It is essential to understand the full spectrum of a compound's interactions to ensure that its biological effects are truly due to the modulation of its intended target.[4][6] This guide provides an in-depth comparison of the cross-reactivity profiles of a series of novel aminopyrimidine derivatives, offering a framework for assessing kinase inhibitor selectivity. We will delve into the practical application of industry-standard profiling technologies and provide detailed experimental protocols to empower researchers to conduct these critical assessments.
Comparative Kinome-Wide Selectivity of Novel Aminopyrimidine Analogs
To illustrate the impact of structural modifications on selectivity, we will analyze data from a library of 21 novel aminopyrimidine compounds, all sharing a common core but differing in substitutions.[1] These compounds were profiled against a panel of 403 wild-type human kinases to determine their kinome-wide selectivity.[1]
A key metric for quantifying selectivity is the Selectivity Score (S10) , which represents the percentage of kinases in the panel that are strongly inhibited (e.g., binding is reduced to less than 10% of the control value at a 1 µM compound concentration).[1] A lower S10 score indicates a more selective compound, as it inhibits a smaller fraction of the kinome.
Analysis of Selectivity Data
The following table summarizes the kinome-wide selectivity for a representative set of these aminopyrimidine analogs. The data clearly demonstrates that even minor chemical modifications can dramatically alter a compound's selectivity profile.
| Compound ID | Key Structural Features | S10 (1 µM) | Number of Kinase Hits (PoC < 10) |
| Analog 1 | 5-H, 4-substituted phenyl | 0.005 | 2 |
| Analog 2 | 5-F, 4-substituted phenyl | 0.010 | 4 |
| Analog 3 | 5-Cl, 4-substituted phenyl | 0.015 | 6 |
| Analog 4 | 5-Br, 4-substituted phenyl | 0.040 | 16 |
| Analog 5 | 5-H, alternative heterocycle | 0.002 | 1 |
| Analog 6 | 5-F, alternative heterocycle | 0.007 | 3 |
Data synthesized from the study by Drewry et al. (2021) for illustrative comparison.[1][3]
From this comparison, a clear structure-activity relationship emerges. For instance, the addition of progressively larger halogens at the 5-position of the pyrimidine core (H < F < Cl < Br) correlates with a decrease in selectivity (a higher S10 score and more off-target hits).[1] This suggests that the substituent at this position plays a critical role in governing interactions with kinases across the kinome. Analogs with a simple hydrogen at the 5-position were consistently among the most selective compounds in the series.[7] This highlights the principle that achieving selectivity is an exercise in meticulous structural design, where seemingly small changes can have profound effects on the broader interaction profile of a molecule.[1][3]
Best Practices for Cross-Reactivity Profiling: Key Methodologies
To generate the kind of high-quality selectivity data discussed above, robust and standardized methodologies are required. The two most powerful and widely adopted techniques for characterizing inhibitor cross-reactivity are large-scale biochemical screening (e.g., KINOMEscan) and cellular target engagement assays (e.g., CETSA).
Methodology 1: Kinome-Wide Competition Binding Assays (e.g., KINOMEscan)
This approach provides a broad, quantitative assessment of a compound's binding affinity against a large panel of purified kinases.[6][8] It is an indispensable tool for initial selectivity screening and for understanding a compound's potential off-targets in a controlled, cell-free environment.
Causality Behind the Method: The KINOMEscan platform utilizes an active site-directed competition binding assay.[8][9] This method is powerful because it directly measures the ability of a test compound to displace a known, immobilized ligand from the kinase's ATP-binding site. The readout is a dissociation constant (Kd) or a percent of control signal, which provides a quantitative measure of binding affinity.[9] By screening against hundreds of kinases simultaneously, this technology generates a comprehensive "fingerprint" of a compound's kinome-wide interactions.[10][11]
Diagram 1: KINOMEscan Experimental Workflow
Caption: A simplified workflow of the KINOMEscan competition binding assay.
Experimental Protocol: KINOMEscan Profiling
-
Compound Preparation: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions.
-
Assay Plate Preparation: Serially dilute the compound stocks to the desired screening concentrations (e.g., for Kd determination, an 11-point, 3-fold serial dilution is common).
-
Binding Reaction: In each well of a multi-well plate, combine the test compound with a specific DNA-tagged kinase from the panel and a ligand-coated solid support (e.g., beads).[9]
-
Incubation: Allow the binding reactions to equilibrate. Test compounds will compete with the immobilized ligand for binding to the kinase's active site.
-
Washing: Wash the wells to remove any unbound kinase and test compound. Only kinase that is bound to the immobilized ligand will be retained.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[9] A lower qPCR signal indicates that the test compound successfully competed with the immobilized ligand, signifying a stronger interaction.
-
Data Analysis: The amount of kinase captured is measured for each test compound concentration relative to a DMSO control. This data is used to calculate a percent of control, percent inhibition, or to fit a dose-response curve and determine the dissociation constant (Kd).[9]
Methodology 2: Cellular Thermal Shift Assay (CETSA)
While biochemical assays are essential, they do not confirm that a compound can engage its target in the complex environment of a living cell. CETSA is a powerful biophysical method that directly measures drug-target interaction in intact cells or tissues.[12]
Causality Behind the Method: The principle of CETSA is based on ligand-induced thermal stabilization.[13] When a compound binds to its target protein, it generally increases the protein's stability. This means a higher temperature is required to denature the ligand-bound protein compared to the unbound protein.[13] By heating cells treated with a compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift." This shift is direct evidence of target engagement in a physiologically relevant context.[12][14]
Diagram 2: CETSA Experimental Workflow (Western Blot Detection)
Caption: A step-by-step workflow for a Western blot-based CETSA experiment.
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat the cells with the desired concentration of the test compound or vehicle (DMSO) control for a set duration (e.g., 1-2 hours) under normal culture conditions.[12]
-
Cell Harvesting: Harvest the cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.[12]
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a defined time (e.g., 3-8 minutes).[12][13] Include a non-heated control sample kept on ice. Immediately cool the samples to 4°C.[12]
-
Cell Lysis: Lyse the cells by subjecting the suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This process disrupts the cell membranes without the use of detergents that could interfere with protein stability.[12]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This will pellet the denatured, aggregated proteins and other cellular debris.[12]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize all samples to the same total protein concentration.
-
Western Blotting: Separate the normalized protein samples by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody specific to the target protein of interest, followed by an appropriate HRP-conjugated secondary antibody.[15]
-
Data Analysis: Detect the signal using chemiluminescence and quantify the band intensities. For each treatment condition (compound vs. vehicle), plot the percentage of soluble protein remaining (normalized to the non-heated control) as a function of temperature. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and thus, cellular target engagement.[13]
Conclusion: An Integrated Strategy for Defining Selectivity
The development of safe and effective kinase inhibitors is critically dependent on a thorough understanding of their selectivity. The pyrimidine-amine scaffold, while highly valuable, necessitates rigorous cross-reactivity profiling due to its potential for broad kinome interactions.[1][3] As demonstrated, minor structural modifications can significantly refine a compound's selectivity profile, underscoring the importance of iterative design and comprehensive testing.
An integrated approach is paramount. Broad biochemical screening, such as KINOMEscan, provides an essential first look at the kinome-wide interaction landscape, identifying potential off-targets and guiding structure-activity relationship studies.[6] Subsequently, cellular target engagement assays like CETSA are crucial to validate that the compound reaches and binds to its intended target—and potentially unintended ones—within the complex milieu of a living cell.[12] By combining these powerful methodologies, researchers can build a robust, multi-faceted understanding of a compound's selectivity, paving the way for the development of more precise and effective medicines.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Senior Application Scientist’s Guide to the Preclinical Toxicity Assessment of N-Isopropyl-4-methylpyrimidin-2-amine Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-Aminopyrimidine Scaffold and the Imperative of Early Safety Profiling
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors and other targeted therapeutics. N-Isopropyl-4-methylpyrimidin-2-amine represents a key pharmacophore within this class, offering a versatile template for developing potent and selective drug candidates. However, as with any promising chemical series, the journey from a potent "hit" to a safe and effective medicine is fraught with challenges, the most significant of which is preclinical toxicity.
Identifying potential toxic liabilities at the earliest possible stage is not just a regulatory requirement; it is a critical strategy to conserve resources, reduce late-stage attrition, and ultimately, ensure patient safety.[1] Drug-induced toxicities, particularly cardiotoxicity and hepatotoxicity, remain a leading cause of project termination and market withdrawal.[1] This guide provides a comprehensive, technically-grounded framework for the preclinical toxicity assessment of this compound based compounds. We will move beyond a simple checklist of assays, delving into the scientific rationale behind experimental choices and presenting a tiered, data-driven approach to de-risking this important class of molecules.
A Tiered Strategy for Preclinical Safety Assessment
A robust preclinical safety evaluation follows a logical, tiered progression from high-throughput in vitro screens to more complex in vivo models. This "fail fast, fail cheap" philosophy ensures that only the most promising candidates, with the cleanest safety profiles, advance to costly and time-consuming animal studies.[1][2]
Caption: A tiered workflow for preclinical toxicity assessment.
Part 1: Foundational In Vitro Safety Profiling
The initial phase of safety assessment focuses on using validated in vitro systems to identify major toxic liabilities. These assays are relatively high-throughput, require minimal compound, and are essential for guiding structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies during lead optimization.
Genotoxicity: Assessing the Potential for Genetic Damage
Genotoxicity testing is a mandatory component of any safety package, designed to detect compounds that can induce direct or indirect genetic damage, a key event in carcinogenesis and heritable diseases.[3] Regulatory agencies require a battery of tests because no single assay can detect all relevant genotoxic mechanisms.[2][3]
Core Assays:
-
Bacterial Reverse Mutation (Ames) Test: This initial screen assesses a compound's potential to cause gene mutations.[2][4] It is critical to perform this test both with and without a metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.
-
In Vitro Micronucleus Assay: This assay identifies compounds that cause chromosomal damage, including chromosome breaks (clastogenicity) or chromosome loss (aneugenicity).[2][5] It is a preferred and more comprehensive alternative to the traditional chromosomal aberration test.[4]
Comparative Data Example: In Vitro Micronucleus Assay
For this guide, we will compare our hypothetical lead candidate, Compound A (a this compound derivative) , against two comparators:
-
Comparator X: A known clastogen (e.g., Mitomycin C).
-
Comparator Y: A structurally related compound with a clean safety profile.
| Compound | Lowest Effective Concentration (µM) for Micronucleus Induction | Cytotoxicity at Lowest Effective Conc. (% Cell Viability) | Interpretation |
| Compound A | > 1000 | > 80% | Negative |
| Comparator X | 0.5 | 95% | Positive (Clastogen) |
| Comparator Y | > 1000 | > 85% | Negative |
Experimental Protocol: In Vitro Micronucleus Test (Flow Cytometry Method)
This protocol is adapted for a high-throughput flow cytometry-based method, which offers greater statistical power and objectivity compared to manual microscopy.[5]
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes (HPBL) in appropriate media until they reach exponential growth.
-
Compound Treatment: Seed cells in multi-well plates. Allow them to attach overnight. Treat cells with a dose range of Compound A (e.g., 0.1 to 1000 µM), vehicle control (e.g., 0.5% DMSO), and a positive control (e.g., Mitomycin C) for 3-4 hours with metabolic activation (S9) and for ~24 hours without S9.
-
Cytochalasin B Block: After the initial treatment period, wash the cells and add fresh media containing Cytochalasin B. This inhibits cytokinesis, allowing cells that have completed mitosis to be identified as binucleated, which is where micronuclei are scored.
-
Cell Harvesting & Staining: Harvest the cells and use a commercial kit (e.g., In Vitro MicroFlow®) to lyse the cell membrane while leaving the nuclear membrane intact. Stain the DNA with a fluorescent dye like propidium iodide.
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer (e.g., MACSQuant® Analyzer).[5] Gate on intact nuclei and discriminate micronuclei from whole nuclei based on their smaller size and lower fluorescence intensity.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells above the vehicle control background indicates a positive result. The result is only considered valid if cytotoxicity in the respective culture is not excessive (typically >50-60% viability).
Cardiotoxicity: The hERG Channel Liability
Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to a life-threatening arrhythmia called Torsade de Pointes (TdP).[6][7] Therefore, early assessment of hERG channel inhibition is a critical checkpoint in drug development.[6][8]
Core Assay:
-
hERG Automated Patch Clamp: This is the gold standard for assessing direct hERG channel inhibition.[7] Automated systems like the QPatch or SyncroPatch provide high-quality electrophysiological data with much higher throughput than traditional manual patch clamp.[7]
Comparative Data Example: hERG Inhibition
| Compound | hERG IC50 (µM) | Maximum Expected Therapeutic Plasma Conc. (Cmax, µM) | Safety Margin (IC50 / Cmax) | Risk Interpretation |
| Compound A | 45 | 0.3 | 150x | Low Risk |
| Comparator X | 0.5 | 0.1 | 5x | High Risk |
| Comparator Y | > 100 | 0.5 | > 200x | Low Risk |
A safety margin of >30-100x is generally considered desirable, though this must be interpreted in the context of other ion channel effects and in vivo data.[7]
Experimental Protocol: Automated Electrophysiology for hERG Assessment
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG or CHO-hERG.[6][9]
-
System Preparation: Prime an automated patch-clamp system (e.g., QPatch) with appropriate intracellular and extracellular solutions.[7]
-
Compound Preparation: Prepare a concentration series of Compound A (e.g., 0.1, 1, 10, 30 µM), a positive control (e.g., E-4031), and a vehicle control in the extracellular solution.[7] The final DMSO concentration should be kept low (e.g., <0.5%).[9]
-
Data Acquisition:
-
Cells are automatically captured, and a giga-ohm seal is formed.
-
The system establishes a whole-cell configuration.
-
A specific voltage protocol is applied to elicit the characteristic hERG tail current.[7][9]
-
After establishing a stable baseline current, the vehicle and then increasing concentrations of the test compound are perfused over the cell.
-
-
Analysis: The peak tail current is measured at each concentration. The percentage inhibition relative to the vehicle control is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.[7]
Hepatotoxicity: Assessing the Potential for Liver Injury
The liver is a primary site of drug metabolism and is thus highly susceptible to drug-induced injury (DILI). Pyrimidine derivatives have been studied for both hepatotoxic and hepatoprotective properties, making this a crucial area of investigation.[10][11][12][13]
Core Assays:
-
Cytotoxicity in Primary Human Hepatocytes: Using primary cells is more clinically relevant than using immortalized cell lines like HepG2. Key endpoints include loss of ATP (indicating metabolic dysfunction) and release of liver enzymes (e.g., ALT, AST) into the media.
-
Mitochondrial Toxicity: Mitochondrial dysfunction is a common mechanism of DILI. Assays measuring changes in mitochondrial membrane potential or oxygen consumption can provide mechanistic insight.
Comparative Data Example: Hepatocyte Cytotoxicity
| Compound | Cytotoxicity IC50 (µM) in Primary Human Hepatocytes | Interpretation |
| Compound A | > 100 | Low Direct Cytotoxicity |
| Comparator X | 15 | Potential for Hepatotoxicity |
| Comparator Y | > 100 | Low Direct Cytotoxicity |
Part 2: Confirmatory In Vivo Safety Assessment
Once a lead candidate with a promising in vitro profile is selected, in vivo studies are required to understand its effects in a whole biological system. These studies are essential for an Investigational New Drug (IND) application to the FDA.[14][15]
Core Studies:
-
Pharmacokinetics (ADME): Before conducting toxicity studies, it's essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound in the test species.[16] This helps ensure adequate drug exposure and aids in dose selection.
-
Acute Toxicity Study: A single-dose study in at least two animal species is performed to determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.[16][17]
-
Repeat-Dose Toxicity Studies: These studies, typically lasting from 2 weeks to 3 months, are crucial for identifying the toxic effects of repeated drug administration.[16][17] A standard study would involve daily dosing in a rodent (e.g., rat) and a non-rodent (e.g., dog) species. Key endpoints include:
-
Clinical observations, body weight, and food consumption.
-
Hematology and clinical chemistry.
-
Full histopathological examination of all major organs to identify target organ toxicity.
-
The goal of these studies is to identify a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose that does not produce any significant adverse effects.[15] This NOAEL is critical for setting the safe starting dose in human clinical trials.
Summary and Conclusion
The preclinical toxicity assessment of this compound based compounds requires a multi-faceted, integrated approach. By starting with a broad panel of in vitro assays, development teams can efficiently select candidates with the highest probability of success while gaining crucial insights into potential mechanisms of toxicity.
Final Comparative Profile:
| Parameter | Compound A | Comparator X | Comparator Y |
| Genotoxicity | Negative | Positive | Negative |
| hERG Inhibition (IC50) | 45 µM | 0.5 µM | > 100 µM |
| Hepatocyte Cytotoxicity (IC50) | > 100 µM | 15 µM | > 100 µM |
| In Vivo NOAEL (Rat, 28-day) | 50 mg/kg/day | 5 mg/kg/day | 75 mg/kg/day |
| Overall Assessment | Favorable Profile for Advancement | High Risk; Terminate | Benchmark Safe Compound |
This systematic evaluation, grounded in regulatory guidelines and sound scientific principles, provides the necessary data to make a confident go/no-go decision.[8] For compounds in the this compound class, careful attention to potential off-target kinase effects, hERG inhibition, and metabolic liabilities is paramount. By embracing this comprehensive safety assessment strategy, we can more effectively translate promising chemical matter into safe and life-changing medicines.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Genotoxicity Assays — TME Scientific [tmescientific.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. greenstonebio.com [greenstonebio.com]
- 9. benchchem.com [benchchem.com]
- 10. “Double” Pyrimidine Derivatives: Synthesis and Primary Assessment of Hepatoprotective Properties In Vitro (2020) | A. B. Vyshtakalyuk | 1 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pirimidine derivatives as hepatoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 16. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 17. biogem.it [biogem.it]
Comparing the cost-effectiveness of different N-Isopropyl-4-methylpyrimidin-2-amine synthesis methods
In the landscape of pharmaceutical development and chemical research, the synthesis of novel compounds is a cornerstone of innovation. Among these, N-substituted aminopyrimidines represent a critical scaffold in medicinal chemistry, with applications ranging from kinase inhibitors to other therapeutic agents. This guide provides an in-depth comparison of two primary synthetic routes for N-Isopropyl-4-methylpyrimidin-2-amine, a key intermediate in various research and development pipelines. We will delve into the technical nuances, cost-effectiveness, and scalability of each method, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic campaigns.
Introduction to this compound
This compound is a substituted aminopyrimidine that serves as a valuable building block in the synthesis of more complex molecules. The efficiency and economic viability of its production are paramount, particularly as a project scales from laboratory research to pilot plant and commercial manufacturing. The choice of synthetic route can have a profound impact on the overall cost of goods, process safety, and environmental footprint. This guide will compare two common and logical approaches: a classical condensation followed by reductive amination, and a modern palladium-catalyzed cross-coupling reaction.
Route 1: Classical Two-Step Synthesis via Reductive Amination
This traditional approach relies on the construction of the pyrimidine core followed by the introduction of the isopropyl group.
Step 1: Synthesis of 2-Amino-4-methylpyrimidine
The synthesis of the 2-aminopyrimidine core is a well-established transformation, typically achieved through the condensation of a β-dicarbonyl compound with guanidine. In this case, acetylacetone reacts with guanidine nitrate in the presence of a base, such as sodium ethoxide, to yield 2-amino-4-methylpyrimidine.
Experimental Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), guanidine nitrate is added portion-wise with stirring.
-
Acetylacetone is then added dropwise to the reaction mixture, maintaining the temperature below 50°C.
-
The reaction mixture is refluxed for 4-6 hours until the starting materials are consumed (monitored by TLC).
-
After cooling, the reaction mixture is neutralized with acetic acid, and the precipitated product is filtered, washed with cold water, and dried to afford 2-amino-4-methylpyrimidine.
Step 2: N-Isopropylation via Reductive Amination
The introduction of the isopropyl group is efficiently achieved through reductive amination. This method involves the formation of an imine intermediate between the 2-amino-4-methylpyrimidine and acetone, which is then reduced in situ to the desired secondary amine.
Experimental Protocol:
-
2-Amino-4-methylpyrimidine is dissolved in a suitable solvent, such as methanol or dichloromethane.
-
An excess of acetone is added to the solution.
-
A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise at 0°C.
-
The reaction is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Workflow for Route 1: Reductive Amination.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
This modern synthetic approach utilizes a palladium catalyst to form the C-N bond between a pyrimidine precursor and isopropylamine.
Step 1: Synthesis of 2-Chloro-4-methylpyrimidine
The starting material for this route is 2-chloro-4-methylpyrimidine. This can be synthesized from the more readily available 4-methyluracil by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
4-Methyluracil is heated with an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.
-
The reaction is typically carried out at reflux for several hours.
-
After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is poured onto ice-water and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 2-chloro-4-methylpyrimidine.
Step 2: Buchwald-Hartwig Amination
The key step in this route is the palladium-catalyzed cross-coupling of 2-chloro-4-methylpyrimidine with isopropylamine. This reaction requires a palladium source, a suitable phosphine ligand, and a base.
Experimental Protocol:
-
A reaction vessel is charged with 2-chloro-4-methylpyrimidine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
A solvent (e.g., toluene or dioxane) and isopropylamine are added.
-
The reaction mixture is heated to 80-110°C for several hours until the starting material is consumed.
-
After cooling, the reaction mixture is filtered to remove the catalyst and inorganic salts.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Caption: Workflow for Route 2: Buchwald-Hartwig Cross-Coupling.
Comparative Analysis: Cost-Effectiveness and Process Metrics
| Metric | Route 1: Reductive Amination | Route 2: Buchwald-Hartwig Coupling | Analysis |
| Starting Materials Cost | Low (Acetylacetone, Guanidine, Acetone) | Moderate (4-Methyluracil, Isopropylamine) | The starting materials for Route 1 are generally cheaper and more readily available commodity chemicals. |
| Reagent & Catalyst Cost | Low (NaBH₄, common solvents) | High (Palladium catalyst, phosphine ligands) | The cost of the palladium catalyst and specialized ligands for Route 2 is a significant factor, especially at scale. |
| Number of Steps | 2 | 2 | Both routes involve two primary synthetic transformations. |
| Overall Yield | Generally Good to High | Typically High | Both methods can provide good overall yields, though the Buchwald-Hartwig reaction is known for its high efficiency with optimized conditions. |
| Purification | Can often be purified by recrystallization. | Often requires column chromatography to remove catalyst residues. | Route 1 may offer a simpler purification protocol, which can reduce costs and solvent waste at scale. |
| Scalability | Excellent | Good, but catalyst cost can be prohibitive. | The classical approach is often more amenable to large-scale production due to lower catalyst costs and simpler workup procedures. |
| Safety & Environmental | Use of sodium borohydride requires care. | Use of toxic and expensive heavy metal catalyst. Potential for metal contamination in the final product. | Route 1 avoids the use of heavy metals. However, the chlorination step in Route 2 using POCl₃ is hazardous. |
Conclusion and Recommendations
For the synthesis of this compound, the classical two-step synthesis via reductive amination (Route 1) emerges as the more cost-effective and scalable option for most applications, particularly for large-scale production. The low cost of starting materials and the avoidance of expensive and toxic heavy metal catalysts are significant advantages. The purification of the final product is also potentially simpler, further reducing production costs.
The Buchwald-Hartwig cross-coupling (Route 2) , while an elegant and powerful method, is likely to be more expensive due to the high cost of the palladium catalyst and associated ligands. This route may be more suitable for the rapid synthesis of a diverse library of analogues at the discovery stage, where the cost of the catalyst is less of a concern compared to the speed of synthesis and the ability to explore a wider chemical space. However, for the dedicated synthesis of this specific target compound, especially at scale, the economic and environmental benefits of the classical route are compelling.
Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of the synthesis, the available budget, and the purity requirements for the final compound. For researchers and drug development professionals focused on cost-effective and sustainable manufacturing, the reductive amination pathway presents a clear and advantageous path forward.
Safety Operating Guide
A Senior Application Scientist's Guide to Handling N-Isopropyl-4-methylpyrimidin-2-amine
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of N-Isopropyl-4-methylpyrimidin-2-amine, moving beyond mere compliance to foster a culture of intrinsic laboratory safety. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the compound's specific hazards.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
Understanding the specific toxicological profile of this compound is the foundation of safe handling. This compound is not benign; it presents several hazards that dictate our operational protocols. The primary risks are associated with irritation to the skin, eyes, and respiratory tract.[1]
The causality is clear: the amine functional group and the pyrimidine ring system can interact with biological macromolecules, leading to irritant responses. Therefore, preventing direct contact and inhalation is not merely a suggestion but a critical directive.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Implication for Handling |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1] | GHS07 (Exclamation Mark) | Impervious gloves and a lab coat are mandatory to prevent direct skin contact. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | GHS07 (Exclamation Mark) | Chemical safety goggles or a face shield must be worn at all times to prevent splashes. |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[1] | GHS07 (Exclamation Mark) | All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Personal Protective Equipment (PPE): An Integrated Safety System
The selection of PPE is not a checklist exercise but a dynamic risk-based decision. The equipment must function as an integrated system to provide comprehensive protection.
-
Primary Engineering Control: A properly functioning chemical fume hood is the most critical piece of safety equipment. It is non-negotiable for any procedure involving the handling of this solid compound to prevent respiratory exposure.[2]
-
Hand Protection: Standard nitrile gloves provide adequate protection against incidental contact. It is imperative to inspect gloves before each use and practice proper removal techniques to avoid contaminating your skin.[1][3] For tasks with a higher risk of splashes, consider double-gloving.
-
Eye and Face Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. However, when handling larger quantities or performing vigorous mixing, a full face shield used in conjunction with safety goggles is the authoritative recommendation to protect against splashes causing serious eye irritation.[3]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact from spills. Contaminated clothing must be removed immediately and decontaminated before reuse.
Below is a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the scale of the operation.
Operational Plan: Step-by-Step Protocol for Safe Handling
This protocol details the procedure for accurately weighing the compound and preparing a stock solution. Each step is designed to minimize exposure.
Protocol: Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the workspace, ensure your fume hood is on and the sash is at the appropriate working height. Don your full, required PPE (lab coat, safety goggles, nitrile gloves).
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Also place a spatula, the chemical container, and your vessel for the final solution inside the hood.
-
Weighing: Tare the balance. Carefully open the container of this compound. Use the spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. Close the primary container immediately.
-
Solubilization: Carefully transfer the weighed solid into your final flask or beaker. Use a small amount of the desired solvent to rinse the weigh boat and spatula to ensure a quantitative transfer.
-
Mixing: Add the remaining solvent to the desired final volume and concentration. If necessary, mix using a magnetic stir bar or gentle swirling. Keep the container covered to the extent possible during this process.
-
Cleanup: Once the solution is prepared and the primary container is sealed, wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened towel. Dispose of the weigh boat and towel as contaminated solid waste.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[1]
Disposal Plan: Ensuring a Safe End-of-Lifecycle
Proper disposal is a critical component of laboratory safety and environmental stewardship. Do not discharge the chemical or its solutions into drains or the environment.[4]
-
Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Ensure the container is compatible with the solvent used.
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[4] The preferred method is typically controlled incineration. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and pickup schedules.
By adhering to these scientifically grounded protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

